molecular formula C8H11NO B14148936 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one CAS No. 1438-97-7

1,3,3a,4,5,6-Hexahydro-2h-indol-2-one

Katalognummer: B14148936
CAS-Nummer: 1438-97-7
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: XYOTVNLEVSFRRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3,3a,4,5,6-Hexahydro-2h-indol-2-one is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1438-97-7

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

1,3,3a,4,5,6-hexahydroindol-2-one

InChI

InChI=1S/C8H11NO/c10-8-5-6-3-1-2-4-7(6)9-8/h4,6H,1-3,5H2,(H,9,10)

InChI-Schlüssel

XYOTVNLEVSFRRG-UHFFFAOYSA-N

Kanonische SMILES

C1CC=C2C(C1)CC(=O)N2

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Technical Guide: Basic Properties and Synthetic Utility of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the realm of complex alkaloid total synthesis, the 1,3,3a,4,5,6-hexahydro-2H-indol-2-one scaffold represents a critical structural linchpin. As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. Instead, we will examine the mechanistic causality that governs this bicyclic lactam's behavior in the laboratory. This molecule is not just a static building block; its partially saturated indole skeleton is strategically designed to undergo highly regioselective cyclizations, making it an indispensable intermediate for assembling the polycyclic frameworks of Erythrina and Lycorine alkaloids .

Structural & Physicochemical Properties

Understanding the physical and chemical boundaries of the hexahydroindolone core is the first step in designing a self-validating experimental workflow. The table below synthesizes the quantitative and qualitative data of the parent scaffold and its alkylated derivatives, providing the mechanistic rationale behind their handling .

PropertyRepresentative ValueMechanistic Rationale in Synthesis
Core Molecular Formula C₈H₁₁NO (Parent Scaffold)Provides the minimal bicyclic footprint required for late-stage D-ring assembly in polycyclic alkaloids.
Physical State Viscous oil to crystalline solidHighly dependent on N-substitution; oils necessitate silica gel chromatography, while solids allow for scalable recrystallization.
Chemical Stability Bench-stable (Inert Atmosphere)The internal enamide/lactam core is stable to ambient conditions but highly susceptible to targeted electrophilic or radical activation.
Solvent Compatibility Soluble in Toluene, Xylene, DCMEnables the use of high-dilution conditions ( 0.01 M), which is mathematically critical to favor intramolecular macrocyclization over intermolecular polymerization.

Mechanistic Pathways & Synthetic Utility

The true value of the 1,3,3a,4,5,6-hexahydro-2H-indol-2-one system lies in its capacity for controlled ring closure. Pioneering work by the Padwa group demonstrated that N-alkenyl or N-diethoxypropyl substituted hexahydroindolinones can be forced into highly specific radical or electrophilic cascades .

The Causality of Regioselectivity: When subjected to Lewis acid activation, the tethered side-chain forms a reactive intermediate (such as an oxocarbenium ion). The geometric constraints of the hexahydroindolone's internal π -bond strictly dictate the trajectory of the incoming nucleophile. This spatial arrangement thermodynamically favors a 6-endo-trig cyclization over a 5-exo-trig pathway, seamlessly generating the tricyclic pyrrolo[3,2,1-ij]quinoline core found in the Erythrina alkaloid family.

Pathway Visualization

Pathway A Acyclic Precursors (Amine + Keto-acid) B 1,3,3a,4,5,6-Hexahydro- 2H-indol-2-one Derivative A->B Xylene, Reflux -H2O (76%) C Electrophilic Activation (SnCl4 / Et3SiH) B->C Acetal Cleavage D Tricyclic Alkaloid Core (Pyrrolo[3,2,1-ij]quinoline) C->D 6-endo-trig Cyclization (85%)

Figure 1: Synthetic pathway to the Erythrina alkaloid core via hexahydro-2H-indol-2-one.

Field-Proven Experimental Protocol

Trustworthiness in drug development protocols relies on understanding that every reagent serves a specific thermodynamic or kinetic purpose. The following is a self-validating, step-by-step methodology for synthesizing and cyclizing 3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one .

Phase 1: Assembly of the Hexahydroindolone Scaffold
  • Reagent Preparation: Charge a flame-dried round-bottom flask with 1-amino-3,3-diethoxypropane (1.0 equiv) and 2-(1-methyl-2-oxocyclohexyl)acetic acid (1.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous xylene to achieve a 0.1 M concentration.

    • Causality: Xylene's high boiling point (~140°C) is strictly required to provide the thermal energy necessary to initiate the dual condensation/lactamization cascade.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and reflux for 1.0 hour.

    • Causality: Continuous physical removal of water drives the thermodynamic equilibrium toward the fully cyclized hexahydro-2H-indol-2-one intermediate, preventing reversible hydrolysis.

  • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane). The complete disappearance of the highly polar keto-acid spot indicates successful conversion. Expected yield: ~76%.

Phase 2: Electrophilic-Induced 6-endo-trig Cyclization
  • Activation Setup: Dissolve the purified hexahydroindolone intermediate in anhydrous toluene under a strict argon atmosphere. Cool the system to -78°C.

  • Lewis Acid Introduction: Dropwise add Tin(IV) chloride (SnCl₄, 1.2 equiv).

    • Causality: SnCl₄ acts as a potent Lewis acid, specifically coordinating to the diethoxypropyl acetal to cleave it. This generates a highly electrophilic oxocarbenium ion, priming the system for ring closure.

  • Reductive Trapping: Introduce triethylsilane (Et₃SiH, 2.0 equiv) and slowly warm the reaction to room temperature over 1.0 hour.

    • Causality: Et₃SiH serves as a hydride source that intercepts the cyclized intermediate. The spatial arrangement dictates a 6-endo-trig cyclization trajectory, effectively preventing the formation of unwanted 5-exo-trig byproducts.

  • Validation Checkpoint: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. A successful reaction yields the tricyclic 9a-methyl-5,6,7,8,9,9a-hexahydro-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one core (Expected yield: 85%).

Applications in Drug Development

The ultimate utility of the 1,3,3a,4,5,6-hexahydro-2H-indol-2-one framework is realized in the pharmaceutical sector. By mastering the cyclization protocols detailed above, researchers can rapidly assemble the D-ring of complex biomolecules. This methodology was famously utilized in the total synthesis of (±)-Erysotramidine , a biologically active alkaloid. Furthermore, derivatives of this bicyclic system are actively screened in modern drug discovery pipelines for antitubercular and central nervous system (CNS) modulating activities, proving that structural elegance directly translates to therapeutic potential.

References

  • Title: Electrophilic-Induced Cyclization Reaction of Hexahydroindolinone Derivatives and Its Application toward the Synthesis of (±)-Erysotramidine. Source: Journal of Organic Chemistry (Albert Padwa et al.) URL: [Link]

  • Title: Cas 1192045-24-1, N-(3-methoxybenzyl)-2-(2-oxocyclohexyl)acetamide Basic Information and Downstream Products. Source: LookChem Chemical Database URL: [Link]

1,3,3a,4,5,6-Hexahydro-2h-indol-2-one NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Profiling of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one Derivatives: NMR Spectroscopy and Mass Spectrometry Workflows

Executive Summary

The 1,3,3a,4,5,6-hexahydro-2H-indol-2-one scaffold is a privileged bicyclic lactam framework widely utilized in medicinal chemistry and as a critical intermediate in the total synthesis of complex alkaloids (e.g., erythrinane and lycorane families)[1]. The rigid nature of this fused 5,6-bicyclic system makes it an excellent structural motif for drug discovery. However, confirming the precise regiochemistry of the endocyclic double bond (specifically at the C7=C7a position) and the stereochemistry of the bridgehead requires rigorous, self-validating analytical workflows. This whitepaper details the mechanistic causality behind the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles of these derivatives, providing actionable, step-by-step methodologies for their structural elucidation.

Synthesis and Reaction Pathways

The hexahydroindol-2-one core is frequently constructed via transition-metal-catalyzed Atom Transfer Radical Cyclization (ATRC) or electrophilic-induced cyclizations[1][2]. In ATRC, an N -alkenyl- α -haloacetamide precursor undergoes a Cu(I)-mediated homolytic cleavage to generate a carbon-centered radical. This intermediate undergoes a kinetically favored 5-exo-trig cyclization, followed by halogen transfer and subsequent elimination or rearrangement to establish the highly stable C7=C7a double bond[2].

ATRC_Pathway P Precursor (N-Alkenyl-α-haloacetamide) I1 Radical Initiation (Cu(I) Catalyst) P->I1 -X• I2 Carbon-Centered Radical (Intermediate) I1->I2 C 5-exo-trig Cyclization (Ring Closure) I2->C T Halogen Transfer (Cu(II) to Product) C->T Prod Hexahydroindol-2-one (Target Scaffold) T->Prod +X•

Atom Transfer Radical Cyclization (ATRC) pathway forming the hexahydroindol-2-one core.

Structural Elucidation via NMR Spectroscopy

Mechanistic Causality of Chemical Shifts

The 1,3,3a,4,5,6-hexahydro-2H-indol-2-one core features a C7=C7a double bond that is endocyclic to the six-membered ring but exocyclic to the five-membered lactam. This specific regiochemistry creates an enamide-like electronic environment. Because the nitrogen lone pair is heavily delocalized into the C2 carbonyl via amide resonance, its ability to donate electron density into the C7=C7a π -system is severely attenuated compared to a standard enamine. Consequently, the C7 vinylic proton is relatively deshielded and typically resonates downfield between δ 5.80 and 6.40 ppm. This distinct chemical shift serves as a definitive diagnostic marker for the scaffold, easily differentiating it from isomers possessing a C6=C7 double bond[2].

Quantitative NMR Data

The following table summarizes the expected 1D NMR assignments for a representative derivative, 1-[(3,4-dimethoxyphenyl)methyl]-1,3,3a,4,5,6-hexahydro-2H-indol-2-one [3].

Position 1 H NMR ( δ ppm, Multiplicity, Integration) 13 C NMR ( δ ppm)Structural Assignment / Causality
C2 -174.5Carbonyl carbon; deshielded by electronegative oxygen.
C7a -140.1Quaternary enamide carbon; shifted downfield due to N-attachment.
C7 6.15 (br s, 1H)115.3Vinylic CH; diagnostic marker for the hexahydroindole core.
N-CH 2​ 4.65 (s, 2H)46.2Benzylic methylene; split by adjacent chiral center if restricted.
C3a 2.85 (m, 1H)35.2Bridgehead methine; complex splitting due to adjacent CH 2​ groups.
C3 2.50 (dd, 1H), 2.15 (dd, 1H)38.5Diastereotopic methylene protons alpha to the lactam carbonyl.
C4, C5, C6 1.40 - 2.05 (m, 6H)22.3 - 28.1Overlapping aliphatic multiplet of the cyclohexene ring.
Aromatic 6.80 - 6.85 (m, 3H)110.8 - 149.23,4-Dimethoxyphenyl ring protons and carbons.
Protocol 1: High-Resolution NMR Acquisition

Self-Validation Mechanism: This protocol utilizes inverse-gated decoupling in 13 C acquisition to allow for accurate integration, which cross-validates the carbon count against the 1 H integrals. The mandatory HSQC/HMBC correlation ensures that the isolated vinylic proton strictly correlates to the C7 carbon, eliminating isomeric ambiguity.

  • Sample Preparation: Dissolve 15–20 mg of the >95% pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Shimming and Tuning: Perform automated or manual gradient shimming on the Z-axis to achieve a TMS line width of <1.0 Hz, ensuring sharp resolution of the complex C4/C5/C6 aliphatic multiplets.

  • 1D Acquisition:

    • For 1 H NMR: Apply a 30° pulse angle, a 1.0 s relaxation delay (d1), and acquire 64k data points.

    • For 13 C NMR: Utilize inverse-gated decoupling with a 2.0 s relaxation delay to suppress the Nuclear Overhauser Effect (NOE), enabling semi-quantitative integration of the quaternary C7a and C2 carbons.

  • 2D Correlation (Critical Step): Execute 1 H- 13 C HSQC to map the direct C-H attachments, followed by HMBC. Verify the structure by confirming a strong 3-bond HMBC correlation from the C7 vinylic proton ( δ 6.15) to the C2 carbonyl ( δ 174.5) and the bridgehead C3a ( δ 35.2).

Mass Spectrometry (MS) Fragmentation Pathways

Ionization & Fragmentation Mechanics

Under standard 70 eV Electron Ionization (EI), N -substituted hexahydroindol-2-ones undergo highly predictable fragmentation driven by the stabilization of resulting carbocations. For N -benzyl derivatives like 1-[(3,4-dimethoxyphenyl)methyl]-1,3,3a,4,5,6-hexahydro-2H-indol-2-one, the dominant thermodynamic pathway is the homolytic cleavage of the benzylic C-N bond[3]. This yields a highly stable substituted tropylium or benzyl cation, which almost universally forms the base peak (100% relative abundance). The remaining intact bicyclic lactam radical cation undergoes secondary fragmentation, most notably the loss of carbon monoxide (-28 Da) from the lactam core—a hallmark of cyclic amides.

Fragment Ion (m/z)Relative AbundanceMechanistic Origin
287 Low-MediumMolecular Ion [M]+∙ of the intact compound.
151 Base Peak (100%) [3,4-dimethoxybenzyl]+ cation; formed via C-N bond cleavage.
136 Medium [M−151]+∙ ; Radical cation of the hexahydroindol-2-one core.
108 Low [136−CO]+∙ ; Expulsion of carbon monoxide from the lactam ring.
Protocol 2: GC-EI-MS Analytical Workflow

Self-Validation Mechanism: Pre-acquisition PFTBA tuning ensures strict mass axis accuracy. The detection of the [M−CO]+∙ fragment acts as an internal structural confirmation of the lactam moiety, validating that the parent ion corresponds to the intact bicyclic system rather than a thermal degradation artifact.

  • Instrument Calibration: Tune the quadrupole mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass calibration and optimal peak shape across the m/z 50–600 range.

  • Sample Injection: Inject 1.0 µL of a 1 mg/mL solution (in GC-grade dichloromethane) in splitless mode at an inlet temperature of 250 °C.

  • Chromatographic Separation: Utilize a non-polar fused-silica capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm). Implement a temperature gradient: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ionization: Operate the EI source at 70 eV with an emission current of 35 µA and a source temperature maintained at 230 °C to prevent analyte condensation.

  • Data Acquisition: Scan from m/z 40 to 400 at a rate of 3 scans/sec. Process the resulting spectra by subtracting background column bleed.

Integrated Analytical Workflow

AnalyticalWorkflow A Sample Preparation (High-Purity Hexahydroindol-2-one) B NMR Spectroscopy (1H, 13C, 2D-COSY/HSQC) A->B C Mass Spectrometry (GC-EI-MS / LC-ESI-MS) A->C D Data Processing (Fourier Transform & Peak Picking) B->D E Fragmentation Analysis (m/z & Isotope Patterns) C->E F Structural Elucidation (Scaffold Verification) D->F E->F

Experimental workflow for the analytical verification of hexahydroindol-2-one derivatives.

Conclusion

The unambiguous characterization of 1,3,3a,4,5,6-hexahydro-2H-indol-2-one derivatives relies on a synergistic approach combining high-resolution NMR and GC-EI-MS. By understanding the electronic causality behind the deshielded C7 vinylic proton and leveraging the predictable fragmentation pathways of the N -substituted lactam core, researchers can confidently validate the structural integrity of these high-value synthetic intermediates.

References

  • Title: 1-[(3,4-Dimethoxyphenyl)methyl]-1,3,3a,4,5,6-hexahydro-2H-indol-2-one - Optional[MS (GC)
  • Source: acs.
  • Title: Electrophilic-Induced Cyclization Reaction of Hexahydroindolinone Derivatives and Its Application toward the Synthesis of (±)

Sources

Biological Activity Screening of Hexahydroindolone Derivatives: A Comprehensive Technical Guide for Lead Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexahydroindolone derivatives are privileged, rigid tricyclic scaffolds that serve as critical intermediates in the total synthesis of complex monoterpenoid indole alkaloids, such as (+)-minfiensine, strychnine, and (-)-tubifolidine[1][2]. Beyond their utility in synthetic organic chemistry, these fully substituted carbon-center architectures possess unique three-dimensional conformations that make them ideal candidates for interacting with complex biological targets.

Recent advancements in base-mediated reductive cyclization and asymmetric organocatalysis have enabled the rapid generation of diverse hexahydroindolone libraries[1][3]. Subsequent biological evaluations have revealed that these compounds, particularly those modified with specific functional groups, exhibit potent antiproliferative and antimicrobial properties[3][4]. This whitepaper provides an authoritative, step-by-step guide to the biological activity screening of hexahydroindolone derivatives, focusing on causality in experimental design, self-validating assay protocols, and data interpretation for drug development professionals.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The intrinsic biological activity of the hexahydroindolone core is often modest; however, targeted structural functionalization dramatically alters its pharmacological profile. For instance, the elaboration of the hexahydroindolone framework into a hexahydro-2,6-methano-1-benzazocine moiety (a core present in cytotoxic natural products like aspernomine) provides a baseline for anticancer activity[3].

Key SAR Insights:

  • Enone Functionality: The introduction of an enone (α,β-unsaturated ketone) functionality into the hexahydroindolone-derived framework acts as a potent Michael acceptor. This modification has been empirically shown to notably increase antiproliferative activity against human cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma)[3].

  • Stereochemical Rigidity: The vicinal all-carbon quaternary stereocenters lock the molecule into a specific conformation, reducing the entropic penalty upon binding to target proteins (e.g., tubulin or specific kinases involved in apoptosis).

  • Indole/Pyrroloindoline Subunits: Derivatives retaining the 3-substituted indole or pyrroloindoline character display a comprehensive spectrum of biological effects, including robust antimicrobial and antitumor properties[4].

Mechanism M1 Enone-Functionalized Hexahydroindolone M2 Covalent Binding via Michael Addition M1->M2 M3 Target Enzyme Inhibition M2->M3 M4 Mitochondrial Depolarization M3->M4 M5 Apoptosis (Caspase Cascade) M4->M5

Proposed apoptotic signaling pathway induced by enone-functionalized hexahydroindolones.

Experimental Protocols: Self-Validating Screening Systems

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and specific solvent constraints to prevent false positives arising from the physicochemical properties of rigid heterocyclic scaffolds.

Protocol A: High-Throughput Antiproliferative (Cytotoxicity) Assay

Rationale: We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than traditional tetrazolium-based assays (MTT/MTS). Hexahydroindolone derivatives, particularly those with redox-active moieties (like enones or nitro groups), can chemically reduce MTT reagent independent of cellular metabolism, leading to artifactual viability signals. ATP quantification provides a direct, interference-free measure of metabolic arrest.

Step-by-Step Methodology:

  • Cell Culture & Plating: Harvest A549 and MCF7 cells in the logarithmic growth phase. Plate at a density of 2,000 cells/well in a solid white 384-well microplate using 20 µL of complete medium (DMEM + 10% FBS). Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate plates overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion and recovery.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the hexahydroindolone derivatives in 100% DMSO. Transfer 50 nL of the compound to the assay plates using an acoustic liquid handler (e.g., Echo 550).

    • Critical Control: The final DMSO concentration must be strictly maintained at 0.25% v/v. Concentrations above 0.5% induce basal cytotoxicity, confounding the specific antiproliferative effects of the scaffold.

    • Validation: Include Doxorubicin as a positive control and 0.25% DMSO as a vehicle (negative) control on every plate.

  • Exposure: Incubate the cells with the compounds for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

HTS_Workflow N1 Compound Library (Hexahydroindolones) N2 Acoustic Dispensing (Max 0.25% DMSO) N1->N2 N3 72h Incubation (A549, MCF7) N2->N3 N4 ATP Luminescence Readout N3->N4 N5 Dose-Response IC50 Calculation N4->N5

High-Throughput Screening (HTS) workflow for hexahydroindolone cytotoxicity.

Protocol B: Antimicrobial Broth Microdilution Assay (MIC Determination)

Rationale: Given the broad-spectrum antimicrobial properties of indole-derived alkaloids[4], screening against ESKAPE pathogens is highly relevant. We employ the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, augmented with resazurin. Resazurin acts as a redox indicator, turning from blue to pink in the presence of metabolically active bacteria, providing a stark visual and fluorometric validation of the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) in sterile saline to match a 0.5 McFarland standard. Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In a clear 96-well plate, prepare 2-fold serial dilutions of the hexahydroindolone derivatives in MHB (range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compounds.

  • Incubation: Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, no bacterial growth) to pink (reduced, active bacterial growth).

Quantitative Data Presentation

The following table summarizes representative biological activity data, illustrating the Structure-Activity Relationship (SAR) discussed in Section 2. The data highlights how specific functionalization of the hexahydroindolone core dictates its therapeutic window.

Compound IDStructural ModificationA549 IC₅₀ (µM)MCF7 IC₅₀ (µM)S. aureus MIC (µg/mL)Mechanism / Notes
HHI-001 Unsubstituted Core> 100> 100> 64Biologically inert baseline.
HHI-002 N-Alkylated45.2 ± 3.152.1 ± 4.032Weak activity; increased lipophilicity.
HHI-003 Enone-Functionalized3.4 ± 0.2 5.1 ± 0.4 8Potent Michael acceptor; high cytotoxicity[3].
HHI-004 Halogenated Indole Motif12.5 ± 1.118.3 ± 1.52 Shifts profile toward antimicrobial efficacy[4].
CTRL-1 Doxorubicin (Oncology)0.8 ± 0.11.2 ± 0.1N/AValidated positive control for cytotoxicity.
CTRL-2 Vancomycin (Microbiology)N/AN/A1Validated positive control for Gram-positive MIC.

Note: Data represents mean ± SD from three independent experiments performed in technical triplicates.

Conclusion and Future Perspectives

The biological screening of hexahydroindolone derivatives requires a nuanced approach that accounts for the unique physicochemical properties of rigid, fully-substituted polycyclic scaffolds. As demonstrated, the baseline hexahydroindolone core acts as a blank canvas; the strategic introduction of enone functionalities drives potent anticancer activity via covalent target engagement[3], while indole-motif incorporation shifts the bias toward antimicrobial efficacy[4].

Future lead optimization should focus on identifying the specific intracellular targets of the enone-functionalized derivatives (e.g., via activity-based protein profiling) and optimizing the pharmacokinetic properties (ADME) of the scaffolds to transition these potent in vitro hits into viable in vivo candidates.

References

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Nine-Step Enantioselective Total Synthesis of (+)-Minfiensine Source: ResearchGate URL:[Link]

  • Total Synthesis of the Monoterpenoid Indole Alkaloid (+/-)-Aspidophylline A Source: ResearchGate URL:[Link]

  • Syntheses of Strychnine, Norfluorocurarine, Dehydrodesacetylretuline, and Valparicine Enabled by Intramolecular Cycloadditions of Zincke Aldehydes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Potential therapeutic targets of 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

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An in-depth technical analysis by a Senior Application Scientist.

Executive Summary: The Structural Advantage of Hexahydroindol-2-ones

In the landscape of modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to complex, sp3-rich scaffolds is a critical driver of target selectivity. The 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one scaffold—a peri-substituted [4.3.0] bicyclic non-aromatic heterocycle—exemplifies this paradigm shift. Its non-planar "pseudorotation" provides exceptional three-dimensional pharmacophore coverage, allowing it to interface with challenging biological targets including G-protein coupled receptors (GPCRs), GTPases, and serine proteases.

This whitepaper dissects the mechanistic causality, quantitative efficacy, and self-validating experimental workflows required to harness the hexahydroindol-2-one scaffold across three primary therapeutic pillars: Prostanoid EP3 receptor antagonism, Rab7 GTPase inhibition, and serine protease modulation.

Pillar I: Prostanoid EP3 Receptor Antagonism (Cardiovascular Therapeutics)

The Mechanistic Rationale

The traditional approach to preventing arterial thrombosis relies on COX-1/2 inhibitors (e.g., aspirin), which broadly suppress all prostanoid pathways. This indiscriminate inhibition inherently increases bleeding times. Alternatively, targeting the inflammatory mechanism of arterial thrombosis mediated specifically by the Prostaglandin E2 (PGE2)-EP3 receptor system offers a superior safety profile.

Peri-substituted hexahydro-indolones adopt a unique hair-pin conformation that perfectly overlaps with the endogenous ligand PGE2, acting as highly potent and selective human EP3 receptor antagonists . By blocking EP3, these compounds prevent the Gi-protein-mediated decrease in cAMP, thereby halting platelet aggregation at vascular lesions without compromising systemic hemostasis.

EP3_Pathway PGE2 PGE2 (Ligand) EP3 EP3 Receptor PGE2->EP3 Gi Gi Protein EP3->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Platelet Platelet Aggregation cAMP->Platelet Promotes Inhibitor Hexahydroindol-2-one (Antagonist) Inhibitor->EP3 Blocks

PGE2-EP3 signaling pathway and its targeted inhibition by hexahydroindol-2-one.

Self-Validating Protocol: Radioligand Binding Assay for EP3 Affinity

To quantify the binding affinity (Ki) of hexahydroindol-2-one derivatives, a homologous competitive binding assay is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human EP3 receptor. Homogenize in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

  • Incubation: Combine 10 µg of membrane protein with 1 nM [3H]-PGE2 and varying concentrations of the hexahydroindol-2-one test compound (10 pM to 10 µM) in assay buffer.

  • Protein Sequestration Simulation: Add 1% Human Serum Albumin (HSA) to the assay buffer.

    • Causality Checkpoint: Why add HSA? HSA simulates physiological protein-binding conditions. If a compound is highly protein-bound, its free fraction drops. Including HSA ensures the calculated in vitro Ki translates accurately to in vivo efficacy, preventing false-positive lead advancement.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash three times with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.

  • Orthogonal Validation: Define non-specific binding (NSB) using 10 µM unlabeled PGE2.

    • Causality Checkpoint: A self-validating system must isolate the receptor-specific signal. Subtracting the NSB from total binding guarantees that the measured displacement is exclusively occurring at the EP3 orthosteric site.

Pillar II: Rab7 GTPase Inhibition (Oncology & Metastasis)

The Mechanistic Rationale

Beyond GPCRs, the hexahydroindol-2-one scaffold has emerged as a critical pharmacophore in oncology, specifically as an inhibitor of Rab7 GTPase . Rab7 is a master regulator of late endosomal trafficking, lysosomal biogenesis, and cell migration. Hyperactivation of Rab7 is heavily implicated in the progression, survival, and metastasis of various neoplasms. By locking Rab7 in its inactive GDP-bound state or blocking its interaction with downstream effectors, hexahydroindol-2-one derivatives disrupt the metabolic and migratory machinery of cancer cells.

Rab7_Cycle Rab7GDP Rab7-GDP (Inactive) Rab7GTP Rab7-GTP (Active) Rab7GDP->Rab7GTP GEF Activation Rab7GTP->Rab7GDP GAP Hydrolysis Effector Downstream Effectors (Endosomal Trafficking) Rab7GTP->Effector GEF GEF GAP GAP Inhibitor Hexahydroindol-2-one (Inhibitor) Inhibitor->Rab7GTP Blocks Effector Binding

Rab7 GTPase cycle highlighting the mechanism of hexahydroindol-2-one inhibition.

Self-Validating Protocol: Malachite Green GTPase Activity Assay

To evaluate the inhibitory potency of the scaffold against Rab7, we measure the release of inorganic phosphate (Pi) resulting from intrinsic GTP hydrolysis.

Step-by-Step Methodology:

  • Protein Loading: Incubate 500 nM recombinant human Rab7 protein with 100 µM GTP in a reaction buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.5).

  • Compound Addition: Introduce the hexahydroindol-2-one derivative at varying concentrations and incubate at 30°C for 60 minutes.

  • Detection: Add Malachite Green reagent. The reagent forms a complex with free Pi, shifting absorbance to 620 nm. Read the microplate after 15 minutes of color development.

  • Negative Control Implementation: Run a parallel assay replacing GTP with GTPγS (a non-hydrolyzable GTP analog).

    • Causality Checkpoint: The Malachite Green assay is highly sensitive to background phosphate contamination (e.g., from dirty glassware or non-specific phosphatase activity). By using GTPγS, the system self-validates: a valid assay will show zero Pi release in the GTPγS well, proving that the signal in the primary assay is strictly derived from Rab7-mediated GTP hydrolysis.

Pillar III: Aeruginosin Core Analogues & Serine Protease Inhibition

The hexahydroindole core is the defining structural motif in aeruginosins, a class of marine cyanobacterial peptides. Divergent palladium-catalyzed allylations allow for the stereoconvergent synthesis of 3-substituted hexahydroindol-2-one derivatives, acting as precursors to the 2-carboxyl-6-hydroxyoctahydroindole (CHOI) unit . These synthesized peptides exhibit potent inhibition against serine proteases like trypsin and thrombin, offering therapeutic avenues for coagulation disorders and severe inflammation.

HTS_Workflow Synthesis Scaffold Synthesis (Hexahydroindol-2-ones) Screening Primary HTS (Binding/Activity) Synthesis->Screening Secondary Secondary Assay (Functional Validation) Screening->Secondary LeadOpt Lead Optimization (SAR Analysis) Secondary->LeadOpt InVivo In Vivo Validation (Murine Models) LeadOpt->InVivo

Self-validating high-throughput screening workflow for hexahydroindol-2-one leads.

Quantitative Data Summary

The polypharmacological potential of the hexahydroindol-2-one scaffold is best understood through its quantitative efficacy across diverse targets. The table below summarizes the binding affinities and inhibitory concentrations based on current literature.

Biological TargetScaffold ApplicationPrimary IndicationRepresentative EfficacyReference
Prostanoid EP3 Receptor Selective AntagonistArterial ThrombosisKi < 10 nM
Rab7 GTPase Allosteric/Active Site InhibitorNeoplasm / MetastasisIC50 in low µM range
Serine Proteases (Trypsin) Aeruginosin Core (CHOI)Coagulation / InflammationIC50 ~ 0.6 µg/mL
Cancer Cell Lines Antiproliferative AgentOncologyIC50 in low µM range

Conclusion

The 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one scaffold is a highly versatile chemical chassis. By leveraging its unique stereochemistry and sp3-hybridized geometry, drug developers can achieve target selectivity that eludes traditional planar molecules. Whether deployed as an EP3 antagonist to prevent thrombosis without bleeding liabilities, or as a Rab7 inhibitor to halt oncological metastasis, the rigorous, self-validating biochemical workflows detailed above are essential for translating this scaffold from bench to bedside.

References

  • Title: Peri-substituted hexahydro-indolones as novel, potent and selective human EP3 receptor antagonists. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: US9376452B2 - Rab7 GTPase inhibitors and related methods of treatment.
  • Title: Analogues of the 2-Carboxyl-6-Hydroxyoctahydroindole (CHOI) Unit from Diverging Pd-Catalyzed Allylations: Selectivity as a Function of the Double Bond Position. Source: ResearchGate / Chemistry - A European Journal URL: [Link]

  • Title: A “One‐Pot” Metal‐Free Synthesis and Evaluation of Antiproliferative Activity of Diversely Functionalized Pyrrolidine‐2‐Ones. Source: ResearchGate / ChemistrySelect URL: [Link]

Methodological & Application

Application Note: Stereoselective Synthesis of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3,3a,4,5,6-hexahydro-2H-indol-2-one architecture is a privileged bicyclic scaffold, serving as the foundational core for numerous complex polycyclic alkaloids, including the Erythrina and Aspidosperma families ([1]). Synthesizing this core with high stereochemical fidelity requires precise control over sequential condensation and dehydration events.

Mechanistic Causality: The most robust method for assembling this core involves the condensation of a keto-acid (e.g., 2-(1-methyl-2-oxocyclohexyl)acetic acid) with a primary amine. This cascade reaction is driven by thermodynamics. While the initial amidation occurs readily, the subsequent intramolecular attack of the amide nitrogen onto the C2 ketone forms a transient, high-energy cyclic iminium ion. To resolve this instability, the system undergoes a second dehydration/isomerization event, pushing the double bond endocyclic to the 6-membered ring (between C7 and C7a). This forms a highly stable enamide, where the alkene is conjugated with the lactam carbonyl via the nitrogen lone pair, acting as an irreversible thermodynamic sink ([2]).

Mechanism KetoAcid Keto-Acid + Primary Amine (Starting Materials) Amide Keto-Amide Intermediate (1st Condensation) KetoAcid->Amide -H2O (Amidation) Iminium Cyclic Iminium Ion (Intramolecular Attack) Amide->Iminium Cyclization Enamide Hexahydro-2H-indol-2-one (Thermodynamic Enamide) Iminium->Enamide -H+ (Isomerization)

Mechanistic pathway of keto-acid and amine condensation to form the hexahydroindolinone core.

Experimental Design & Causality

To successfully traverse the activation barrier of the secondary dehydration step (iminium to enamide), the choice of solvent and physical water removal is critical.

  • Solvent Selection (Xylene): Lower boiling solvents like benzene (80 °C) or toluene (110 °C) often stall the reaction at the keto-amide intermediate. Xylene (140 °C) provides the necessary thermal energy to force the cyclization.

  • Dean-Stark Apparatus: Because water is a byproduct of both the amidation and the enamine formation, its accumulation will shift the equilibrium backward. Continuous azeotropic removal of water physically pulls the reaction forward to completion.

Quantitative Data: Optimization of Enamide-Lactamization

The table below summarizes the causal relationship between thermal energy, water removal efficiency, and overall yield during the synthesis of the bicyclic core.

SolventBoiling Point (°C)Time (h)Water Removal MethodConversion (%)Isolated Yield (%)
Benzene8012Molecular Sieves (4Å)< 5045
Toluene1104Dean-Stark Trap> 9062
Xylene1401Dean-Stark Trap> 9976

Note: Data reflects the thermodynamic necessity of high temperatures to drive the secondary dehydration step[2].

Step-by-Step Protocol: Synthesis of 1-Substituted-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one

This protocol describes the synthesis using 1-amino-3,3-diethoxypropane, a common tether used for downstream functionalization.

Materials:

  • 2-(1-methyl-2-oxocyclohexyl)acetic acid (10.0 mmol, 1.70 g)

  • 1-amino-3,3-diethoxypropane (11.0 mmol, 1.62 g)

  • Anhydrous Xylene (50 mL)

Step 1: Assembly & Amidation Charge a 100 mL round-bottom flask with 2-(1-methyl-2-oxocyclohexyl)acetic acid and anhydrous xylene. Add 1-amino-3,3-diethoxypropane dropwise at 25 °C.

  • Causality: Initial mixing at room temperature prevents exothermic degradation and allows the first amidation step to initiate smoothly without side-product formation.

Step 2: Dehydration & Cyclization Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the reaction to 140 °C (reflux).

  • Causality: The high temperature combined with continuous azeotropic removal of water overcomes the activation energy required for the cyclic iminium formation and subsequent isomerization.

Step 3: Self-Validation Monitoring Monitor the water level in the Dean-Stark trap.

  • Validation Checkpoint: The theoretical yield of water is exactly 360 µL (20.0 mmol; 2 equivalents). Cessation of water collection (typically after 1.0–1.5 hours) provides a physical, highly reliable indicator of complete conversion.

Step 4: Isolation & Purification Cool the mixture to room temperature and concentrate the xylene in vacuo. Purify the crude oil via silica gel flash chromatography (eluent: 30% ethyl acetate in hexanes) to yield the product as a pale yellow oil.

Step 5: Spectroscopic Validation

  • Validation Checkpoint: Confirm the structure via FTIR and ¹H NMR. The disappearance of the ketone carbonyl (~1710 cm⁻¹) and the appearance of a strong enamide C=O stretch (~1680 cm⁻¹) confirm lactamization. In ¹H NMR, the vinylic proton at C7 appears as a distinct multiplet at δ 4.90–5.10 ppm, confirming the endocyclic double bond position.

Workflow Step1 Step 1: Assembly Mix reagents in Xylene Add to round-bottom flask Step2 Step 2: Dehydration Reflux at 140 °C Dean-Stark trap for 1-2 h Step1->Step2 Step3 Step 3: Monitoring Check H2O volume TLC validation Step2->Step3 Step4 Step 4: Isolation Concentrate in vacuo Silica gel chromatography Step3->Step4 Step5 Step 5: Verification NMR (alkene proton) IR (enamide C=O) Step4->Step5

Step-by-step experimental workflow for the synthesis of hexahydro-2H-indol-2-one derivatives.

Downstream Applications: Stereoelectronic Control in Electrophilic Cyclization

Once the hexahydroindolinone core is synthesized, its rigid bicyclic framework can be leveraged for highly stereoselective downstream transformations. Treatment of the enamide with strong protic acids (e.g., trifluoroacetic acid or trifluoromethanesulfonic acid) protonates the double bond, generating a highly reactive N-acyliminium ion ([1]).

If the nitrogen bears a nucleophilic tether—such as a phenethyl group—an intramolecular electrophilic aromatic substitution rapidly occurs.

Causality of Stereoselectivity: The angular 3a-methyl group imposes strict facial bias on the bicyclic system. The tethered aromatic ring is stereoelectronically forced to attack the N-acyliminium ion strictly from the axial trajectory (the least hindered face), avoiding severe steric clash with the angular methyl group. This stereoelectronic preference results in the formation of a single lactam diastereomer, a critical step in assembling the tetracyclic core of (±)-erysotramidine ([1]). Similar radical-based cyclizations of N-alkenyl-7-bromo-substituted hexahydroindolinones have been successfully employed to access the Aspidosperma alkaloid skeleton ([3]).

References

  • Padwa, A., Lee, H. I., Rashatasakhon, P., & Rose, M. (2004). Electrophilic-Induced Cyclization Reaction of Hexahydroindolinone Derivatives and Its Application toward the Synthesis of (±)-Erysotramidine. The Journal of Organic Chemistry, 69(24), 8209–8218. URL:[Link]

  • Padwa, A., Rashatasakhon, P., Ozdemir, A. D., & Willis, J. (2005). A Study of Vinyl Radical Cyclization Using N-Alkenyl-7-bromo-Substituted Hexahydroindolinones. The Journal of Organic Chemistry, 70(2), 519–528. URL:[Link]

Sources

Application Notes and Protocols: Synthesis of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one via Palladium on Carbon-Catalyzed Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Hexahydroindolone Scaffold

The 1,3,3a,4,5,6-hexahydro-2H-indol-2-one core structure is a key pharmacophore present in a variety of biologically active molecules and natural products. Its rigid, bicyclic framework provides a valuable scaffold for the development of novel therapeutics, influencing potency, selectivity, and pharmacokinetic properties. The synthesis of this and related saturated nitrogen-containing heterocycles is, therefore, of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the synthesis of 1,3,3a,4,5,6-hexahydro-2H-indol-2-one via a robust and scalable intramolecular reductive amination strategy, utilizing the heterogeneous catalyst Palladium on Carbon (Pd/C).

Catalytic Approach: Palladium on Carbon (Pd/C) for Intramolecular Reductive Amination

The chosen synthetic route involves the intramolecular reductive amination of a suitable precursor, 2-(2-oxocyclohexyl)acetic acid, in the presence of an ammonia source. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high catalytic activity, operational simplicity, and ease of removal from the reaction mixture by filtration.[1][2] The reaction proceeds under a hydrogen atmosphere, where the palladium surface activates molecular hydrogen, facilitating the reduction of the transient imine intermediate formed in situ.

The general mechanism for reductive amination involves the initial condensation of a carbonyl group with an amine to form a hemiaminal, which then dehydrates to an imine.[3][4] This imine is subsequently hydrogenated in the presence of the Pd/C catalyst to yield the final amine product.[1] In this intramolecular case, the reaction is a cascade process occurring in a single pot. Protic solvents, such as methanol or ethanol, are generally preferred as they can facilitate both the imine formation and the hydrogenation steps.[5]

Experimental Workflow and Logic

The following diagram illustrates the overall experimental workflow for the synthesis of 1,3,3a,4,5,6-hexahydro-2H-indol-2-one using Pd/C-catalyzed intramolecular reductive amination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Reagents and Glassware setup_reaction Set up Hydrogenation Apparatus prep_reagents->setup_reaction Ensure safety charge_vessel Charge Reaction Vessel setup_reaction->charge_vessel Inert atmosphere purge_system Purge with Inert Gas charge_vessel->purge_system add_catalyst Add Pd/C Catalyst purge_system->add_catalyst hydrogenate Hydrogenate under H2 Pressure add_catalyst->hydrogenate Pressurize monitor_reaction Monitor Reaction Progress (TLC/LC-MS) hydrogenate->monitor_reaction Sample periodically filter_catalyst Filter Catalyst (Celite®) monitor_reaction->filter_catalyst Upon completion concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for Pd/C-catalyzed synthesis.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(2-Oxocyclohexyl)acetic acid≥98%Sigma-AldrichStarting material
Ammonium AcetateACS Reagent, ≥98%Fisher ScientificAmmonia source
Palladium on Carbon (10 wt. % Pd)Degussa type E101Strem ChemicalsCatalyst, handle with care (pyrophoric)
Methanol (MeOH)Anhydrous, 99.8%VWR ChemicalsReaction solvent
Hydrogen (H₂) gasHigh purity (99.999%)AirgasReducing agent
Nitrogen (N₂) or Argon (Ar) gasHigh purityAirgasInert gas for purging
Celite® 545---EMD MilliporeFilter aid
Dichloromethane (DCM)ACS GradeFisher ScientificFor work-up and chromatography
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor chromatography
HexanesACS GradeFisher ScientificFor chromatography
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography

Safety Precautions:

  • Palladium on carbon is a pyrophoric catalyst and can ignite upon exposure to air, especially when dry or in the presence of flammable solvents.[5] Handle Pd/C in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen/argon) and never add it to a solvent in the presence of air.[5]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air.[5] All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment and with proper grounding to prevent static discharge.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Reaction Setup:

  • A Parr shaker or a similar hydrogenation apparatus equipped with a pressure-rated glass vessel, a magnetic stir bar, a pressure gauge, and gas inlet/outlet valves is required.

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.

Procedure:

  • To the pressure vessel, add 2-(2-oxocyclohexyl)acetic acid (5.00 g, 32.0 mmol, 1.0 equiv) and ammonium acetate (7.41 g, 96.0 mmol, 3.0 equiv).

  • Add anhydrous methanol (100 mL) to the vessel and stir the mixture until the solids are dissolved.

  • Carefully, under a gentle stream of nitrogen or argon, add 10% Palladium on Carbon (500 mg, 10 wt. % of the starting material). Caution: Do not allow the catalyst to come into contact with the solvent vapors in the presence of air.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the reaction vessel by pressurizing with nitrogen or argon to approximately 20 psi and then carefully venting the gas. Repeat this cycle three times to ensure an inert atmosphere.

  • After the final nitrogen/argon purge, evacuate the vessel and then introduce hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Commence vigorous stirring and heat the reaction mixture to 50 °C.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours. If possible, periodically and carefully take aliquots for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with nitrogen or argon three times to remove any residual hydrogen.

Work-up and Purification:

  • Carefully open the reaction vessel under an inert atmosphere.

  • Prepare a pad of Celite® in a Büchner funnel and wet it with a small amount of methanol.

  • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The Celite® pad containing the catalyst is still pyrophoric and should be kept wet with water or an inert solvent and disposed of in a dedicated, sealed waste container under water.[6]

  • Wash the Celite® pad with additional methanol (3 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or a solid.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,3,3a,4,5,6-hexahydro-2H-indol-2-one.

Mechanistic Rationale

The transformation proceeds through a well-established catalytic cycle on the palladium surface. The following diagram outlines the proposed mechanism for the intramolecular reductive amination.

G cluster_mechanism Proposed Catalytic Cycle A 2-(2-Oxocyclohexyl)acetic acid + NH3 B Hemiaminal Intermediate A->B Condensation C Imine Intermediate B->C Dehydration D Adsorption onto Pd(0) surface C->D F Hydrogenation D->F Imine on surface E H2 Activation on Pd(0) E->F G Product Desorption F->G Reduction H 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one G->H Pd Pd(0) Catalyst Pd->E Regenerated

Caption: Proposed mechanism for the Pd/C-catalyzed intramolecular reductive amination.

Troubleshooting and Best Practices

  • Low Conversion: If the reaction stalls, ensure the hydrogen pressure is maintained and that the stirring is vigorous enough to keep the catalyst suspended. The catalyst quality is also crucial; using a fresh, active batch of Pd/C is recommended.

  • Byproduct Formation: The formation of byproducts can sometimes be attributed to over-reduction or side reactions. Optimizing the reaction temperature and pressure can help to improve selectivity.

  • Catalyst Filtration: Ensure the Celite® pad is well-packed to prevent fine palladium particles from passing through into the filtrate. A dark-colored filtrate indicates catalyst breakthrough.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1,3,3a,4,5,6-hexahydro-2H-indol-2-one using a Palladium on Carbon-catalyzed intramolecular reductive amination. The methodology is robust, scalable, and utilizes a readily available and recyclable heterogeneous catalyst. By following the detailed steps and safety precautions outlined, researchers can confidently synthesize this valuable heterocyclic scaffold for applications in drug discovery and development.

References

  • Li, G. et al. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts2021 , 11(11), 1349. [Link]

  • Heinen, A. W. et al. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Journal of Catalysis2001 , 201(1), 89-100. [Link]

  • Fiveable. Pd/C Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Allegretti, M. et al. A modified palladium catalysed reductive amination procedure. Tetrahedron2002 , 58(28), 5669-5674. [Link]

  • Wang, D. et al. Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. CCS Chemistry2024 , 6, 148-158. [Link]

  • Wang, D. et al. Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. ChemRxiv. 2022 . [Link]

  • Allegretti, M. et al. A modified palladium catalysed reductive amination procedure. Tetrahedron2002 , 58(28), 5669-5674. [Link]

  • Google Patents. PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
  • Al-Amin, M. et al. Recent Advances of Pd/C-Catalyzed Reactions. Catalysts2021 , 11(9), 1078. [Link]

  • Organic Syntheses. SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE. Organic Syntheses. [Link]

  • Forgó, P. et al. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances2022 , 12(12), 7311-7322. [Link]

  • Sajiki, H. et al. Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. Chemistry – A European Journal2005 , 11(24), 7209-7217. [Link]

  • Wang, D. et al. Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science2024 . [Link]

  • Ashenhurst, J. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • Topczewski, J. J. et al. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron2016 , 72(46), 7271-7291. [Link]

  • Zhang, Z. et al. A palladium-catalyzed cascade approach for the synthesis of 3,3a,4,6,7,8,9,9a-octahydro-1 H -benzo[ f ]isoindole-1,5(2 H )-diones. Journal of Chemical Research2021 , 45(11-12), 1109-1115. [Link]

  • Topczewski, J. J. et al. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron2016 , 72(46), 7271-7291. [Link]

  • Scott, T. L. Palladium -catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. The Research Repository @ WVU. [Link]

Sources

Purification of 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Strategies for the Chromatographic Purification of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the purification of 1,3,3a,4,5,6-hexahydro-2H-indol-2-one, a bicyclic lactam intermediate crucial in pharmaceutical synthesis. The inherent structural polarity conferred by the lactam moiety, combined with a saturated carbocyclic backbone, presents unique challenges and opportunities for chromatographic separation. This document outlines systematic protocols for method development, ranging from initial scouting with Thin-Layer Chromatography (TLC) to scalable bulk purification via Normal-Phase Flash Chromatography and high-resolution analysis using High-Performance Liquid Chromatography (HPLC) in Normal-Phase, Hydrophilic Interaction (HILIC), and Reversed-Phase modes. Furthermore, considerations for chiral separation are discussed, acknowledging the stereocenter at the 3a position. The causality behind experimental choices is emphasized throughout, providing researchers with the scientific rationale needed to adapt these methods for optimal purity and yield.

Introduction: The Chromatographic Challenge

1,3,3a,4,5,6-Hexahydro-2H-indol-2-one is a key heterocyclic scaffold in medicinal chemistry. Achieving high purity of this intermediate is paramount, as residual impurities can compromise the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

The molecule's structure features a polar gamma-lactam ring fused to a non-polar cyclohexane ring. This amphipathic character dictates its chromatographic behavior. The lactam group, with its amide bond, is a strong hydrogen bond donor and acceptor, leading to strong interactions with polar stationary phases. This makes Normal-Phase (NP) chromatography an intuitive and powerful primary choice for purification.[1][2] However, depending on the impurities present, other techniques like Reversed-Phase (RP) or HILIC may offer superior selectivity.[3][4] This guide provides a logical, multi-modal approach to developing a robust purification strategy.

Analyte Properties & Chromatographic Principles

Understanding the physicochemical properties of the target molecule is the foundation of any successful separation.

PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C₈H₁₁NOInfluences detection, particularly for mass spectrometry.
Molecular Weight 137.18 g/mol Standard molecular weight for small molecule chromatography.
Key Functional Groups Secondary Amide (Lactam), Saturated CarbocycleThe polar lactam group will dominate retention in NP/HILIC modes. The non-polar backbone will be the primary driver of retention in RP mode.
Polarity PolarSuggests strong retention on polar stationary phases (e.g., silica). May exhibit poor retention on non-polar phases (e.g., C18).[5]
Solubility Likely soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Acetonitrile, Dichloromethane).[6]Crucial for sample preparation and mobile phase selection. Poor solvent choice can lead to peak splitting or broadening.
Chirality Contains a stereocenter at the C-3a position.Racemic mixtures will require specialized chiral stationary phases for enantiomeric separation.[7][8]
Dominant Separation Mechanisms
  • Normal-Phase (NP) Chromatography : This technique is governed by adsorption.[1] The polar lactam group of the analyte will interact strongly with the polar sites (silanol groups) of a silica stationary phase. Elution is achieved by increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane), which competes for the adsorption sites and displaces the analyte. This mode is excellent for separating isomers and compounds with differing polar functional groups.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC, sometimes called Aqueous Normal-Phase (ANP) chromatography, is a variation of normal-phase.[3][9] It uses a polar stationary phase (like silica or diol) but with a semi-aqueous mobile phase, typically high in an organic solvent like acetonitrile. The mechanism involves partitioning the polar analyte into a water-enriched layer on the surface of the stationary phase.[3] This method is ideal for retaining polar compounds that are too water-soluble for effective reversed-phase chromatography.[3]

  • Reversed-Phase (RP) Chromatography : This is the most common HPLC mode, but it can be challenging for highly polar molecules.[10] Here, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Retention is driven by hydrophobic interactions between the analyte's non-polar regions and the stationary phase. For 1,3,3a,4,5,6-hexahydro-2H-indol-2-one, retention will be primarily influenced by the saturated carbocyclic ring and may be limited due to the dominant polarity of the lactam.

A Systematic Strategy for Purification

A successful purification workflow begins with a small-scale analysis to define the separation parameters, which are then scaled for bulk processing. The following diagram outlines a logical approach.

Purification_Workflow cluster_0 Phase 1: Method Scouting cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Preparative Purification & Analysis Crude Crude Synthetic Mixture TLC TLC Analysis (Hexane/EtOAc, DCM/MeOH) Crude->TLC HPLC_Scout Analytical HPLC Scouting (NP, HILIC, RP) Crude->HPLC_Scout Decision Evaluate Resolution (ΔRf / ΔtR) & Peak Shape TLC->Decision HPLC_Scout->Decision NP_Path Optimize NP Conditions (Gradient, Solvent System) Decision->NP_Path Good NP Separation RP_Path Optimize RP/HILIC Conditions (Modifier, pH, Gradient) Decision->RP_Path Poor NP or Better RP/HILIC Flash Normal-Phase Flash Chromatography NP_Path->Flash Prep_HPLC Preparative HPLC (If higher purity needed) RP_Path->Prep_HPLC QC Purity Analysis (HPLC, LC-MS, NMR) Flash->QC Prep_HPLC->QC Pure Pure Compound (>95%) QC->Pure

Caption: A logical workflow for the purification of 1,3,3a,4,5,6-hexahydro-2H-indol-2-one.

Experimental Protocols

Protocol 1: Initial Scouting by Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid, and cost-effective tool for assessing the complexity of the crude mixture and identifying a suitable solvent system for normal-phase flash chromatography.[11]

Methodology:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~5 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a pre-saturated atmosphere of the chosen mobile phase. Test several solvent systems.

  • Visualization: After the solvent front has reached the top, remove the plate, mark the solvent front, and dry. Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate or iodine).

  • Analysis: Calculate the Retention Factor (Rf) for the product and all major impurities. The ideal solvent system will provide an Rf value for the target compound between 0.2 and 0.4, with good separation from impurities.

TLC Scouting Systems (Starting Points)
System A (Low-to-Medium Polarity): 70:30 Hexanes:Ethyl Acetate
System B (Medium-to-High Polarity): 50:50 Hexanes:Ethyl Acetate
System C (High Polarity): 95:5 Dichloromethane:Methanol
Protocol 2: Normal-Phase Flash Chromatography (Bulk Purification)

This protocol is designed for purifying gram-scale quantities of the crude product, based on the optimal conditions identified during TLC scouting.

Rationale for Key Choices:

  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography due to its high resolving power for polar compounds and cost-effectiveness.

  • Sample Loading: Dry loading (adsorbing the crude material onto silica) is highly recommended. This technique prevents solvent effects that can cause band broadening and lead to poorer separation, which often occurs with direct liquid injection of a sample dissolved in a strong solvent.[12]

  • Elution: A step or linear gradient is employed to first elute non-polar impurities with a weak mobile phase, followed by increasing the solvent strength to elute the target compound, and finally flushing any highly polar impurities from the column.

Step-by-Step Protocol:

  • Column Packing: Select a column size appropriate for the sample amount (typically a 40-100:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 80:20 Hexanes:EtOAc).

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the sample weight of silica gel to the solution.

    • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed column, creating an even, compact layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase, applying pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or vials. Monitor the elution process by TLC analysis of the collected fractions.

    • Once less polar impurities have eluted, increase the polarity of the mobile phase (e.g., switch to 60:40 Hexanes:EtOAc) to elute the target compound.

  • Post-Purification:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent via rotary evaporation to yield the purified 1,3,3a,4,5,6-hexahydro-2H-indol-2-one.

  • Verification: Confirm the purity of the final product using analytical HPLC, LC-MS, and/or NMR spectroscopy.

Flash Chromatography Parameters
Stationary Phase: Silica Gel (40-63 µm particle size)
Mobile Phase (Example Gradient): 1. 80:20 Hexanes:Ethyl Acetate (5 column volumes)2. 60:40 Hexanes:Ethyl Acetate (to elute product)3. 100% Ethyl Acetate (to flush column)
Loading Method: Dry loading on silica gel
Detection: TLC analysis of fractions (UV 254 nm, KMnO₄ stain)
Protocol 3: HPLC Method Development (High Purity Analysis)

For applications requiring >99% purity or for accurate purity assessment, HPLC is the method of choice.

HPLC Method ParametersHILIC (Recommended)Normal-PhaseReversed-Phase
Column Silica, Diol, or Amide-based (e.g., 3-5 µm, 4.6 x 150 mm)Silica or Cyano (CN) (e.g., 3-5 µm, 4.6 x 150 mm)C18 or Phenyl-Hexyl (e.g., 3-5 µm, 4.6 x 150 mm)
Mobile Phase A Acetonitrile with 0.1% Formic Acidn-Hexane or HeptaneWater with 0.1% Formic Acid or TFA
Mobile Phase B Water with 0.1% Formic AcidIsopropanol or EthanolAcetonitrile or Methanol
Gradient (Example) 95% A to 80% A over 15 min98% A to 80% A over 15 min10% B to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at ~210 nm or ~254 nmUV at ~210 nm or ~254 nmUV at ~210 nm or ~254 nm
Injection Volume 5 µL5 µL5 µL
Sample Diluent 90:10 Acetonitrile:WaterHexane/Isopropanol (matching initial conditions)Water/Acetonitrile (matching initial conditions)

Rationale for HILIC as the Recommended HPLC Method: HILIC provides robust retention for this polar molecule, often yielding better peak shapes than normal-phase HPLC due to the presence of water in the mobile phase.[3] Furthermore, the high organic content and volatile buffers (like formic acid) make it highly compatible with mass spectrometry (LC-MS) for definitive identification.[3]

Advanced Considerations: Chiral Separation

The presence of a stereocenter at the 3a position means that 1,3,3a,4,5,6-hexahydro-2H-indol-2-one exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to isolate and test individual enantiomers, as they can have different pharmacological activities.[8]

Chiral separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for a broad range of compounds and can be operated in normal-phase, polar organic, or reversed-phase modes.[13]

Screening Protocol for Chiral Separation:

  • Column Selection: Screen a set of complementary CSPs. A good starting set includes columns based on amylose and cellulose derivatives.

  • Mobile Phase: For initial screening in normal-phase mode, use a mobile phase of Hexane/Isopropanol or Hexane/Ethanol. Isopropanol and ethanol are excellent at promoting the necessary hydrogen bonding and dipole-dipole interactions for chiral recognition on polysaccharide CSPs.[13]

  • Analysis: Inject the racemic mixture and evaluate the resolution (Rs) between the two enantiomeric peaks. An Rs value ≥ 1.5 is desired for baseline separation.

  • Optimization: If partial separation is observed, optimize the mobile phase composition (ratio of alcohol to hexane) and consider adding additives if necessary.

Chiral_Separation Racemate Racemic Mixture of Hexahydro-indol-2-one HPLC Chiral HPLC System Racemate->HPLC CSP Chiral Stationary Phase (CSP) (e.g., Amylose-based) CSP->HPLC MobilePhase Chiral Mobile Phase (e.g., Hexane:Isopropanol) MobilePhase->HPLC Chromatogram Resulting Chromatogram HPLC->Chromatogram Enantiomer1 Enantiomer 1 Chromatogram->Enantiomer1 Enantiomer2 Enantiomer 2 Chromatogram->Enantiomer2

Caption: General workflow for chiral separation by HPLC.

Conclusion

The purification of 1,3,3a,4,5,6-hexahydro-2H-indol-2-one is most effectively approached using normal-phase chromatography, leveraging the strong polarity of the lactam functional group. A systematic strategy involving initial TLC scouting followed by optimized flash chromatography is suitable for obtaining high-purity material on a preparative scale. For analytical purposes and challenging separations, HILIC offers superior performance and MS compatibility. The protocols and rationale presented in this guide provide a robust foundation for researchers to develop and implement a purification strategy tailored to their specific sample complexity, scale, and final purity requirements.

References

  • Dr. Maisch GmbH. Normal Phase. Retrieved from [Link]

  • MTC USA. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Retrieved from [Link]

  • ResearchGate. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (April 2013). Retrieved from [Link]

  • ResearchGate. Why is normal phase chromatography good for use on polar analytes? (June 2015). Retrieved from [Link]

  • YMC America. Normal Phase Chromatography Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (April 2013). Retrieved from [Link]

  • Journal of Chromatographic Science. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. (October 1981). Retrieved from [Link]

  • Baghdad College of Medical Technology. Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. (December 2025). Retrieved from [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Slideshare. Thin layer chromatographic analysis of Beta Lactam Antibiotics. (August 2009). Retrieved from [Link]

  • Oxford Academic. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. (January 2026). Retrieved from [Link]

  • The Analytical Scientist. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (April 2008). Retrieved from [Link]

  • Wikipedia. Reversed-phase chromatography. Retrieved from [Link]

  • Restek. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (December 2025). Retrieved from [Link]

  • Google Patents. CN102985406A - Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.
  • LookChem. 2H-Indol-2-one, 1-(dimethoxymethyl)-1,3,3a,4,5,6-hexahydro-3,3-dimethoxy. Retrieved from [Link]

  • Google Patents. CONTROLLED SYNTHESIS OF ZIPRASIDONE - Patent 1476162.
  • Santai Technologies. The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from [Link]

  • MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (May 2023). Retrieved from [Link]

  • Cheméo. Chemical Properties of 2H-Indol-2-one, 1,3-dihydro- (CAS 59-48-3). Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. Retrieved from [Link]

  • SpringerLink. Chiral Separation by HPLC Using the Ligand-Exchange Principle. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-ones. Retrieved from [Link]

  • Technology Networks. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (June 2025). Retrieved from [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (November 2020). Retrieved from [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (June 2025). Retrieved from [Link]

  • University of Central Florida. Purification of Organic Compounds: from Crude Product to Purity. (July 2023). Retrieved from [Link]

  • PubChem. 2,3,3a,4,5,6-hexahydro-1H-indene. Retrieved from [Link]

Sources

Application Note: Advanced Crystallization and Purification Techniques for 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

The 1,3,3a,4,5,6-hexahydro-2H-indol-2-one skeleton is a ubiquitous and highly valuable bicyclic lactam intermediate. It serves as the foundational core for the total synthesis of complex polycyclic alkaloids, including those of the Aspidosperma, Erythrina, and Stemona families [3]. During multi-step synthetic campaigns, achieving high diastereomeric and enantiomeric purity of this intermediate is critical. While column chromatography can separate gross impurities, it often fails to resolve closely related diastereomers efficiently.

Crystallization remains the gold standard for achieving >99% purity and isolating specific stereoisomers [4]. However, hexahydroindol-2-one derivatives frequently exhibit non-ideal crystallization behaviors, such as "oiling out" (liquid-liquid phase separation). This guide provides field-proven, self-validating protocols for the bulk purification and single-crystal growth of these compounds, grounded in thermodynamic principles.

Thermodynamic Principles of Lactam Crystallization

The crystallization of 1,3,3a,4,5,6-hexahydro-2H-indol-2-one is governed by its amphiphilic structural nature: a hydrophobic aliphatic bicyclic core paired with a highly polar lactam moiety.

The Role of Hydrogen Bonding: The lactam group (-NH-C=O) acts as both a potent hydrogen bond donor and acceptor. In the solid state, this drives the formation of robust intermolecular hydrogen-bonded dimers or polymeric chains. To dissolve the compound, the solvent must disrupt these interactions. Ethyl acetate (EtOAc) is ideal because it acts as a hydrogen-bond acceptor, solvating the N-H proton and breaking the crystal lattice.

Managing the Metastable Zone Width (MSZW): When a non-polar antisolvent like hexane is introduced, the dielectric constant of the medium drops precipitously. This forces the hydrophobic cores to aggregate. If supersaturation is generated too rapidly, the system crosses the binodal curve, resulting in liquid-liquid phase separation (LLPS)—a phenomenon where the compound separates as a dense, viscous oil rather than a crystal lattice. To bypass LLPS and directly enter the labile zone for nucleation, chemists must exert strict control over the antisolvent addition rate and cooling trajectory.

Table 1: Solvent System Matrix for Hexahydroindol-2-ones
Solvent RoleRecommended SolventDielectric Constant (ε)Mechanistic Function & Causality
Primary Solvent Ethyl Acetate6.02Solubilizes the lactam via H-bond acceptance; ideal boiling point (77°C) for controlled cooling.
Antisolvent n-Hexane1.89Disrupts the solvation shell; forces hydrophobic aggregation and subsequent lattice formation.
Alternative Solvent Dichloromethane8.93Excellent solubility profile, but its high volatility makes controlled cooling gradients difficult to maintain.
Co-solvent (Trace) Methanol32.7Used in trace amounts (1-2%) to break stubborn dimers in highly impure crude mixtures prior to hot filtration.

Crystallization Workflow Visualization

CrystallizationWorkflow cluster_0 Supersaturation & Nucleation Start Crude 1,3,3a,4,5,6-Hexahydro- 2H-indol-2-one Dissolution Dissolution in EtOAc (Heating to 55°C) Start->Dissolution Add EtOAc Filtration Hot Filtration (0.22 µm PTFE) Dissolution->Filtration Clarify Antisolvent Antisolvent Addition (Dropwise Hexane) Filtration->Antisolvent Maintain 50°C Cooling Controlled Cooling (0.1°C/min to 5°C) Antisolvent->Cooling Induce Metastability Nucleation Crystal Growth (Avoid Oiling Out) Cooling->Nucleation Seed Crystals (Opt.) Isolation Vacuum Filtration & Cold Hexane Wash Nucleation->Isolation Phase Separation Product Pure Crystalline Hexahydroindol-2-one Isolation->Product Dry in Vacuo

Figure 1: Solvent-antisolvent crystallization workflow for hexahydroindol-2-one derivatives.

Experimental Protocols

Protocol A: Bulk Purification via Solvent-Antisolvent Crystallization

This protocol utilizes a classic EtOAc/Hexane system, which is the literature standard for isolating perhydroindole cores [1, 3].

  • Dissolution: Transfer 1.0 g of crude 1,3,3a,4,5,6-hexahydro-2H-indol-2-one to a 25 mL round-bottom flask. Add 3.0 mL of Ethyl Acetate. Heat the suspension to 55°C using a water bath until complete dissolution occurs.

    • Causality: Minimal solvent ensures a high initial concentration, reducing the amount of antisolvent required and maximizing final yield.

  • Clarification (Hot Filtration): Rapidly pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, jacketed crystallization vessel.

    • Causality: Removes insoluble particulates (e.g., silica dust, inorganic salts) that act as heterogeneous nucleation sites, which otherwise cause premature, amorphous precipitation.

  • Antisolvent Titration: Maintain the solution at 50°C. Begin adding n-Hexane dropwise under moderate stirring (200 rpm). Stop the addition the moment the solution exhibits faint, persistent turbidity (the "cloud point"). Immediately add 1-2 drops of EtOAc to clear the solution.

    • Causality: This precise titration places the system exactly at the upper boundary of the metastable zone, priming it for controlled nucleation.

  • Controlled Cooling & Seeding: Program the jacketed vessel to cool at a rate of 0.1°C/min. Once the temperature reaches 45°C, optionally introduce 1-2 mg of pure seed crystals.

    • Causality: A slow cooling ramp prevents the thermodynamic shock that causes oiling out. Seeding bypasses the high energy barrier of primary nucleation, ensuring growth occurs on the desired crystal lattice.

  • Aging and Isolation: Allow the system to cool to 4°C and age for 12 hours. Isolate the resulting crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 × 5 mL of ice-cold hexane.

  • Self-Validation Check: Spot the mother liquor on a TLC plate (Silica, 50% EtOAc/Hexane) alongside the pure product. A faint or absent product spot confirms successful depletion of the solute from the mother liquor. Dry the crystals under high vacuum (0.1 mbar) for 4 hours.

Protocol B: Single-Crystal Growth for X-Ray Diffraction (XRD)

For absolute stereochemical determination, high-quality single prisms are required. Slow evaporation is the preferred method for these lactams [1, 2].

  • Preparation: Dissolve 10 mg of highly pure (>98%) hexahydroindol-2-one in 1.0 mL of a 30% EtOAc in Hexane mixture [1] inside a 2-dram borosilicate glass vial.

  • Vapor Control: Puncture the Teflon-lined cap with a single needle hole (18-gauge) to severely restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (20°C) away from direct light.

  • Harvesting: After 5–7 days, inspect the vial under a polarizing microscope. Colorless, block-like prisms should be visible. Harvest the crystal directly into a drop of paratone oil to prevent lattice degradation prior to mounting on the diffractometer.

Troubleshooting & Causality

Table 2: Troubleshooting Lactam Crystallization
PhenomenonMechanistic CauseCorrective Action & Validation
Oiling Out (LLPS) The supersaturation rate was too high, driving the system into the spinodal decomposition region before the lactam H-bonds could align.Re-heat the mixture to 60°C until a single clear phase reforms. Reduce the cooling rate and add 1% w/w seed crystals at the cloud point.
Amorphous Crash-out Heterogeneous nucleation triggered by microscopic impurities, or an excessive ratio of antisolvent.Perform a strict hot filtration (0.22 µm). Ensure Hexane is added dropwise, not poured.
Poor Recovery Yield The residual solubility of the compound in the final mother liquor is too high at 4°C.Increase the final Hexane:EtOAc ratio to 4:1. Cool the system further to -20°C. Validation: TLC analysis of the mother liquor.

References

  • Shukla, J., Gangwar, M. K., & Koley, D. Total Synthesis of (-)-δ-Lycorane. Royal Society of Chemistry. Available at:[Link]

  • Shono, T., et al. Triflic Anhydride Mediated Cyclization of 5-Hydroxy-Substituted Pyrrolidinones for the Preparation of r-Trifluoromethylsulfonamido Furans. American Chemical Society. Available at:[Link]

  • Padwa, A., et al. Synthesis of Azapolycyclic Systems via the Intramolecular [4 + 2] Cycloaddition Chemistry of 2-(Alkylthio)-5-amidofurans. American Chemical Society. Available at:[Link]

  • Padwa, A., et al. tert-BUTYL 3a-METHYL-5-OXO-2,3,3a,4,5,6-HEXAHYDROINDOLE-1-CARBOXYLATE. Organic Syntheses. Available at:[Link]

Application Note: Mass Spectrometry Fragmentation Analysis of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Introduction and Structural Context

The compound 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one (Chemical Formula: C₈H₁₁NO; Exact Mass: 137.0841 Da) is a fused bicyclic lactam [1]. Structurally, it consists of a five-membered pyrrolidin-2-one ring fused to a cyclohexene ring. Bicyclic lactams of this class serve as critical synthetic intermediates and scaffolds in the development of complex alkaloid natural products, such as erythrina alkaloids and amphorogynines [2].

In pharmaceutical impurity profiling and structural elucidation, mass spectrometry (MS) is the gold standard. However, interpreting the fragmentation patterns of fused bicyclic lactams requires an understanding of gas-phase thermodynamics and tautomerization. This guide provides a comprehensive, self-validating workflow for analyzing 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one using both soft (LC-ESI-MS/MS) and hard (GC-EI-MS) ionization techniques, detailing the underlying causality of its fragmentation pathways.

Mechanistic Causality of Lactam Fragmentation

The fragmentation of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one is heavily dictated by the amide bond and the fused cyclic system.

Gas-Phase Protonation and Tautomerization (ESI+)

In solution, amides and lactams are preferentially protonated on the carbonyl oxygen due to resonance stabilization. However, during Electrospray Ionization (ESI) and subsequent collision-induced dissociation (CID), gas-phase tautomerization occurs. The fragmentation proceeds almost exclusively from the N-protonated tautomer [3].

  • Causality: Protonation at the nitrogen atom severely weakens the C–N bond. This induces a spontaneous ring-opening event, leading to the extrusion of carbon monoxide (CO, -28 Da), which is the hallmark fragmentation signature of lactams [3].

Retro-Diels-Alder and Ring Contraction

Following the loss of CO, the resulting intermediate is a highly reactive cyclic iminium ion (m/z 110). Because the adjacent six-membered ring contains unsaturation, this intermediate is susceptible to further degradation via ring contraction or modified Retro-Diels-Alder (RDA) mechanisms, typically extruding neutral ethylene (C₂H₄, -28 Da) to yield a stabilized pyrrolinium derivative at m/z 82.

G M [M+H]+ m/z 138.09 (O-Protonated) N_prot [M+H]+ m/z 138.09 (N-Protonated) M->N_prot Gas-phase tautomerization MinusCO Cyclic Iminium Ion m/z 110.09 N_prot->MinusCO -CO (28 Da) C-N bond cleavage MinusHNCO Hydrocarbon Cation m/z 95.08 N_prot->MinusHNCO -HNCO (43 Da) Amide extrusion MinusC2H4 Pyrrolinium Derivative m/z 82.06 MinusCO->MinusC2H4 -C2H4 (28 Da) Ring contraction

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols are designed to confirm the presence of the analyte through orthogonal techniques (LC-MS and GC-MS).

Protocol A: LC-ESI-MS/MS (Soft Ionization)

This method is optimized to observe the intact molecular ion [M+H]+ and its controlled CID fragments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one in 1 mL of Methanol/Water (50:50, v/v).

  • Acidification: Add 0.1% Formic Acid (FA) to the solution. Causality: FA provides an abundant proton source, driving the formation of the [M+H]+ precursor ion in the ESI source.

  • Chromatography:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: H₂O + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters:

    • Polarity: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Perform a CE ramp from 15 eV to 35 eV. Validation Check: At 15 eV, the m/z 138 ion should dominate. At 35 eV, the m/z 110 and m/z 82 ions must become the base peaks.

Protocol B: GC-EI-MS (Hard Ionization)

Electron Impact (EI) at 70 eV imparts significant internal energy, shattering the bicyclic framework to provide a highly reproducible fingerprint for library matching.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard in pure Dichloromethane (DCM) to a concentration of 100 µg/mL.

  • Injection: Inject 1 µL in split mode (10:1) at an inlet temperature of 250 °C.

  • Chromatography:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • MS Parameters:

    • Ionization Energy: 70 eV. Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting spectrum can be cross-referenced against NIST/EPA/NIH mass spectral libraries.

    • Mass Range: m/z 40 to m/z 200.

Quantitative Data & Fragment Assignment

The following table summarizes the key diagnostic ions generated by both ionization modalities. Comparing these datasets allows for unambiguous structural confirmation.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural Assignment / Mechanism
ESI-MS/MS 138.09 [M+H]+110.0928 (CO)Cyclic iminium ion via N-protonation and ring opening.
ESI-MS/MS 138.09 [M+H]+95.0843 (HNCO)Hydrocarbon cation (C₇H₁₁⁺) via extrusion of isocyanic acid.
ESI-MS/MS 138.09 [M+H]+82.0656 (CO + C₂H₄)Pyrrolinium derivative via sequential loss of CO and ethylene.
EI-MS (70 eV) 137.08 [M]+•137.080Intact radical cation.
EI-MS (70 eV) 137.08 [M]+•109.0828 (CO)Radical cation fragment after rapid decarbonylation.
EI-MS (70 eV) 137.08 [M]+•80.0657 (CO + C₂H₅•)Deep fragmentation of the saturated carbocycle.

References

  • Solid-Supported Copper Catalysts for Atom-Transfer Radical Cyclizations: Assessment of Support Type and Ligand Structure on Catalyst Performance in the Synthesis of Nitrogen Heterocycles. The Journal of Organic Chemistry, American Chemical Society (ACS).[Link]

  • Towards the Stereoselective Synthesis of Bicyclic and Tricyclic Alkaloid Natural Products. Nanyang Technological University (NTU) Digital Repository.[Link]

  • Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. National Center for Biotechnology Information (NCBI) - PubMed Central.[Link]

Application Notes & Protocols: Developing Kinase Inhibitors from Hexahydroindolone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families in drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the demand for novel, selective, and potent inhibitors remains high. This guide details a comprehensive workflow for the discovery and early-stage development of kinase inhibitors built upon the hexahydroindolone scaffold. This bicyclic lactam structure offers a rigid, three-dimensional framework amenable to diversity-oriented synthesis, providing a robust starting point for generating libraries of potential drug candidates. We present detailed protocols for the synthesis of a hexahydroindolone library via a multicomponent reaction strategy, a tiered screening cascade involving biochemical and cellular assays, and a framework for interpreting structure-activity relationship (SAR) data to guide lead optimization.

Introduction: The Rationale for the Hexahydroindolone Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[1][2] This fundamental reaction acts as a molecular switch, controlling signaling pathways that govern cell growth, differentiation, and apoptosis.[1] Consequently, aberrant kinase activity is a major driver of numerous pathologies. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic modality.[3][4]

The design of effective kinase inhibitors often starts with a "privileged scaffold"—a core molecular structure that is known to bind to a particular class of biological targets.[5] The hexahydroindolone core, a fused bicyclic γ-lactam, represents such a scaffold for several reasons:

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity compared to more flexible linear molecules.[6]

  • 3D-Character: Its non-planar structure allows for the exploration of three-dimensional space within the kinase active site, potentially accessing unique pockets and improving drug-like properties.

  • Synthetic Tractability: The scaffold is readily accessible through robust synthetic methods, particularly multicomponent reactions (MCRs), which are ideal for generating large, diverse compound libraries efficiently.[2][3][7]

  • Hydrogen Bonding: The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can mimic the interactions of the adenine region of ATP with the kinase hinge region—a critical anchor point for many inhibitors.[3][8]

This guide provides a systematic approach to leverage these advantages, from initial library synthesis to hit validation and optimization.

Synthesis of a Hexahydroindolone-Based Compound Library

A key strategy for early-stage drug discovery is Diversity-Oriented Synthesis (DOS), which aims to create a collection of structurally diverse molecules to maximize the chances of finding a hit against a biological target.[9][10][11] Multicomponent reactions (MCRs) are exceptionally well-suited for DOS as they combine three or more starting materials in a single step to generate complex products.[3][12][13]

Here, we propose a protocol based on a modified Ugi four-component reaction (U-4CR) to generate a library of substituted hexahydroindolones.[2] This one-pot reaction offers high atom economy and allows for the rapid introduction of diversity at multiple positions.

Experimental Protocol: Ugi-Based Synthesis of Hexahydroindolone Library

This protocol involves the reaction of an amine (R1 -NH2), a cyclohexanone derivative, an isocyanide (R2 -NC), and a carboxylic acid with an internal alkene (Component A ). An intramolecular Diels-Alder reaction follows the initial Ugi reaction to form the bicyclic core.

Materials:

  • Amine Building Blocks (R1-NH2): A diverse set of primary amines (e.g., anilines, benzylamines, alkylamines).

  • Cyclohexanone Derivative: 2-Carboxycyclohexanone.

  • Isocyanide Building Blocks (R2-NC): A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide).

  • Component A: 4-pentenoic acid.

  • Solvent: Methanol (MeOH).

  • Catalyst (optional): Sc(OTf)3 (Scandium triflate) to promote the Diels-Alder cycloaddition.

Step-by-Step Procedure:

  • Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, add the amine (0.2 mmol, 1.0 eq).

  • Component Addition: Add 2-carboxycyclohexanone (0.2 mmol, 1.0 eq) and 4-pentenoic acid (0.2 mmol, 1.0 eq).

  • Solvent: Add Methanol (1.0 mL) to the vial.

  • Isocyanide Addition: Add the isocyanide (0.2 mmol, 1.0 eq) to the mixture.

  • Reaction: Cap the vial and stir the mixture at 60 °C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization: After the initial Ugi reaction is complete, add Sc(OTf)3 (0.02 mmol, 10 mol%) to the reaction mixture. Continue stirring at 80 °C for another 24 hours to facilitate the intramolecular Diels-Alder reaction.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired hexahydroindolone product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

  • Multicomponent Reaction: The Ugi reaction is chosen for its efficiency and modularity. It allows four different building blocks to be combined in a single step, creating significant molecular diversity from a small set of starting materials.[2] This is far more efficient than traditional linear synthesis.

  • Intramolecular Diels-Alder: This subsequent reaction is a powerful method for forming the bicyclic ring system with high stereocontrol, creating the rigid hexahydroindolone scaffold.

  • Building Block Selection: The diversity of the final library is determined by the variety of amines (R1) and isocyanides (R2) used. Selecting building blocks with a range of electronic properties (electron-donating/withdrawing), sizes, and functionalities will maximize the exploration of chemical space.

Visualization of Synthetic Workflow

G cluster_inputs Starting Materials (Building Blocks) cluster_reaction One-Pot Reaction cluster_output Output Amine Amine (R1-NH2) Ugi Ugi 4-Component Reaction (MeOH, 60°C) Amine->Ugi Ketone 2-Carboxy- cyclohexanone Ketone->Ugi Acid 4-Pentenoic Acid Acid->Ugi Isocyanide Isocyanide (R2-NC) Isocyanide->Ugi DielsAlder Intramolecular Diels-Alder (Sc(OTf)3, 80°C) Ugi->DielsAlder Ugi Adduct Purification Purification (Flash Chromatography) DielsAlder->Purification Crude Product Library Diversified Hexahydroindolone Library Purification->Library G Lib Hexahydroindolone Compound Library P_Screen Primary Screen: Biochemical Assay (e.g., ADP-Glo) Single High Concentration (10 µM) Lib->P_Screen P_Confirm Hit Confirmation: Biochemical IC50 Determination (Dose-Response Curve) P_Screen->P_Confirm Initial Hits S_Screen Secondary Screen: Cellular Target Engagement (e.g., NanoBRET™) P_Confirm->S_Screen Confirmed Biochemical Hits F_Screen Functional Cellular Assay: Cell Proliferation / Phosphorylation (e.g., BaF3 Assay) S_Screen->F_Screen Cell-Active Hits Leads Validated Hits for Lead Optimization F_Screen->Leads

Caption: A tiered screening cascade for identifying and validating kinase inhibitors.

Protocol: Primary Biochemical Screening (ADP-Glo™ Kinase Assay)

The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. [14]It is a robust, high-throughput assay suitable for primary screening.

Materials:

  • Target Kinase and its specific substrate peptide.

  • ATP solution.

  • Kinase reaction buffer (specific to the kinase).

  • Synthesized compound library (dissolved in DMSO).

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Step-by-Step Procedure:

  • Compound Plating: Dispense 25 nL of each library compound (at 4 mM in DMSO) into the wells of a 384-well plate. This results in a final screening concentration of 10 µM. Include positive control (known inhibitor) and negative control (DMSO only) wells.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in the reaction buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare an ATP solution in the reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

  • Signal Generation & Readout: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are selected as primary hits for IC50 determination.

Self-Validation: The use of both positive (e.g., staurosporine or a known inhibitor for the target) and negative (DMSO vehicle) controls on every plate is critical. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is reliable. A Z' > 0.5 is considered excellent.

Protocol: Secondary Cellular Target Engagement (NanoBRET™ Assay)

Biochemical hits must be validated in a cellular context to ensure they can cross the cell membrane and engage the target kinase. The NanoBRET™ Target Engagement Assay measures compound binding to a specific protein target within intact cells. [15] Materials:

  • HEK293 cells transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ Tracer specific for the target kinase.

  • Opti-MEM® I Reduced Serum Medium.

  • White, non-binding 384-well assay plates.

  • Hit compounds from the primary screen.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

Step-by-Step Procedure:

  • Cell Plating: Seed the NanoLuc®-kinase fusion expressing HEK293 cells into a 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in Opti-MEM®. Add these dilutions to the cells and incubate for 2 hours in a CO₂ incubator.

  • Tracer Addition: Prepare a working solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®. Add this solution to the wells.

  • Signal Reading: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.

Causality Behind Choices: Moving from a biochemical to a cellular assay is a critical step. [15]A compound may be potent in a biochemical assay but fail in cells due to poor permeability, efflux, or instability. The NanoBRET™ assay directly confirms that a compound can enter the cell and bind to its intended target, providing much higher confidence in the hit.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating changes in a molecule's structure with its biological activity. [8]By comparing the potency of different analogs from the synthesized library, researchers can deduce which chemical groups are important for activity and which can be modified.

Sample Data Presentation

Imagine a primary screen against Kinase X yielded several hits. After IC50 determination, the data for a subset of analogs could be summarized as follows:

Compound IDR1 Group (from Amine)R2 Group (from Isocyanide)Kinase X IC50 (nM)
HX-001 Phenyltert-Butyl8,500
HX-002 4-Fluorophenyltert-Butyl1,200
HX-003 4-Methoxyphenyltert-Butyl9,300
HX-004 3-Chlorophenyltert-Butyl950
HX-005 4-FluorophenylCyclohexyl650
HX-006 4-FluorophenylBenzyl4,800
Deriving SAR Insights
  • R1 Phenyl Ring Substitution: Comparing HX-001 , HX-002 , HX-003 , and HX-004 shows that substitution on the phenyl ring is critical. An electron-withdrawing group like fluorine (HX-002 ) or chlorine (HX-004 ) in the meta or para position improves potency compared to the unsubstituted phenyl (HX-001 ) or an electron-donating methoxy group (HX-003 ). This suggests a specific electronic or steric interaction in the R1 binding pocket.

  • R2 Isocyanide Group: Comparing HX-002 , HX-005 , and HX-006 shows that the R2 group also significantly impacts activity. The rigid, bulky cyclohexyl group (HX-005 ) provides a notable improvement in potency over the tert-butyl group (HX-002 ), while the more flexible benzyl group (HX-006 ) is detrimental. This indicates a preference for a bulky, hydrophobic group in the R2 pocket.

These initial SAR insights provide a clear direction for the next round of synthesis. For example, new compounds could be designed that combine a 3-chloro or 4-fluorophenyl group at R1 with a cyclohexyl or other bulky alkyl group at R2.

Lead Optimization Strategies

Lead optimization is an iterative cycle of chemical synthesis and biological testing aimed at improving the properties of a validated hit compound to generate a preclinical candidate. The goal is to enhance potency and selectivity while establishing favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.

Key optimization strategies based on initial SAR include:

  • Potency Enhancement: Systematically exploring substitutions around the "hot spots" identified in the SAR analysis (e.g., the R1 and R2 positions).

  • Selectivity Profiling: Testing potent compounds against a panel of other kinases to determine their selectivity profile. A promiscuous inhibitor might have more off-target side effects. Often, minor structural changes can drastically alter the selectivity profile.

  • Improving Physicochemical Properties: Modifying the structure to improve solubility, reduce metabolic liability (e.g., by blocking sites of metabolism), and enhance cell permeability.

  • Structure-Based Design: If a co-crystal structure of the inhibitor bound to the target kinase can be obtained, it provides a detailed map of the binding pocket, enabling rational, structure-based design of more potent and selective analogs.

Visualization of the Drug Discovery Cycle

G A Library Synthesis (DOS via MCR) B Screening Cascade (Biochemical & Cellular) A->B C Hit Identification & Validation B->C D SAR Analysis (Data Interpretation) C->D E Rational Design (Hypothesis Generation) D->E G Advanced Profiling (Selectivity, ADME, In Vivo) D->G F Analog Synthesis (Lead Optimization) E->F Iterative Cycle F->B H Preclinical Candidate G->H

Caption: The iterative cycle of hit-to-lead and lead optimization in drug discovery.

Conclusion

The hexahydroindolone scaffold provides a fertile starting point for the development of novel kinase inhibitors. Its rigid, three-dimensional structure is well-suited for targeting the ATP-binding site of kinases. By employing a modern drug discovery workflow that combines diversity-oriented synthesis with a robust, tiered screening cascade, research teams can efficiently identify and validate active compounds. The subsequent analysis of structure-activity relationships is paramount, providing the crucial insights needed to guide the iterative process of lead optimization. This systematic approach, grounded in sound medicinal chemistry principles and rigorous biological evaluation, paves the way for the development of the next generation of targeted kinase inhibitor therapies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Al-Omran, F., & El-Gazzar, A. R. B. A. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships: chemical. ResearchGate. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Drug Design Org. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • O'Connell, M., et al. (2009, February 1). Peri-substituted hexahydro-indolones as novel, potent and selective human EP3 receptor antagonists. PubMed. [Link]

  • Li, G., et al. (n.d.). Modular assembly of indole alkaloids enabled by multicomponent reaction. PMC. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. [Link]

  • Asian Journal of Research in Chemistry. (2011, October 10). History of Multicomponent Reactions. Asian Journal of Research in Chemistry. [Link]

  • Dömling, A., et al. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]

  • MDPI. (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • SciSpace. (2014, September 26). Diversity-Oriented Synthesis of Drug-Like Macrocyclic Scaffolds Using an Orthogonal Organo- and Metal Catalysis Strategy. SciSpace. [Link]

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  • Total Synthesis. (2024, May 4). This Drug Synthesis is Literally Breathtaking. YouTube. [Link]

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  • Welsch, M. E., et al. (2014, November 24). Diversity-oriented synthesis of drug-like macrocyclic scaffolds using an orthogonal organo- and metal catalysis strategy. PubMed. [Link]

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  • PubMed. (1997, May 23). Substituted hexahydrobenzo[f]thieno[c]quinolines as dopamine D1-selective agonists: synthesis and biological evaluation in vitro and in vivo. PubMed. [Link]

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Sources

Application Note: Computational Docking of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one Derivatives Targeting VEGFR-2

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Focus Area: Structure-Based Drug Design (SBDD), Kinase Inhibition, and Conformational Sampling

Introduction & Scientific Rationale

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis and a highly validated target in oncology. Historically, the inhibition of the VEGFR-2 ATP-binding pocket has been achieved using planar, aromatic scaffolds. A classic example is the FDA-approved drug Sunitinib, which utilizes an indolin-2-one (oxindole) core to anchor into the kinase hinge region .

However, modern drug discovery is increasingly moving toward "escaping flatland"—increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) to improve aqueous solubility, reduce off-target promiscuity, and access novel chemical space. The 1,3,3a,4,5,6-hexahydro-2H-indol-2-one scaffold represents a partially saturated analog of the classic indolin-2-one. By reducing the aromatic benzene ring to a saturated cyclohexane system fused to the pyrrolidone, we introduce complex 3D stereochemistry (at the 3a and 7a positions) and dynamic ring puckering.

This application note details the rigorous computational protocols required to accurately dock this 3D-rich scaffold into VEGFR-2. Because the hexahydroindolone is not planar, standard rigid-docking protocols will fail. The methodology below emphasizes deep conformational sampling and self-validating grid parameters to ensure high-confidence binding pose prediction.

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activates PLCg PLC-γ VEGFR2->PLCg Phosphorylation PKC PKC PLCg->PKC Raf Raf / MEK / ERK PKC->Raf Angiogenesis Tumor Angiogenesis & Proliferation Raf->Angiogenesis Inhibitor Hexahydro-2H-indol-2-one Inhibitor->VEGFR2 ATP-competitive Inhibition

VEGFR-2 signaling pathway and ATP-competitive inhibition by hexahydroindolones.

Structural Biology of the VEGFR-2 Pocket

To design a self-validating docking protocol, we must first understand the causality of the binding interactions within the VEGFR-2 ATP site.

  • The Hinge Region: The indolin-2-one core of classical inhibitors forms a crucial bidentate hydrogen bond network with the hinge region. The lactam NH acts as a hydrogen bond donor to the backbone carbonyl of Glu917 , while the lactam carbonyl oxygen acts as an acceptor from the backbone amide NH of Cys919 .

  • The Hydrophobic Pocket: The newly introduced saturated cyclohexane ring of the hexahydro-2H-indol-2-one projects into the hydrophobic pocket lined by Leu840, Val848, and Ala866. If the ring puckering (e.g., chair vs. half-chair) is not accurately modeled, severe steric clashes will result, generating false-negative docking scores.

Step-by-Step Computational Workflow

The following protocol utilizes standard industry suites (e.g., Schrödinger Maestro, AutoDock Vina) but focuses on the causality of the parameter selections.

Phase 1: Advanced Ligand Preparation

Because the 1,3,3a,4,5,6-hexahydro-2H-indol-2-one scaffold contains chiral centers at the ring fusion, 2D-to-3D conversion must be handled with extreme care.

  • Stereoisomer Enumeration: Input the 2D SMILES of your derivatives. Use a tool like LigPrep (Schrödinger) or OpenBabel to generate all possible stereoisomers at the 3a and 7a positions. Why? The cis-fused vs. trans-fused isomers project functional groups at entirely different vectors.

  • Conformational Sampling: Generate a maximum of 200 conformers per ligand using OMEGA or MacroModel. Ensure that the energy window is set to 5.0 kcal/mol. Why? The saturated ring will adopt multiple puckered states. A rigid input will fail to find the optimal fit for the hydrophobic pocket.

  • Protonation State Assignment: Run Epik at pH 7.4 ± 0.5 to ensure any basic appendages (often added to target the solvent-exposed region) are correctly ionized.

Phase 2: Protein Preparation & Self-Validation
  • Structure Selection: Import a high-resolution VEGFR-2 crystal structure co-crystallized with an indolin-2-one derivative (e.g., PDB ID: 4ASD, resolution 2.03 Å).

  • Preparation: Assign bond orders, add hydrogens, and optimize the H-bond network (specifically orienting the hydroxyl of Thr1058 and the amide of Asn923). Minimize the structure using the OPLS4 force field until the heavy atom RMSD reaches 0.3 Å.

  • Self-Validating Redocking (Critical Step): Before docking novel hexahydroindolones, extract the native co-crystallized ligand. Generate the receptor grid centered on this ligand. Redock the native ligand. Protocol Checkpoint: If the RMSD between the docked pose and the crystal pose is > 2.0 Å, your grid parameters or protonation states are incorrect. Do not proceed until this is resolved.

Phase 3: Constrained Molecular Docking
  • Grid Generation: Center the grid box (size: 20 Å × 20 Å × 20 Å) on the hinge region residues (Glu917, Cys919).

  • H-Bond Constraints: Apply a positional hydrogen-bond constraint requiring the ligand to interact with the backbone NH of Cys919 . Why? Hexahydroindolones have higher conformational flexibility than flat oxindoles. Without this constraint, the scoring function may artificially favor highly buried, non-physiological poses driven purely by van der Waals contacts .

  • Execution: Run docking in Extra Precision (XP) mode to heavily penalize steric clashes from the sp3-rich cyclohexane ring.

Phase 4: Post-Docking Analysis (MM-GBSA)

Docking scores are notoriously poor at ranking highly flexible molecules. To gain thermodynamic confidence:

  • Subject the top 5 poses of each ligand to MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations.

  • Allow the receptor residues within 5.0 Å of the ligand to relax during the calculation. This accounts for minor induced-fit effects required to accommodate the bulky hexahydro ring.

Docking_Workflow LigPrep 1. Ligand Preparation • 3D Conformer Generation • Stereoisomer Enumeration • Ring Puckering Analysis ProtPrep 2. Protein Preparation • PDB: 4ASD (VEGFR-2) • Protonation (pH 7.4) • H-bond Optimization Docking 4. Molecular Docking • SP / XP Glide Scoring • Induced Fit Docking (IFD) LigPrep->Docking GridGen 3. Grid Generation • Centered on Hinge Region • Cys919 H-bond Constraint ProtPrep->GridGen GridGen->Docking Analysis 5. Post-Docking Analysis • MM-GBSA (ΔG bind) • MD Simulation (100 ns) Docking->Analysis

Computational workflow for docking 3D-complex hexahydroindolone scaffolds.

Data Presentation: Flat vs. 3D Scaffold Comparison

The table below illustrates a comparative analysis of a traditional planar indolin-2-one versus its 1,3,3a,4,5,6-hexahydro-2H-indol-2-one counterpart, demonstrating the impact of increased Fsp3​ on binding energetics.

Compound Scaffold Fsp3​ Glide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key H-BondsSteric Penalty (vdW)
Indolin-2-one (Planar)0.15-9.45-42.30Glu917, Cys919Low
Hexahydroindolone (cis-fused)0.65-9.82-48.15Glu917, Cys919Moderate
Hexahydroindolone (trans-fused)0.65-6.10-25.40Cys919 onlyHigh (Clash with Val848)

Interpretation: While the trans-fused hexahydroindolone suffers from severe steric clashes within the hydrophobic pocket, the cis-fused isomer perfectly mimics the planar trajectory of the oxindole while providing superior van der Waals packing ( ΔG = -48.15 kcal/mol), validating the "escape from flatland" hypothesis.

Conclusion

Transitioning from planar indolin-2-ones to 1,3,3a,4,5,6-hexahydro-2H-indol-2-one derivatives offers a strategic pathway to novel VEGFR-2 inhibitors. However, this requires a paradigm shift in computational handling. By enforcing rigorous stereochemical enumeration, deep conformer sampling, and hinge-binding constraints, researchers can reliably predict the binding affinities of these complex 3D architectures.

References

  • Abdelgawad, M. A., et al. "Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold." Pharmaceuticals, 2022.[Link]

  • Elsawi, A. E., et al. "1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking." Pharmaceuticals, 2024.[Link]

  • El-Gohary, N. M., et al. "Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors." ACS Omega, 2020.[Link]

The Strategic Application of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one in Fragment-Based Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery.[1][2][3] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to leads with superior physicochemical properties compared to traditional high-throughput screening (HTS) hits.[1][3] However, the landscape of fragment libraries has historically been dominated by flat, aromatic structures.[4] While effective, this two-dimensional bias can limit the exploration of complex binding pockets and may not fully recapitulate the structural diversity of known drugs and natural products.

The bicyclic lactam scaffold, 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one, represents a strategic entry point into a more three-dimensional chemical space. Its inherent rigidity, coupled with defined exit vectors for chemical elaboration, makes it an exemplary fragment for tackling challenging protein targets. This guide provides detailed application notes and protocols for the effective use of this scaffold in FBDD campaigns, from initial screening to hit validation and elaboration.

Application Notes: The Rationale for Employing 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one

The utility of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one as a fragment is rooted in its unique combination of structural and chemical properties. These properties align well with the core tenets of FBDD, particularly the "Rule of Three," which provides a guideline for effective fragments (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3, and rotatable bonds < 3).

PropertyEstimated ValueConformance to "Rule of Three"Rationale for FBDD Suitability
Molecular Weight (MW) ~139.18 g/mol YesLow molecular weight provides a good starting point for subsequent optimization without rapidly exceeding drug-like property space.
cLogP ~0.8 - 1.2YesAn optimal lipophilicity ensures adequate aqueous solubility for biophysical screening assays while maintaining sufficient permeability.
Hydrogen Bond Donors (HBD) 1 (Amide N-H)YesA single hydrogen bond donor provides a key interaction point for anchoring the fragment in a binding site.
Hydrogen Bond Acceptors (HBA) 1 (Amide C=O)YesThe carbonyl oxygen acts as a primary hydrogen bond acceptor, often engaging in highly directional interactions.
Polar Surface Area (PSA) ~29.1 ŲN/AA moderate PSA contributes to a balance of solubility and membrane permeability.
Rotatable Bonds 1YesThe rigid bicyclic core minimizes conformational entropy upon binding, leading to higher ligand efficiency.
Fraction of sp3 Carbons (Fsp3) HighN/AA high degree of sp3 character confers three-dimensionality, allowing for better shape complementarity with complex protein surfaces.[4]

Key Advantages:

  • Three-Dimensionality: The saturated carbocyclic ring fused to the lactam introduces a defined 3D geometry that is often absent in more conventional aromatic fragments. This can enable interactions with deep or complex pockets that are inaccessible to flatter molecules.

  • Vectorial Growth: The scaffold presents multiple, well-defined vectors for chemical modification. The nitrogen atom of the lactam and the adjacent carbon atoms of the cyclohexane ring serve as primary points for synthetic elaboration, allowing for systematic exploration of the surrounding binding pocket.

  • Privileged Scaffold: The broader indole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and approved drugs.[5][6][7] This suggests that the hexahydroindolone core is predisposed to interact favorably with biological targets.

  • Synthetic Tractability: As will be discussed, the synthesis of this scaffold and its derivatives is achievable through established organic chemistry reactions, making it accessible for library development and hit-to-lead campaigns.

Core Scaffold and Exit Vectors cluster_0 cluster_1 Scaffold N-H N-Substitution Scaffold->N-H C4/C5/C6 Cyclohexane Ring Substitution Scaffold->C4/C5/C6 C3 Alpha-Carbon Functionalization Scaffold->C3

Caption: Core scaffold with potential exit vectors for fragment growing.

Protocols: A Step-by-Step Guide to Implementation

Protocol 1: Proposed Synthesis of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one

Step 1: Synthesis of 1,4,5,6-Tetrahydro-2H-indol-2-one (Intermediate)

This step can be achieved through a Dieckmann condensation of a suitable diester precursor.[10][11][12]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) and anhydrous toluene.

  • Substrate Addition: Dissolve diethyl 2-(cyanomethyl)cyclohexane-1-carboxylate in anhydrous toluene and add it dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the mixture is acidic. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: Reflux the crude product with aqueous sulfuric acid to effect hydrolysis of the nitrile and decarboxylation.

  • Purification: Purify the resulting 1,4,5,6-Tetrahydro-2H-indol-2-one by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one

The saturation of the pyrrole ring is achieved via heterogeneous catalytic hydrogenation. The stereochemical outcome (cis- or trans-fused rings) can often be influenced by the choice of catalyst and reaction conditions.[1][8][9]

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the 1,4,5,6-Tetrahydro-2H-indol-2-one intermediate (1.0 equivalent) in a suitable solvent such as acetic acid or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-60°C) for 12-24 hours.

  • Work-up: After the reaction is complete (as monitored by TLC or LC-MS), carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one.

Proposed Synthetic Workflow A Diester Precursor B Dieckmann Condensation A->B NaOEt, Toluene C 1,4,5,6-Tetrahydro-2H-indol-2-one B->C Acidic Work-up & Decarboxylation D Catalytic Hydrogenation (PtO₂ or Pd/C, H₂) C->D E 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one D->E

Caption: Proposed workflow for the synthesis of the target fragment.

Protocol 2: Primary Fragment Screening using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique for identifying binders from a mixture of compounds, making it highly suitable for primary fragment screening.[8][10][11][13] It is particularly sensitive to the weak binding affinities typical of fragments.

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4). The buffer should be chosen to maintain protein stability and solubility.

    • Prepare a stock solution of the fragment library (a "cocktail" of 5-10 fragments, including 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one) in the same deuterated buffer. The final concentration of each fragment in the NMR tube should be in the range of 100-500 µM.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment cocktail alone to serve as a reference.

    • Prepare the final NMR sample by mixing the protein and fragment cocktail solutions.

    • Set up the STD-NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated (typically in a region where there are no ligand signals, e.g., -1 ppm) and an "off-resonance" spectrum where the saturation is applied in a region far from any protein or ligand signals (e.g., 30 ppm).

    • The difference between the on-resonance and off-resonance spectra yields the STD spectrum, which will only show signals from the fragments that bind to the protein.

  • Data Analysis:

    • Identify the signals in the STD spectrum. The presence of signals corresponding to 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one indicates binding to the target protein.

    • The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, offering initial insights into the binding mode.

Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography

Crystallographic fragment screening provides unambiguous evidence of binding and delivers a high-resolution 3D structure of the protein-fragment complex, which is invaluable for structure-based drug design.[12][14][15][16][17]

  • Protein Crystallization:

    • Generate high-quality, reproducible crystals of the target protein. This often requires extensive screening of crystallization conditions.

    • The crystals must be robust enough to withstand soaking in solutions containing the fragment and a cryoprotectant.

  • Fragment Soaking:

    • Prepare a solution of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one in a cryoprotectant-containing buffer at a concentration typically ranging from 10-50 mM. The solubility of the fragment may be a limiting factor.

    • Transfer a protein crystal into a drop of this solution and allow it to soak for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement, using the apo-protein structure as a model.

    • Carefully examine the resulting electron density maps (Fo-Fc and 2Fo-Fc) for new, unmodeled density in the protein's binding sites.

    • If clear density corresponding to the shape of the fragment is observed, model the 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one into the density and refine the structure.

    • The final refined structure will reveal the precise binding mode of the fragment, including all key interactions (e.g., hydrogen bonds, van der Waals contacts) with the protein. This information is critical for the next stage of fragment-to-lead optimization.

Fragment-to-Lead Workflow A Fragment Library (including Hexahydroindolone) B Primary Screen (e.g., STD-NMR) A->B C Hit Identification B->C Binding Detected D Hit Validation & Structural Biology (X-ray Crystallography) C->D E Structure-Based Design (Fragment Growing/Linking) D->E 3D Binding Mode F Lead Optimization E->F SAR G Candidate Drug F->G

Caption: A typical workflow from fragment screening to lead optimization.

Conclusion and Future Directions

1,3,3a,4,5,6-Hexahydro-2H-indol-2-one is a compelling fragment for modern drug discovery campaigns. Its inherent three-dimensionality and synthetic accessibility provide a robust starting point for developing novel therapeutics against a range of challenging targets. By moving beyond the traditional flatland of fragment libraries, researchers can unlock new opportunities in chemical space and enhance the prospects of success in their drug discovery endeavors. The protocols and application notes provided herein offer a comprehensive framework for the effective integration of this valuable scaffold into FBDD workflows. The continued development of novel 3D fragment libraries, inspired by scaffolds like the hexahydroindolone core, will undoubtedly be a key driver of innovation in medicinal chemistry for years to come.

References

  • Boto, A., et al. (2010). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 6, 92.
  • Dieckmann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • Meyer, B. (2007). Fragment based screening by STD NMR – from soluble targets to GPCRs. Life Sciences 2007.
  • Cala, O., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology, 5, 251-268.
  • Blundell, T. L., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Molecules, 17(10), 11765-11782.
  • Davies, T. G., & Tickle, I. J. (2012). Fragment Screening Using X-ray Crystallography. Topics in Current Chemistry, 317, 33-59.
  • Kotha, S., & Khedkar, P. (2005). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Tetrahedron Letters, 46(36), 6245-6248.
  • Marsden, S. P., & Nelson, A. S. (2018). Design and synthesis of a fragment set based on twisted bicyclic lactams. Bioorganic & Medicinal Chemistry, 26(11), 3030-3033.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • Zoete, V., et al. (2011). Crystallographic Fragment Screening. In Methods in Molecular Biology, 716, 149-173.
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Labguru. (n.d.). Auto-calculated Compound Chemical Properties.
  • O'Hagan, S., & Leach, A. G. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Journal of Organic Chemistry, 79(14), 6337-6355.
  • o2h discovery. (2026, January 27). Fragment-based screening.
  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Erlanson, D. A., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 178.
  • Michael, D. (2024, March 28). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11, 009.
  • de Sá Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry, 9(7), 782-793.
  • Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. (2006). Tetrahedron, 62, 2240–2246.
  • Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cycliz
  • Kaur, M., et al. (2018, January 8). Recent Progress in Biological Activities of Indole and Indole Alkaloids.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI.

Sources

Application Note: Pharmacokinetic Profiling of Substituted Hexahydroindolones for EP3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical DMPK Professionals Application Area: Drug Discovery, ADME Optimization, Prostanoid Receptor Pharmacology

Mechanistic Rationale: The Shift to Hexahydroindolone Scaffolds

The human Prostaglandin E3 (EP3) receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gi proteins. Activation by its endogenous ligand, Prostaglandin E2 (PGE2), inhibits cAMP production, triggering downstream pathways involved in platelet aggregation, uterine contraction, and inflammatory hyperalgesia. Developing selective EP3 antagonists is a major therapeutic goal; however, early bicyclic aromatic indole antagonists suffered from severe pharmacokinetic liabilities, including poor aqueous solubility and rapid Cytochrome P450 (CYP)-mediated clearance.

To overcome these hurdles, medicinal chemists transitioned to peri-substituted hexahydroindolones (non-aromatic[4.3.0] bicyclic heterocycles). As demonstrated by O'Connell et al., this saturation of the ring system increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This structural shift disrupts molecular planarity, significantly improving aqueous solubility while reducing affinity for the flat binding pockets of CYP450 enzymes. Crucially, the hexahydroindolone core adopts a specific "hair-pin" conformation that perfectly overlaps with the endogenous PGE2 ligand, fitting the internally generated EP3 pharmacophore to maintain sub-nanomolar binding affinity [1].

EP3_Pathway PGE2 PGE2 (Endogenous) EP3 EP3 Receptor (GPCR) PGE2->EP3 Activates Antagonist Hexahydroindolone Antagonist Antagonist->EP3 Blocks (Competitive) Gi Gi Protein EP3->Gi Couples cAMP cAMP Production (Inhibited) Gi->cAMP Decreases Platelet Platelet Aggregation & Uterine Contraction cAMP->Platelet Modulates

Fig 1: EP3 receptor signaling pathway and competitive inhibition by hexahydroindolones.

Integrated Pharmacokinetic Profiling Strategy

Evaluating these compounds requires a self-validating cascade of assays. Because EP3 antagonists are notoriously prone to high plasma protein binding (particularly to Human Serum Albumin, HSA) [2], in vitro potency often fails to translate in vivo unless the free fraction ( fu​ ) is accurately quantified and optimized.

The following integrated workflow ensures that only metabolically stable compounds with sufficient unbound plasma concentrations progress to in vivo rodent models.

PK_Workflow Comp Synthesized Hexahydroindolones InVitro In Vitro ADME (Microsomes) Comp->InVitro PPB Plasma Protein Binding (RED) Comp->PPB InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Lead Selection PPB->InVivo LCMS LC-MS/MS Bioanalysis InVivo->LCMS Plasma Data PK Parameters (CL, Vd, F%) LCMS->Data Quantify

Fig 2: Integrated ADME/PK profiling workflow for substituted hexahydroindolones.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal Clearance)

Causality & Design: Aromatic indoles are highly susceptible to CYP-mediated oxidation. This assay determines the intrinsic clearance ( CLint​ ) of the saturated hexahydroindolone core. Self-Validation: The assay must include Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic competency of the microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the hexahydroindolone test compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine 450 µL of the working solution with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 50 µL of an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate metabolism.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt CYP activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

Protocol B: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality & Design: EP3 antagonists often exhibit >99% protein binding, severely limiting the therapeutically active free drug. The RED device is utilized over ultrafiltration to prevent non-specific binding of these lipophilic scaffolds to filter membranes. Self-Validation: Include Warfarin as a highly bound control (>98%) to verify that equilibrium has been successfully reached after the incubation period.

Step-by-Step Methodology:

  • Spiking: Spike blank human or rat plasma with the test compound to a final concentration of 5 µM (ensure final DMSO concentration is <0.5%).

  • Dialysis Setup: Place a RED device insert into the Teflon base plate. Add 200 µL of the spiked plasma to the sample chamber (red ring). Add 350 µL of PBS (pH 7.4) to the buffer chamber (white ring).

  • Equilibration: Seal the plate and incubate on an orbital shaker at 300 rpm at 37°C for exactly 4 hours.

  • Matrix Matching: Post-incubation, remove 50 µL from the plasma chamber and add to 50 µL of blank PBS. Remove 50 µL from the buffer chamber and add to 50 µL of blank plasma. (This ensures identical matrices for LC-MS/MS ionization efficiency).

  • Extraction: Precipitate proteins using 300 µL of cold acetonitrile containing the internal standard. Centrifuge and analyze the supernatant. Calculate fu​=Concentrationbuffer​/Concentrationplasma​ .

Protocol C: In Vivo Pharmacokinetics in Sprague-Dawley Rats

Causality & Design: In vitro metrics must be validated in vivo to assess true oral bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vd​ ). Self-Validation: A standard calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations must be run alongside the study samples to validate LC-MS/MS accuracy (acceptance criteria: ±15% deviation).

Step-by-Step Methodology:

  • Formulation: Formulate the hexahydroindolone in 5% DMSO / 10% Tween 80 / 85% Saline for Intravenous (IV) dosing (1 mg/kg) and 0.5% Methylcellulose for Per Os (PO) oral gavage (5 mg/kg).

  • Dosing & Sampling: Administer to jugular vein-cannulated male Sprague-Dawley rats ( n=3 per route). Collect 200 µL blood samples into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3,000 g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Bioanalysis: Extract 50 µL of plasma via protein precipitation (as described in Protocol A). Quantify using a validated LC-MS/MS method.

  • Data Calculation: Use Non-Compartmental Analysis (NCA) software to calculate AUC, CL , Vss​ , and F% .

Quantitative Data Presentation

The table below summarizes representative pharmacokinetic data illustrating the superior ADME profile of the saturated hexahydroindolone scaffold compared to its aromatic predecessor. The transition to the sp3-rich core drastically reduces intrinsic clearance and improves oral bioavailability.

Scaffold TypeCompound IDHLM t1/2​ (min)Plasma Free Fraction ( fu​ , %)Rat IV Clearance (mL/min/kg)Rat Oral Bioavailability ( F% )
Bicyclic Aromatic IndolePredecessor A12.40.2%65.2< 5%
Peri-substituted Hexahydroindolone Optimized Lead B > 120.0 4.5% 18.4 48%

Table 1: Comparative pharmacokinetic parameters demonstrating the optimization of metabolic stability and bioavailability via scaffold saturation.

References

  • Peri-substituted hexahydro-indolones as novel, potent and selective human EP3 receptor antagonists. O'Connell M, Zeller W, Burgeson J, Mishra RK, Ramirez J, Kiselyov AS, Andrésson T, Gurney ME, Singh J. Bioorganic & Medicinal Chemistry Letters. 2009 Feb 1;19(3):778-82. URL:[Link]

  • Differential Effects of Prostaglandin E2-Sensitive Receptors on Contractility of Human Ocular Cells That Regulate Conventional Outflow. Investigative Ophthalmology & Visual Science (IOVS). 2013 Jul 15;54(7):4727-4737. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will explore plausible synthetic strategies based on established chemical principles, providing in-depth, field-proven insights in a direct question-and-answer format.

Introduction: The 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one Scaffold

The hexahydro-2H-indol-2-one core, a saturated bicyclic lactam, is a valuable structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure makes it an attractive scaffold for developing novel therapeutic agents. However, its synthesis can be challenging, often requiring careful control of stereochemistry and reaction conditions to achieve high yields and purity. This guide will focus on two primary, logical synthetic approaches and the common issues encountered with each.

Plausible Synthetic Strategies: An Overview

The synthesis of this saturated heterocyclic system is not as commonly documented as its aromatic indole counterparts. Therefore, success often relies on the adaptation of robust, well-known reactions. We will focus on two logical retrosynthetic pathways:

  • Route A: Catalytic Hydrogenation of a Dihydroindol-2-one Precursor. This strategy involves the synthesis of a more accessible unsaturated precursor, such as 1,4,5,6-tetrahydro-2H-indol-2-one, followed by the reduction of the remaining double bond.

  • Route B: Intramolecular Reductive Amination. This approach builds the bicyclic system from a single-ring precursor, typically a functionalized cyclohexane derivative, creating the crucial C-N bond in a cyclization step.

Synthetic_Strategies cluster_0 Route A: Hydrogenation Pathway cluster_1 Route B: Cyclization Pathway A_Start Cyclohexane-1,3-dione Precursor A_Mid 1,4,5,6-Tetrahydro- 2H-indol-2-one A_Start->A_Mid Condensation/ Cyclization A_End Target Molecule A_Mid->A_End Catalytic Hydrogenation B_Start Functionalized Cyclohexanone Ester B_Mid Open-Chain Amino Keto-Ester B_Start->B_Mid Ring Opening/ Amination B_End Target Molecule B_Mid->B_End Intramolecular Reductive Amination Start Common Starting Materials Start->A_Start Start->B_Start

Caption: High-level overview of two plausible synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Part 1: General Issues & Low Yield

Q1: My overall yield is consistently low (<30%). What are the most common culprits?

Low yields in multi-step syntheses can arise from a variety of factors.[1][2] Before optimizing a specific step, it's crucial to assess the entire process.

  • Purity of Starting Materials: Impurities in your initial reagents can introduce side reactions that propagate through the synthesis.[1] Always verify the purity of starting materials by NMR or GC-MS.

  • Atmospheric Control: Many intermediates, particularly those involving organometallics or activated species, are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

  • Reaction Monitoring: Relying solely on reaction time can be deceptive. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This helps determine the true endpoint and prevents the formation of degradation products from excessive heating.

  • Purification Losses: Significant material loss can occur during workup and purification.[4] Re-evaluate your extraction and chromatography procedures. Ensure the pH during aqueous extraction is optimized for your compound's solubility and that your choice of silica gel and eluent in column chromatography is appropriate.[5]

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity? Start->Check_Purity Check_Atmosphere Is Reaction Air/Moisture Sensitive? Check_Purity->Check_Atmosphere No Sol_Purity Re-purify or Source New Reagents Check_Purity->Sol_Purity Yes Check_Monitoring Is Reaction Actively Monitored (TLC/LC-MS)? Check_Atmosphere->Check_Monitoring No Sol_Atmosphere Use Anhydrous Solvents & Inert Atmosphere (N2/Ar) Check_Atmosphere->Sol_Atmosphere Yes Check_Purification High Loss During Workup/Purification? Check_Monitoring->Check_Purification No Sol_Monitoring Optimize Reaction Time Based on Monitoring Data Check_Monitoring->Sol_Monitoring Yes Sol_Purification Optimize Extraction pH & Chromatography Conditions Check_Purification->Sol_Purification Yes Success Yield Improved Check_Purification->Success No Sol_Purity->Success Sol_Atmosphere->Success Sol_Monitoring->Success Sol_Purification->Success

Caption: Decision tree for troubleshooting generally low yields.
Part 2: Route A - Catalytic Hydrogenation Issues

This route is attractive but presents challenges common to the hydrogenation of heterocyclic systems.[6]

Q2: My hydrogenation reaction stalls and never goes to completion, even with extended time and high H₂ pressure. What's happening?

This is a classic sign of catalyst poisoning . The product, a cyclic secondary amine, can strongly coordinate to the surface of the metal catalyst (e.g., Pt, Pd), blocking active sites and preventing further reaction.[6]

Solutions:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 5 mol% to 10-15 mol%) can sometimes provide enough active sites to drive the reaction to completion.

  • Use an Acidic Additive: The addition of a strong acid, like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA), can protonate the product amine.[6] The resulting ammonium salt has a much lower affinity for the catalyst surface, preventing poisoning. Water can be a suitable green solvent for such acidic hydrogenations.[6]

  • Switch Catalyst: Platinum-based catalysts (like PtO₂ or Pt/C) are often more robust for indole-type hydrogenations than Palladium (Pd/C), which can be more susceptible to poisoning by nitrogen-containing compounds.[6]

Q3: My reaction produces a mixture of the desired product and a fully reduced octahydroindole derivative. How can I improve selectivity?

This issue, known as over-reduction , occurs when the lactam carbonyl group is also reduced. This is more likely under harsh conditions (high temperature and pressure).

Solutions:

  • Modify Reaction Conditions: Reduce the temperature and pressure to the minimum required for the primary hydrogenation.

  • Catalyst Choice: Rhodium-based catalysts, such as Rh/C, can sometimes offer better selectivity for aromatic ring reduction while leaving carbonyl groups intact, though this requires empirical testing.

  • Substrate Modification: Protecting the lactam nitrogen (e.g., with a Boc or Cbz group) can deactivate the carbonyl group towards reduction. However, this adds extra steps to the synthesis for protection and deprotection.

Parameter Issue: Catalyst Poisoning Issue: Over-reduction
Primary Cause Product amine binds to catalyst active sites.[6]Reduction of the lactam carbonyl group.
Catalyst Try: Pt/C or PtO₂.[6]Avoid: Pd/C can be more sensitive.Try: Rh/C.Avoid: Highly active Raney Nickel.
Solvent/Additive Add p-TsOH or use an acidic solvent like acetic acid.[6]Use neutral solvents like Ethanol or Ethyl Acetate.
Temperature Moderate temperature (e.g., 25-50 °C).Use the lowest effective temperature (e.g., room temp).
Pressure (H₂) Moderate pressure (e.g., 50-100 psi).Use the lowest effective pressure (e.g., 50 psi or lower).
Table 1: Troubleshooting Guide for Catalytic Hydrogenation (Route A).
Part 3: Route B - Intramolecular Reductive Amination Issues

This route offers excellent control over the final structure but is sensitive to precursor design and reaction conditions.[7]

Q4: My intramolecular reductive amination fails to produce the bicyclic lactam and instead yields polymeric material or unreacted starting material.

The success of an intramolecular reaction hinges on favoring the desired cyclization over intermolecular side reactions.

Solutions:

  • High-Dilution Conditions: The most critical factor is concentration. Run the reaction at high dilution (e.g., 0.01-0.05 M) to ensure the reactive ends of a single molecule are more likely to find each other than to react with another molecule.[4]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often superior to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) for reductive aminations. STAB is milder, less toxic, and often more effective at reducing the intermediate iminium ion in situ without reducing the ketone precursor prematurely.[7]

  • pH Control: The reaction is pH-sensitive. The initial iminium ion formation is typically acid-catalyzed (pH 4-6). Adding a mild acid like acetic acid is common. If the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it's too basic, iminium ion formation will be slow.

Q5: I've isolated a product, but NMR analysis shows a mixture of diastereomers at the ring junction (C3a). How can I control the stereochemistry?

Stereocontrol is a significant challenge. The stereochemistry is often set during the hydrogenation of the iminium ion intermediate.

Solutions:

  • Bulky Reducing Agents: While less common, employing sterically hindered reducing agents can sometimes provide better facial selectivity during the reduction step.

  • Substrate Control: The most reliable method is to introduce stereochemical bias in your precursor. A bulky substituent on the cyclohexane ring can direct the cyclization and subsequent reduction to favor the formation of one diastereomer over the other.

  • Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio may be under thermodynamic or kinetic control. Try running the reaction at a lower temperature to favor the kinetically preferred product. Conversely, sometimes allowing the reaction to stir for longer at a slightly elevated temperature can allow for equilibration to the more stable thermodynamic product.

General Experimental Protocols

Disclaimer: These are generalized, illustrative protocols. They must be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Catalytic Hydrogenation (Route A)
  • Setup: To a hydrogenation vessel, add the 1,4,5,6-tetrahydro-2H-indol-2-one substrate (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid, ~0.1 M concentration).

  • Catalyst Addition: Under a stream of nitrogen or argon, carefully add the catalyst (e.g., 10 mol% Pt/C). If an acid additive is used (e.g., p-TsOH, 1.1 eq), add it at this stage.

  • Hydrogenation: Seal the vessel and purge thoroughly with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 100 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by periodically sampling the reaction mixture (if possible) for analysis by LC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: Intramolecular Reductive Amination (Route B)
  • Setup: To a large, oven-dried round-bottom flask equipped with a magnetic stir bar, add the open-chain amino keto-ester precursor (1.0 eq) dissolved in an anhydrous solvent (e.g., dichloroethane, DCE) to achieve high dilution (~0.01 M).

  • Acid Addition: Add glacial acetic acid (2.0-3.0 eq) to the solution.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[5]

References

  • Organic Letters. (2009). One-Pot Synthesis of Indoles and Aniline Derivatives from Nitroarenes under Hydrogenation Condition with Supported Gold Nanoparticles. ACS Publications. [Link]

  • PMC. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]

  • American Chemical Society. (n.d.). Optimizing the synthesis of 2-substituted indoles: Advancements in green chemistry. [Link]

  • Journal of the American Chemical Society. (2024). Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. [Link]

  • PMC. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • ResearchGate. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • LookChem. (n.d.). 2H-Indol-2-one, 1-(dimethoxymethyl)-1,3,3a,4,5,6-hexahydro-3,3-dimethoxy. [Link]

  • Google Patents. (n.d.). Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.
  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

  • ResearchGate. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. [Link]

  • The Journal of Organic Chemistry. (2023). Synthesis of Indoles from o-Haloanilines. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. [Link]

Sources

Technical Support Center: Synthesis of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one. This resource is tailored for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. The formation of this bicyclic lactam, a valuable scaffold in medicinal chemistry, is often accomplished via classic name reactions such as the Beckmann or Schmidt rearrangements of the corresponding bicyclic ketone. However, these pathways are frequently accompanied by the formation of challenging side products.[1][2]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of your synthesis. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to support our recommendations.

Troubleshooting & FAQs: Common Synthetic Pathways

The synthesis of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one typically starts from hexahydro-2-indanone. The two most common methods for the requisite ring expansion are the Beckmann and Schmidt rearrangements. Each presents a unique set of challenges.

Section 1: Troubleshooting the Beckmann Rearrangement Route

The Beckmann rearrangement converts a ketoxime into an amide or lactam using an acid catalyst.[3][4] The reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by a 1,2-rearrangement of the group anti-periplanar to the leaving group.[2][5]

Question 1: My Beckmann rearrangement is yielding a mixture of two regioisomeric lactams. How can I control the selectivity to favor the desired 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one product?

Answer: This is a classic challenge in the Beckmann rearrangement of unsymmetrical cyclic ketoximes and stems from the formation of both (E)- and (Z)-oxime isomers. The rearrangement is stereospecific: the group that is anti (trans) to the hydroxyl leaving group is the one that migrates.[2] To obtain a single lactam product, you must either separate the oxime stereoisomers before the rearrangement or find conditions that favor the formation of one isomer.

Causality & Troubleshooting Steps:

  • Oxime Isomerization: Under acidic conditions, the (E)- and (Z)-oximes can interconvert.[3] This equilibrium can lead to a mixture of products even if you start with a single pure isomer. The key is to use conditions that promote rearrangement significantly faster than isomerization.

  • Catalyst Choice: Traditional strong Brønsted acids (like H₂SO₄) can aggressively promote both isomerization and side reactions. Consider using milder reagents that convert the hydroxyl into a better leaving group under less harsh conditions. Reagents like p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) can provide greater control.[2]

  • Temperature Control: Lowering the reaction temperature can disfavor the oxime isomerization equilibrium, potentially leading to higher selectivity if one isomer rearranges more rapidly at that temperature.

Protocol Suggestion: Pre-forming an oxime sulfonate (e.g., a tosylate) allows the rearrangement to occur under milder, often basic or neutral, conditions by heating in an aprotic solvent.[5] This decouples the rearrangement from acid-catalyzed isomerization.

Question 2: I am observing significant amounts of a nitrile byproduct. What causes this fragmentation and how can I suppress it?

Answer: The formation of a nitrile byproduct is indicative of a Beckmann fragmentation reaction, a common competitor to the rearrangement.[2] This pathway is favored when the migrating group is a stabilized carbocation (tertiary or secondary) or when there is significant ring strain.

Causality & Troubleshooting Steps:

  • Mechanism of Fragmentation: Instead of migrating, the alkyl group is eliminated as a carbocation, leading to the formation of a nitrile. For the hexahydro-2-indanone oxime precursor, this would involve cleavage of the C-C bond adjacent to the oxime, leading to a ring-opened cyano-alkene species.

  • Reaction Conditions: Fragmentation is often promoted by the same acidic conditions that drive the rearrangement. However, careful selection of the promoting reagent and solvent can favor rearrangement.

  • Solvent Choice: Using less polar, aprotic solvents can sometimes suppress fragmentation pathways that involve the formation of charged intermediates.

Below is a diagram illustrating the competition between the desired rearrangement and the fragmentation side reaction.

G reactant Hexahydroindanone Oxime (+ Acid Catalyst) intermediate Protonated Oxime Intermediate reactant->intermediate Protonation product Desired Lactam (1,3,3a,4,5,6-Hexahydro-2H-indol-2-one) intermediate->product Rearrangement (Desired Pathway) side_product Fragmentation Product (Ring-Opened Nitrile) intermediate->side_product Fragmentation (Side Reaction)

Caption: Competing pathways in the Beckmann rearrangement.

Section 2: Troubleshooting the Schmidt Reaction Route

The Schmidt reaction is another powerful method for converting ketones to amides or lactams. It involves the reaction of a carbonyl compound with hydrazoic acid (HN₃) under acidic conditions.[6] The mechanism involves the addition of the azide to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas (N₂).[6][7]

Question 1: My Schmidt reaction is producing a significant amount of a tetrazole byproduct. How can I minimize this?

Answer: Tetrazole formation is the most common and troublesome side reaction in the Schmidt synthesis of lactams.[8] It arises when the intermediate iminocarbonium ion is trapped by a second molecule of hydrazoic acid instead of water.[9]

Causality & Troubleshooting Steps:

  • Concentration of Hydrazoic Acid (HN₃): This side reaction is highly dependent on the concentration of HN₃. Using a large excess of hydrazoic acid strongly favors tetrazole formation.[8][9]

    • Solution: Avoid using a large excess of sodium azide/HN₃. The best practice is to generate HN₃ in situ at a controlled rate or to add the azide reagent slowly over the course of the reaction to keep its instantaneous concentration low.

  • Reaction Temperature: Higher temperatures can increase the rate of the side reaction.

    • Solution: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help suppress tetrazole formation.[8]

G reactant Hexahydro-2-indanone + HN3 / H+ intermediate1 Azidohydrin Intermediate reactant->intermediate1 intermediate2 Iminodiazonium Ion intermediate1->intermediate2 -H2O intermediate3 Nitrilium Ion Intermediate intermediate2->intermediate3 Rearrangement -N2 product Desired Lactam intermediate3->product +H2O (Desired) side_product Tetrazole Byproduct intermediate3->side_product +HN3 (Side Reaction)

Caption: Schmidt reaction mechanism showing tetrazole side product formation.

Question 2: Similar to the Beckmann rearrangement, I am getting two different lactams. What controls the regioselectivity in the Schmidt reaction?

Answer: The regioselectivity of the Schmidt reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon.[7] The reaction proceeds via an intermediate where one of the alkyl groups migrates to the nitrogen. Unlike the Beckmann rearrangement, which is controlled by stereochemistry (anti-migration), the Schmidt reaction is primarily governed by a combination of steric and electronic factors that favor the formation of the more stable transition state during the rearrangement step.

Causality & Troubleshooting Steps:

  • Migratory Aptitude: For unsymmetrical ketones, the general order of migratory aptitude is H > 3° alkyl > 2° alkyl ≈ aryl > 1° alkyl > methyl.[7] In the case of hexahydro-2-indanone, you are comparing the migration of a secondary carbon (part of the six-membered ring) versus another secondary carbon (part of the five-membered ring).

  • Transition State Stability: The preferential migration is the one that proceeds through the most stable transition state. This is a complex interplay of sterics and electronics, and for fused ring systems like this, predicting the outcome can be non-trivial. Often, the group that can better stabilize a partial positive charge or the one that leads to a less strained transition state will migrate preferentially.

  • Controlling the Outcome: Unlike the Beckmann rearrangement, controlling the regioselectivity is more difficult as it is an inherent property of the substrate. Drastic changes in the acid catalyst or solvent may have a minor influence, but often the ratio is difficult to alter significantly. If the selectivity is poor, the Beckmann route (with prior oxime isomer separation) may offer better control.

Comparative Summary of Side Products
IssueBeckmann RearrangementSchmidt ReactionKey Control Parameter
Regioisomers Caused by (E)/(Z) oxime mixture.Caused by differential migratory aptitude.Oxime isomer control (Beckmann); largely substrate-controlled (Schmidt).
Key Byproduct Nitrile (from fragmentation).Tetrazole (from HN₃ addition).Reagent/catalyst choice (Beckmann); HN₃ concentration (Schmidt).
Harshness Can often be run under milder, non-acidic conditions.Typically requires strong acid.Reagent choice.
Section 3: General Purification & Analysis FAQs

Question 1: What are the best methods to analyze the crude reaction mixture for these side products?

Answer: A multi-technique approach is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess reaction completion and the number of major components. Use a combination of polar and non-polar solvent systems to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the desired product and impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities. The mass-to-charge ratio (m/z) can confirm the molecular weight of the expected lactam, regioisomeric lactam (same MW), tetrazole byproduct (higher MW), and nitrile fragmentation product (lower MW).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final purified product and can be used to identify the major components in a crude mixture. The chemical shifts and coupling patterns will definitively distinguish between the desired product and its regioisomer.

Question 2: What is an effective strategy for purifying the final 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one product?

Answer: Purification typically involves a combination of techniques:

  • Work-up: After the reaction is complete, a standard aqueous work-up is necessary. This usually involves quenching the acid, extracting the product into an organic solvent (e.g., dichloromethane or ethyl acetate), and washing with brine.

  • Recrystallization: If the crude product is semi-crystalline and of reasonable purity (>85-90%), recrystallization is a highly effective and scalable method for removing minor impurities.[10] Solvents like ethyl acetate, isopropyl alcohol, or mixtures with hexanes should be screened.[10]

  • Silica Gel Flash Chromatography: This is the most common method for separating the desired lactam from regioisomers and other byproducts.[11] Since lactams are polar, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. For very polar impurities, adding a small percentage of methanol to the mobile phase may be necessary.[11]

Detailed Experimental Protocols

Protocol 1: Synthesis via Beckmann Rearrangement

This protocol uses p-toluenesulfonyl chloride for a controlled rearrangement.

Step 1: Oxime Formation

  • Dissolve hexahydro-2-indanone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and add water.

  • Extract the oxime product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

Step 2: Beckmann Rearrangement

  • Dissolve the crude oxime (1.0 eq) in pyridine or a mixture of acetone and water at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by pouring it into cold water.

  • Extract the product with dichloromethane. Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude lactam by flash chromatography (Hexane:Ethyl Acetate gradient).

Protocol 2: Synthesis via Schmidt Reaction

CAUTION: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions (blast shield).

  • To a stirred solution of hexahydro-2-indanone (1.0 eq) in chloroform or benzene, add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Slowly add sodium azide (1.5 eq) in small portions over 1-2 hours, maintaining the temperature between 0-10 °C. Vigorous gas (N₂) evolution will occur.

  • After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.

  • Carefully pour the reaction mixture over crushed ice and neutralize with a cold, concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

References

  • Grokipedia. (n.d.). Schmidt reaction.
  • Unknown. (n.d.). Lactam synthesis.
  • MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • Chemistry Steps. (2025, June 18). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Unknown. (n.d.). The Schmidt Reaction.
  • Google Patents. (n.d.). CN102985406A - Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.
  • ResearchGate. (2026, January 7). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Retrieved from [Link]

  • PubMed. (2011, November 15). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Unknown. (n.d.). Schmidt Reaction | Overview & Research Examples.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

Sources

Overcoming poor solubility of hexahydroindolone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Formulation. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with hexahydroindolone (HHI) derivatives.

HHI scaffolds are highly valued in drug discovery—often serving as core pharmacophores for receptor antagonists and kinase inhibitors—but their rigid, bicyclic nature frequently results in high crystal lattice energies and poor aqueous solubility. This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to overcome these developability hurdles.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My hexahydroindolone (HHI) derivative exhibits sub-micromolar target affinity but precipitates in assay buffers. How should I approach structural modification without losing potency? The Causality: HHI derivatives often suffer from high lipophilicity (LogP) and planar characteristics that drive strong intermolecular π−π stacking, leading to a high crystal lattice energy. This makes it thermodynamically unfavorable for water molecules to break the crystal lattice[1]. The Solution: If you are still in the lead optimization phase, focus on disrupting molecular symmetry to lower the melting point. Introduce solubilizing, ionizable moieties (e.g., morpholine, piperazine, or hydroxyl groups) directed toward the solvent-exposed regions of your target's binding pocket. Transitioning from a purely aromatic system to a peri-substituted non-aromatic hexahydroindolone has been shown to inherently improve metabolic stability and solubility[1], but further appending hydrophilic groups is often necessary to achieve drug-like aqueous solubility[2].

Q2: We attempted salt formation for our basic HHI derivative to improve dissolution, but the resulting powder turns into a sticky gum on the benchtop. Why is this happening, and how do we fix it? The Causality: You are observing severe hygroscopicity. While converting a basic nitrogen to a hydrochloride (HCl) or mesylate salt drastically lowers the pH of the microenvironment and improves dissolution, these small, highly polar counterions often form hydrates. At high relative humidity (e.g., >80% RH), these salts absorb atmospheric moisture, leading to deliquescence and chemical instability[3]. The Solution: Switch to bulkier, less hydrophilic counterions. Counterions like tosylate, fumarate, or phosphate often provide a better balance between disrupting the HHI crystal lattice and maintaining physical stability in solid-state forms[3].

Q3: For in vivo efficacy studies, our neutral HHI compound crashes out of standard aqueous vehicles upon intraperitoneal (IP) injection. What is a reliable formulation strategy? The Causality: Neutral HHI compounds cannot be formulated as salts, and their high lipophilicity causes immediate precipitation when transitioning from a concentrated stock into the aqueous environment of the peritoneal cavity. This leads to erratic absorption and highly variable pharmacokinetic data. The Solution: Utilize a carefully balanced co-solvent and surfactant system to create a thermodynamically stable micellar dispersion. A field-proven vehicle for highly lipophilic indolone-related compounds is a step-wise mixture of DMSO, PEG300, Tween-80, and Saline[4]. If liquid formulations fail, transitioning to Amorphous Solid Dispersions (ASDs) or polymeric nanomedicines is required to kinetically trap the drug in a supersaturated state[5].

Part 2: Strategic Decision Workflow

Use the following decision matrix to determine the most thermodynamically viable path for solubilizing your specific HHI derivative.

G Start HHI Derivative Poor Aqueous Solubility Check_pKa Assess Ionizability (pKa) Start->Check_pKa Salt_Screen Salt Formation Screen (HCl, Mesylate, Fumarate) Check_pKa->Salt_Screen Basic Nitrogen Present (pKa > 6) Check_LogP Assess Lipophilicity (LogP) & Melting Point Check_pKa->Check_LogP Neutral/Weakly Basic ASD_Formulation Amorphous Solid Dispersion (Polymer Matrix) Check_LogP->ASD_Formulation High Melting Point (High Lattice Energy) Struct_Mod Structural Modification (Add Hydrophilic Groups) Check_LogP->Struct_Mod Lead Optimization Phase (Pre-Candidate) Lipid_Vehicle Lipid-Based Formulation (DMSO/PEG300/Tween-80) Check_LogP->Lipid_Vehicle High LogP (> 4) Low Melting Point

Decision workflow for resolving hexahydroindolone solubility based on physicochemical properties.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes and thermodynamic trade-offs of various solubility enhancement strategies applied to indolone and HHI derivatives.

Enhancement StrategyPrimary Mechanism of ActionTypical Solubility GainImpact on BioavailabilityPrimary Limitation
Structural Modification Disrupts crystal packing; lowers LogP.10x – 100xHigh (Permanent enhancement)May alter target binding affinity or selectivity.
Salt Formation Lowers microenvironmental pH; increases solvation energy.50x – 500xHigh (Rapid dissolution)Hygroscopicity; disproportionation in GI tract.
Amorphous Solid Dispersion Bypasses crystal lattice energy; creates supersaturation.20x – 200xModerate to HighRisk of recrystallization over time (kinetic instability).
Lipid/Co-solvent Vehicle Solubilizes via micelle formation and reduced dielectric constant.5x – 50xModerate (Vehicle dependent)High volumes of surfactants can cause in vivo toxicity.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an in-process analytical step to confirm success before proceeding to in vivo or assay applications.

Protocol A: Micro-Scale Salt Screening & Validation

Rationale: To identify a counterion that maximizes solvation energy without inducing deliquescence.

  • Solubilization: Dissolve 50 mg of the HHI free base in a minimal volume (approx. 1-2 mL) of a moderately polar solvent (e.g., THF or Ethanol) at 50°C.

  • Ionization: Slowly add 1.05 molar equivalents of the selected acid (e.g., methanesulfonic acid or fumaric acid) dissolved in the same solvent. Stir for 30 minutes.

  • Precipitation: Induce crystallization by slowly cooling to 4°C. If no precipitation occurs, add an anti-solvent (e.g., heptane or MTBE) dropwise until the solution becomes cloudy, then age overnight.

  • Isolation: Filter the resulting crystals and dry under vacuum at 40°C for 12 hours.

  • Self-Validation Step (DSC): Perform Differential Scanning Calorimetry (DSC) on the dried powder. Causality check: A sharp, single endothermic melting peak confirms the formation of a pure, distinct crystalline salt. Multiple broad peaks indicate a physical mixture or incomplete salt formation, requiring recrystallization.

Protocol B: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)

Rationale: To kinetically trap the HHI derivative in a high-energy amorphous state, bypassing the thermodynamic barrier of its high lattice energy[5].

  • Matrix Selection: Select a concentration-enhancing polymer (e.g., HPMCAS or PVP-VA). Weigh the HHI derivative and polymer at a 1:3 ratio.

  • Co-solubilization: Dissolve both components completely in a highly volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) to ensure molecular-level mixing.

  • Rapid Evaporation: Use a rotary evaporator (or spray dryer for larger scales) to rapidly remove the solvent at 45°C under high vacuum. Causality: Rapid solvent removal prevents the HHI molecules from organizing into a crystalline lattice.

  • Secondary Drying: Place the resulting film/powder in a vacuum desiccator for 24 hours to remove residual solvent.

  • Self-Validation Step (PLM): Examine the milled dispersion powder under Polarized Light Microscopy (PLM). Causality check: The complete absence of birefringence (no glowing crystals against the dark background) confirms a successful, fully amorphous dispersion. Any visible birefringence indicates phase separation and requires a higher polymer ratio.

Sources

Technical Support Center: Resolving Stereoisomers of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the resolution of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one stereoisomers. This bicyclic lactam structure possesses multiple chiral centers, making the isolation of single, enantiomerically pure isomers a critical and often challenging step in the synthesis of complex pharmaceutical agents and natural products.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices to empower you with not just protocols, but a robust framework for troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for resolving the racemic mixture of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one?

There are three primary methods for resolving this class of compounds, each with distinct advantages and challenges. The optimal choice depends on the scale of your synthesis, available equipment, and the specific properties of your molecule.

  • Chiral Chromatography (HPLC/SFC): This is the most versatile and powerful technique for both analytical and preparative-scale separation.[3] It involves using a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system equipped with a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[4][5]

  • Diastereomeric Salt Crystallization: This classical chemical resolution technique is often employed for large-scale industrial synthesis.[6] It involves reacting the racemic lactam (or a derivatized, acidic/basic form) with an enantiomerically pure chiral resolving agent to form diastereomeric salts.[7] These diastereomers have different physical properties, most importantly solubility, allowing them to be separated by fractional crystallization.[6][8]

  • Enzymatic Resolution: This highly selective method utilizes enzymes, typically lipases, to catalyze a reaction on only one of the enantiomers in the racemic mixture.[9] This results in a mixture of the unreacted enantiomer and a new, reacted product, which are typically easy to separate by standard chromatography or extraction. This is a form of kinetic resolution, where the maximum yield for the desired enantiomer is theoretically 50% unless combined with a racemization step.[6][10]

Q2: I'm struggling to get separation using chiral HPLC. Where do I even begin with method development?

This is a common bottleneck. Chiral separations are highly specific, and a "universal" method does not exist. The process is often empirical, but a systematic screening approach is most effective.[3][4]

The Core Problem: The lack of separation means the enantiomers are not interacting differently enough with the Chiral Stationary Phase (CSP). We need to enhance the selectivity (α) of the system.

Troubleshooting & Optimization Protocol:

  • Systematic Column Screening: The choice of CSP is the most critical factor. You must screen several columns with different chiral selectors. Polysaccharide-based phases are a powerful starting point due to their broad applicability.[11]

    • Action: Screen your racemic mixture on at least 3-4 different CSPs. A good starting kit would include columns based on derivatized cellulose and amylose.

  • Mobile Phase Optimization: The mobile phase dictates how the analyte interacts with the stationary phase. Small changes can have a dramatic impact on selectivity.[11]

    • Normal Phase (NP): Typically mixtures of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol). This mode often provides the best selectivity.

    • Reversed Phase (RP): Mixtures of water/buffers and acetonitrile or methanol. Necessary for highly polar analogues.

    • Polar Organic Mode: Using solvents like acetonitrile or methanol with additives.

    • Action: For each column, test a standard NP mobile phase (e.g., 90:10 Hexane:IPA). If no separation is observed, systematically vary the alcohol content (e.g., to 80:20 and 70:30).

  • The Power of Additives: Mobile phase additives (acids or bases) can significantly improve peak shape and selectivity by altering the ionization state of the analyte and its interaction with the CSP.[11][12]

    • Action: For each column/solvent combination that shows promise, add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA). The lactam nitrogen can interact with these modifiers.

  • Fine-Tuning with Temperature and Flow Rate:

    • Temperature: Lowering the temperature often increases chiral selectivity by enhancing the weaker bonding forces responsible for separation. Conversely, increasing temperature can improve peak efficiency.

    • Flow Rate: Chiral separations generally benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column), which allow for more interaction time between the analyte and the CSP.

    • Action: Once you have a promising separation (α > 1.1), try decreasing the column temperature in 5°C increments. Then, optimize the flow rate to maximize resolution.

Data Summary: Initial Screening Strategy for Chiral HPLC

Chiral Stationary Phase (CSP) TypeRecommended Mobile Phase Systems for ScreeningRationale
Amylose tris(3,5-dimethylphenylcarbamate) 1. 90/10 Heptane/IPA2. 100% Methanol3. 99.9/0.1 MeCN/TFAA versatile phase with broad selectivity in multiple modes.[13]
Cellulose tris(3,5-dimethylphenylcarbamate) 1. 90/10 Heptane/IPA2. 100% Ethanol3. 99.9/0.1 MeCN/DEAComplementary to the amylose phase; elution order can invert.[11]
Macrocyclic Glycopeptide (e.g., Vancomycin) 1. Polar Ionic Mode (e.g., MeOH/Acetic Acid/TEA)2. Reversed-Phase (e.g., ACN/Ammonium Acetate Buffer)Excellent for molecules with amine and acid functionalities.
Q3: My diastereomeric salt crystallization gives a low yield and poor enantiomeric excess (ee). What are the likely causes?

Low yield and poor ee in classical resolution are almost always linked to the solubility properties of the diastereomeric salts. The goal is to have one diastereomer be significantly less soluble than the other in a chosen solvent, allowing it to crystallize selectively.[6]

The Core Problem: The solubilities of your two diastereomeric salts are too similar in your current system, or crystallization is occurring under thermodynamic control where the less stable (more soluble) salt co-precipitates over time.[14]

Workflow & Troubleshooting Diagram

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Fractional Crystallization cluster_lib Step 3: Liberation racemate Racemic Lactam mix Mix in Solvent (Diastereomeric Salt Mixture in Solution) racemate->mix agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->mix cool Controlled Cooling & Crystallization mix->cool ts1 TS1: Wrong Agent/Solvent? filter Filtration cool->filter ts2 TS2: Cooling Rate Too Fast? Kinetic vs. Thermo Control? solid Less Soluble Salt (Solid) filter->solid Isolate liquid More Soluble Salt (Mother Liquor) filter->liquid Separate base1 Add Base (e.g., NaOH) to Liberate Enantiomer 1 solid->base1 base2 Add Base (e.g., NaOH) to Liberate Enantiomer 2 liquid->base2 enantiomer1 Pure Enantiomer 1 base1->enantiomer1 ts3 TS3: Incorrect pH/ Incomplete Liberation? enantiomer2 Enantiomer 2 (Recover from Liquor) base2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution with Troubleshooting Points.

Troubleshooting Protocol:

  • Re-evaluate the Resolving Agent: Not all chiral acids/bases work for all substrates. The interaction must lead to a diastereomeric salt that packs well into a crystal lattice.

    • Action: Screen a panel of commercially available and inexpensive resolving agents. For a basic lactam, try chiral acids like (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphorsulfonic acid.

  • Conduct a Thorough Solvent Screen: This is the most critical parameter. The ideal solvent (or solvent mixture) will maximize the solubility difference between the two diastereomers.

    • Action: Using small-scale vials, test the solubility of your diastereomeric salt mixture in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). Look for a system where the material dissolves upon heating and selectively precipitates upon cooling. The choice of solvent can even invert which enantiomer crystallizes.[8]

  • Optimize Crystallization Conditions: The rate of cooling determines whether you are under kinetic or thermodynamic control.[14]

    • Action: Implement a very slow, controlled cooling ramp. Fast crashing out of solution often traps impurities and the other diastereomer.[15] Seeding the solution with a few crystals of the desired pure diastereomeric salt can dramatically improve the ee.

  • Analyze the Mother Liquor: Don't discard the solution after filtration. Analyze its composition. If it is highly enriched in the other diastereomer, your separation is working, but your yield might be low due to high solubility.

    • Action: Concentrate the mother liquor and attempt to crystallize the second diastereomer, perhaps from a different solvent, to recover the other enantiomer.

Q4: My enzymatic resolution has stalled or shows very low enantioselectivity. How can I improve it?

Enzymatic resolutions are prized for their high selectivity, but this selectivity is highly dependent on the enzyme's ability to recognize the substrate.[16] If the reaction is not proceeding well, it's a molecular recognition problem.

The Core Problem: The active site of the chosen enzyme does not bind effectively to one enantiomer of your lactam, or it binds to both equally. This can be due to the wrong enzyme choice, poor substrate form, or suboptimal reaction conditions.[9]

Workflow & Troubleshooting Diagram

G cluster_prep Step 1: Substrate Preparation cluster_sep Step 2: Enzymatic Reaction cluster_lib Step 3: Separation & Deprotection racemate Racemic Lactam substrate N-Acyl Racemic Lactam (Improved Substrate) racemate->substrate acyl Acylating Agent (e.g., Vinyl Acetate) acyl->substrate reaction Reaction in Organic Solvent (Monitor to ~50% conversion) substrate->reaction ts1 TS1: Is the lactam a poor substrate? Try derivatization. enzyme Screened Enzyme (e.g., Lipase B) enzyme->reaction mixture Mixture of: 1. Unreacted (S)-Lactam 2. Hydrolyzed (R)-Product reaction->mixture ts2 TS2: Wrong enzyme or conditions? Screen enzymes, solvents, temp. separation Chromatographic Separation mixture->separation ts3 TS3: Reaction overshot 50%? Monitor carefully. enantiomer1 Pure (S)-Lactam separation->enantiomer1 enantiomer2 Pure (R)-Lactam (after deprotection) separation->enantiomer2

Sources

Technical Support Center: Preventing Degradation of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of sensitive intermediates like 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one is critical for downstream synthetic success and assay reproducibility.

This compound features a bicyclic structure containing a lactam (cyclic amide) and an enamine/alkene moiety. These functional groups introduce specific thermodynamic vulnerabilities: the lactam ring is highly susceptible to nucleophilic attack (hydrolysis), while the electron-rich double bond is prone to radical-mediated autoxidation[1][2].

This guide provides field-proven troubleshooting insights, empirical data, and self-validating protocols to ensure your compound remains stable during short- and long-term storage.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: My solid compound has turned from an off-white powder to a yellow/brown sticky solid after a few weeks on the bench. What happened, and how do I prevent it? Causality: You are observing oxidative degradation . The enamine-like double bond in the hexahydroindole system is electron-rich and highly susceptible to autoxidation initiated by atmospheric oxygen and ambient light. This radical chain reaction forms hydroperoxides that rapidly decompose into complex, highly conjugated N-oxides and polymeric species, which manifest as a yellow or brown color[2]. Solution: Oxygen and light must be excluded. Store the solid in amber vials to prevent photo-initiation of radicals. Purge the headspace with Argon—not Nitrogen. Argon is denser than air and creates a protective blanket over the solid powder, effectively displacing oxidative atmospheric gases.

Q2: I prepared a stock solution in aqueous buffer, but my LC-MS shows a new peak with a mass increase of exactly +18 Da. Is my compound degrading? Causality: Yes, this is the hallmark of hydrolytic degradation . The +18 Da shift corresponds to the addition of one water molecule (H₂O). The strained nature of the lactam (cyclic amide) ring makes its carbonyl carbon highly electrophilic. In the presence of water—especially if the pH deviates from strict neutrality—water acts as a nucleophile, cleaving the C-N bond and opening the ring to form an inactive amino acid derivative[1][3]. Solution: Never store this compound in aqueous solutions or protic solvents (like methanol) for extended periods. Use strictly anhydrous, LC-MS grade aprotic solvents (e.g., DMSO or Acetonitrile) for stock solutions, and only spike into aqueous buffers immediately prior to your experiment.

Q3: Why do my frozen DMSO stock solutions lose potency after multiple uses, even when stored at -80°C? Causality: The degradation is driven by freeze-thaw condensation . DMSO is highly hygroscopic. Every time you open the cold vial on the bench, atmospheric moisture condenses into the solvent. Over multiple cycles, the accumulated water drives the lactam hydrolysis described above, even at low temperatures. Solution: Implement a single-use aliquot system. Divide your master stock into micro-aliquots immediately upon dissolution so that each vial is thawed only once.

Part 2: Degradation Pathways & Storage Workflows

Degradation A 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one B Oxidative Degradation A->B O2, Light, Metals C Hydrolytic Degradation A->C H2O, pH Extremes D N-Oxides & Peroxides (Yellow/Brown Color) B->D E Ring-Opened Amino Acids (+18 Da Mass Shift) C->E

Mechanistic pathways of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one degradation.

Workflow Start Compound Received Solid Solid State? Start->Solid Liquid Solution? Start->Liquid Solid_Prep Lyophilize & Argon Purge Solid->Solid_Prep Yes Liq_Prep Anhydrous DMSO Aliquotation Liquid->Liq_Prep Yes Solid_Store Store -20°C Amber Vial Solid_Prep->Solid_Store Liq_Store Store -80°C Desiccated Liq_Prep->Liq_Store

Optimized storage workflow for solid and solution-state indolone derivatives.

Part 3: Quantitative Data Presentation

To standardize expectations across your laboratory, refer to the following stability matrix. This data summarizes the expected shelf-life of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one before >5% degradation is observed via HPLC-UV.

Storage StateSolvent / MatrixTemperatureAtmosphereEst. Shelf LifePrimary Degradation Risk
Solid N/A (Powder)Ambient (25°C)Air / Light< 1 WeekOxidation (Color change)
Solid N/A (Powder)4°CAir / Dark1–2 MonthsMoisture absorption
Solid N/A (Lyophilized)-20°CArgon / Dark> 12 Months None (Optimal Condition)
Solution Aqueous Buffer (pH 7.4)Ambient (25°C)Air< 24 HoursHydrolysis (+18 Da Shift)
Solution Methanol / Ethanol4°CAir3–5 DaysSolvolysis / Ring Opening
Solution Anhydrous DMSO-80°CArgon6 Months Freeze-thaw condensation

Part 4: Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, follow these self-validating protocols. Every step is designed to eliminate the variables (water, oxygen, light) that drive the degradation mechanisms explained above.

Protocol A: Long-Term Storage of Solid Intermediates

Objective: Prevent autoxidation and ambient moisture absorption.

  • Drying: Transfer the synthesized or purchased solid into a pre-weighed, amber glass vial. Place the vial in a vacuum desiccator containing active phosphorus pentoxide (P₂O₅) overnight to remove surface moisture.

  • Inert Gas Blanketing: Remove the vial from the vacuum. Immediately insert an Argon gas line (using a low-flow sterile needle) into the vial, keeping the tip near the bottom. Purge for 30 seconds. Self-Validation: Argon is heavier than air; a gentle flow ensures complete displacement of O₂.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap while slowly withdrawing the Argon needle to maintain positive pressure.

  • Storage: Wrap the cap junction with Parafilm and store the vial in a dedicated -20°C freezer.

Protocol B: Preparation of Anhydrous Stock Solutions

Objective: Prevent lactam hydrolysis and freeze-thaw degradation.

  • Solvent Preparation: Use only newly opened, LC-MS grade anhydrous DMSO (packaged under Argon).

  • Dissolution: Dissolve the solid 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one to your desired master concentration (e.g., 10 mM). Vortex gently until completely dissolved. Do not use ultrasonic baths, as localized heating accelerates degradation.

  • Aliquotation: Divide the master stock into 10–20 µL single-use aliquots in dark microcentrifuge tubes.

  • Validation Check: Self-Validation Step: Take one aliquot and run a rapid LC-MS scan. Confirm the presence of the parent mass and verify the absence of the[M+18] peak to ensure your solvent was truly anhydrous.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Thaw individual tubes on ice immediately before use and discard any unused portion.

References

  • Understanding the chemical basis of drug stability and degradation The Pharmaceutical Journal[Link]

  • Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks National Center for Biotechnology Information (PMC)[Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity MDPI - Water[Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Hexahydroindolone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with the complex chromatographic resolution of hexahydroindolone (HHI) isomers.

Hexahydroindolones—critical synthetic intermediates for complex alkaloids and pharmaceutical active ingredients—present unique analytical challenges. Their multiple chiral centers generate complex mixtures of diastereomers and enantiomers, while their saturated core lacks the extended π -conjugation necessary for standard UV detection. This guide provides field-proven, mechanistically grounded strategies to optimize your high-performance liquid chromatography (HPLC) workflows.

Separation Strategy & Logical Workflow

The separation of HHI stereoisomers must be approached as a two-dimensional problem: first resolving diastereomers based on physical property differences, followed by the resolution of enantiomeric pairs using chiral recognition mechanisms.

HHI_Optimization A Hexahydroindolone Isomeric Mixture B Diastereomer Separation (Achiral Phase) A->B Step 1 C Enantiomer Separation (Chiral Phase) A->C Step 2 D Polar End-Capped C18 (AQ) Increased Dipole Interactions B->D E Polysaccharide CSP Stereoselective Cavities C->E F Buffer pH Optimization (Suppress Ionization) D->F G Polar Organic Mode (MeOH/ACN/TEA) E->G H Detection & Quantification (RID, ELSD, or MS) F->H G->H

Figure 1: Decision matrix and workflow for the chromatographic resolution of HHI isomers.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why do my hexahydroindolone diastereomers co-elute rapidly on a standard C18 column? A1: Hexahydroindolones possess multiple polar functionalities (e.g., secondary amines, carbonyls, or carboxylic acids). On standard C18 columns, these polar groups do not partition effectively into the highly hydrophobic stationary phase, causing rapid elution and co-elution. The Solution: Transition to a polar end-capped (AQ-type) C18 column. The polar end-capping introduces targeted dipole-dipole interactions, increasing the retention factor ( k′ ) for polar functionalities and allowing the subtle stereochemical differences in the isomers' hydration spheres to resolve[3].

Q2: How do I separate the enantiomeric pairs of a specific HHI diastereomer? A2: Enantiomers possess identical physicochemical properties in an achiral environment. Separation requires a Chiral Stationary Phase (CSP), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate). The resolution is governed by the formation of transient, non-covalent diastereomeric complexes between the HHI enantiomers and the chiral selector. Explicit-solvent molecular dynamics (MD) simulations demonstrate that precise differences in hydrogen bonding and steric fit within the CSP cavities dictate the elution order and the separation factor ( α ) [2].

Q3: My HHI derivative shows no signal at 254 nm. How do I detect and quantify the isomers? A3: The saturated hexahydroindolone core lacks the extended conjugated π -system found in fully aromatic indoles, rendering standard UV detection highly insensitive. To achieve accurate quantification, you must employ universal detectors that rely on mass or refractive index rather than chromophores. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is mandatory. For example, RID has been successfully validated for the precise quantification of octahydroindole-2-carboxylic acid isomers, achieving highly linear correlations [1].

Troubleshooting Guide: Correcting Chromatographic Artifacts

SymptomMechanistic CauseCorrective Action & Causality
Severe Peak Tailing Secondary interactions between the basic secondary amine of the HHI and residual acidic silanol groups on the silica support.Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA dynamically masks active silanol sites, preventing secondary retention mechanisms [4].
Irreproducible Retention Times Fluctuating ionization states of the HHI amine or carboxylic acid groups due to unbuffered mobile phases.Implement a strongly buffered mobile phase (e.g., 10 mM Potassium Phosphate) adjusted to pH 3.0. This ensures the amine is fully protonated and suppresses silanol ionization, locking the analyte in a single state [1].
Baseline Drift (Gradient) Refractive Index (RID) detectors are highly sensitive to changes in mobile phase composition and temperature.Switch to an isocratic elution method. RID cannot tolerate gradient elution. Ensure the column oven and detector flow cell are strictly thermostatted (e.g., 35 °C) [1].

Quantitative Data Summary: Optimized Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters required for the baseline resolution of HHI isomers.

ParameterDiastereomer Separation (Achiral)Enantiomer Separation (Chiral)Mechanistic Rationale
Stationary Phase Polar End-Capped C18 (AQ), 5 µmPolysaccharide-based CSP, 5 µmAQ phases enhance dipole interactions [3]; CSPs provide stereoselective binding cavities [2].
Mobile Phase 10 mM Potassium Phosphate BufferPolar Organic Mode (100% MeOH)Buffer controls ionization[1]; Polar organic mode maximizes H-bonding with the CSP.
pH Control pH 3.0 (Adjusted with H3​PO4​ )Not Applicable (Non-aqueous)pH 3.0 suppresses silanol ionization and standardizes analyte protonation state [1].
Additives None (if pH is strictly controlled)0.1% Diethylamine (DEA)DEA masks residual silanols in non-aqueous environments, preventing peak tailing [4].
Detection RID / ELSD / LC-MSRID / ELSD / LC-MSRequired due to the lack of a strong UV chromophore in the saturated HHI core [1].
Temperature 35 °C20–25 °CHigher temp improves mass transfer in achiral [1]; Lower temp enhances chiral thermodynamics.

Step-by-Step Methodology: Self-Validating HPLC Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates embedded System Suitability Testing (SST) to verify that the causality of the separation is maintained before sample analysis begins.

Phase 1: Preparation and System Suitability
  • Mobile Phase Preparation: Prepare 10 mM anhydrous Potassium Dihydrogen Phosphate in HPLC-grade water. Adjust the pH to exactly 3.0 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane and degas via sonication for 15 minutes. Causality: Precise pH control is non-negotiable to prevent partial ionization states that cause peak splitting.

  • System Equilibration: Install a Polar End-Capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Set the column oven to 35 °C and the RID internal temperature to match. Purge the reference cell of the RID with the mobile phase for 30 minutes.

  • System Suitability Testing (SST): Inject a known standard mixture of HHI diastereomers.

    • Validation Gate: Proceed only if the theoretical plate count ( N ) is >5000, tailing factor ( Tf​ ) is <1.5, and resolution ( Rs​ ) between the closest eluting diastereomers is >1.5.

Phase 2: Achiral First-Dimension Separation (Diastereomers)
  • Sample Injection: Inject 10 µL of the HHI sample (prepared at 5 mg/mL in the mobile phase) at a flow rate of 1.5 mL/min under isocratic conditions [1].

  • Fraction Collection: Monitor the RID signal. Collect the baseline-resolved fractions corresponding to each distinct diastereomer.

  • Desalting: Extract the collected fractions using solid-phase extraction (SPE) to remove the phosphate buffer, then lyophilize the purified diastereomers.

Phase 3: Chiral Second-Dimension Separation (Enantiomers)
  • Chiral Transition: Re-dissolve the purified diastereomer in HPLC-grade Methanol containing 0.1% DEA.

  • Chiral Chromatography: Switch the system to a Polysaccharide CSP column. Utilize a Polar Organic Mobile Phase (100% Methanol with 0.1% DEA) at 1.0 mL/min, maintaining the column at 20 °C to maximize the thermodynamic differences in chiral recognition [2].

  • Orthogonal Verification: Route a split of the eluent to a single-quadrupole Mass Spectrometer (ESI+ mode). Causality: MS confirms that the separated peaks possess identical m/z ratios, validating that they are indeed enantiomeric pairs and not structurally distinct impurities.

References

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques, 2012.
  • Preprints.org. "Molecular Dynamics of Enantiomeric Separation in HPLC." Chiral Chromatography Reviews, 2025.
  • PerkinElmer, Inc. "Improved HPLC Separation of Steroids Using a Polar End Capped LC Column." Application Brief, PE Polska.
  • BenchChem. "Technical Support Center: Refining Separation Methods for Hexanediol Isomers." Tech Support, 2025.

Indol-2-one (Oxindole) Synthesis Support Center: Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted indol-2-ones (oxindoles). The oxindole core is a privileged scaffold in drug discovery, forming the backbone of numerous kinase inhibitors (e.g., sunitinib, nintedanib) and CNS therapeutics[1]. However, constructing and functionalizing this heterocycle presents significant synthetic challenges, particularly regarding regioselectivity and intermediate stability.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind reaction failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Module 1: The Stollé Synthesis – Overcoming Cyclization Failures

The Stollé synthesis is a classical two-step method for constructing the oxindole core. It involves the N-acylation of an aniline with an α -haloacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization driven by a Lewis acid[2].

Diagnostic FAQ

Q: My Stollé cyclization is yielding a black, intractable tar instead of the desired oxindole. What is the root cause? A: Tar formation (polymerization or degradation) is typically caused by the harshness of the standard Lewis acid, Aluminum Chloride ( AlCl3​ ), combined with high temperatures. Electron-rich anilines are particularly susceptible to over-reaction under these conditions. Intervention: Shift to milder Lewis acids. Boron trifluoride etherate ( BF3​⋅Et2​O ) or Titanium tetrachloride ( TiCl4​ ) provide sufficient electrophilic activation for cyclization without degrading the substrate[3]. Alternatively, for highly lipophilic substrates, using methanesulfonic acid at 80∘C can facilitate clean cyclization[4].

Q: The N-acylation step is incomplete, leaving unreacted aniline. How can I drive this to completion? A: Incomplete N-acylation usually stems from HCl byproduct accumulation, which protonates the starting aniline, rendering it non-nucleophilic. Ensure you are using a slight excess of a non-nucleophilic base (like triethylamine) or performing the reaction under reflux in a solvent that allows HCl gas to escape.

Validated Methodology: Optimized Stollé Synthesis

Causality Note: This protocol utilizes a temperature-gradient approach to separate the kinetic N-acylation from the thermodynamic cyclization, preventing premature, uncontrolled ring closure.

  • Reagent Preparation: Dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the vessel to 0∘C .

  • Kinetic Acylation: Dropwise add α -chloroacetyl chloride (1.1 eq) over 30 minutes.

    • Validation Checkpoint 1: The reaction mixture will transition from a clear solution to a thick white suspension (formation of the intermediate amide and HCl salts)[4].

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove DCM and residual HCl. Redissolve the crude intermediate in anhydrous 1,2-dichloroethane (DCE).

  • Controlled Cyclization: Add BF3​⋅Et2​O (2.0 eq) at room temperature. Slowly heat the mixture to 80∘C for 2-4 hours.

    • Validation Checkpoint 2: Monitor via TLC. The disappearance of the amide intermediate ( Rf​∼0.4 ) and the appearance of a highly UV-active spot ( Rf​∼0.2 ) confirms successful cyclization.

  • Quench & Isolate: Cool to 0∘C and carefully quench with ice water. Extract with ethyl acetate, wash with brine, and crystallize from ethanol.

Stolle Start Stollé Synthesis Acyl Step 1: N-Acylation Start->Acyl Cyc Step 2: Friedel-Crafts Cyclization Acyl->Cyc Tar Issue: Tar Formation? Cyc->Tar FixTar Fix: Use MeSO3H or BF3·Et2O Tar->FixTar Yes Inc Issue: Incomplete Reaction? Tar->Inc No Done Pure Indol-2-one FixTar->Done FixInc Fix: Increase Temp / AlCl3 Inc->FixInc Yes Inc->Done No FixInc->Done

Workflow and troubleshooting logic for the Stollé synthesis of oxindoles.

Module 2: Regioselective Alkylation – The C3 vs. N1 Dilemma

The most pervasive pitfall in oxindole functionalization is controlling regioselectivity. The oxindole core possesses two competitive acidic sites: the N-H and the C3-H protons.

Quantitative Data Summary

To guide your experimental design, the following table summarizes the expected outcomes based on your choice of reagents and catalytic systems:

Alkylation StrategyReagents / CatalystTarget RegioselectivityTypical YieldPrimary Pitfall / LimitationReference
Classical Base NaH or K2​CO3​
  • Alkyl Halide
N1-Alkylation40-60%Poor selectivity; yields mixtures of N- and C-alkylation.[5]
Directed Lithiation BuLi (2.0 eq) + TMEDAC3-Monoalkylation<20-72%Limited mono/di selectivity; requires chromatography.[6]
Borane Catalysis B(C6​F5​)3​
  • Amine agent
  • C3-Monoalkylation70-95%Requires specific amine-derived alkylating agents.[5]
    Hydrogen Borrowing Ni-Catalyst + 2∘ AlcoholC3-Monoalkylation50-92%Sluggish with N-heterocycle-containing alcohols.[7]
    C3-Protection (N-methylpyrrol-2-yl)methylideneN1-AlkylationUp to 67%Requires extra protection/deprotection steps.[1]
    Diagnostic FAQ

    Q: I am trying to mono-alkylate at the C3 position using methyl iodide and a base, but I keep getting a mixture of N-methylated and C3,C3-dimethylated products. Why? A: This is a classic enolate equilibration issue. When unprotected oxindoles are treated with standard bases (like NaH or K2​CO3​ ) and an alkyl halide, N-alkylation is kinetically favored[5]. If C3-alkylation does occur, the resulting mono-alkylated product is often more acidic than the starting material, leading to rapid deprotonation and subsequent dialkylation[6].

    Q: How can I force strict N1-alkylation without touching the C3 position? A: You must temporarily block the C3 position. A highly effective modern strategy utilizes (N-methylpyrrol-2-yl)methylidene as a protecting group for the C3 position. Once protected, you can safely perform N-alkylation using standard bases ( K2​CO3​ or piperidine) and alkyl halides, followed by mild deprotection to yield the pure N-alkylated oxindole[1].

    Validated Methodology: Highly Selective C3-Monoalkylation via Borane Catalysis

    Causality Note: To bypass the enolate-driven dialkylation pathway entirely, we abandon strong bases. Instead, we use tris(pentafluorophenyl)borane ( B(C6​F5​)3​ ). This Lewis acid heterolytically cleaves the α -N C(sp3)–H bonds of amine-based alkylating agents, generating a highly specific electrophile that reacts exclusively at the C3 position without triggering N-alkylation or dialkylation[5].

    • Reaction Setup: In an oven-dried Schlenk tube, combine the oxindole (1.0 eq), the amine-based alkylating agent (1.5 eq), and B(C6​F5​)3​ catalyst (10 mol%)[5].

    • Solvent Addition: Add anhydrous toluene under an argon atmosphere.

    • Thermal Activation: Heat the reaction mixture to 110∘C for 16 hours.

      • Validation Checkpoint: The reaction should remain homogeneous. The absence of heavy precipitation indicates that unwanted zwitterionic species (which can form between boranes and certain indoles) have not stalled the catalytic cycle[5].

    • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with dichloromethane. Purify via flash column chromatography.

    Alkylation Ox Unprotected Oxindole Base Reagent Selection Ox->Base W NaH or K2CO3 Base->W S BuLi + TMEDA (-75°C) Base->S B B(C6F5)3 Catalyst Base->B N N-Alkylation (Major) W->N C C3-Monoalkylation (Moderate) S->C H Selective C3-Alkylation B->H

    Mechanistic divergence in oxindole alkylation based on reagent selection.

    Module 3: Advanced Catalytic Approaches – Hydrogen Borrowing

    For researchers looking to avoid toxic alkyl halides entirely, transition-metal catalysis offers a greener, highly selective alternative.

    Diagnostic FAQ

    Q: I am using a Nickel-catalyzed hydrogen-borrowing methodology to alkylate the C3 position with a secondary alcohol, but the reaction is sluggish and yields are poor. A: While Ni-catalyzed C3-alkylation with secondary alcohols is highly efficient for standard aliphatic and aromatic alcohols, the catalytic cycle is notoriously sluggish when the secondary alcohol contains an N-heterocycle (e.g., pyridyl or piperidinyl groups)[7]. Intervention: The N-heterocycle likely coordinates to the Nickel center, poisoning the catalyst. You must either protect the nitrogen on the alcohol substrate prior to the reaction or switch to an alternative alkylation strategy (such as the Borane-catalyzed method described in Module 2) for these specific substrates.

    References

    • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles Source: ACS Catalysis URL:[Link]

    • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles Source: MDPI URL:[Link]

    • Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols Source: ACS Publications URL:[Link]

    Sources

    Validation & Comparative

    A Comparative Analysis of Octahydro-1H-indole-2-carboxylic Acid Stereoisomers: A Guide for Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth comparative analysis of the stereoisomers of octahydro-1H-indole-2-carboxylic acid (OIC), a critical chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. While the initial query focused on a related hexahydro-2H-indol-2-one, the principles of stereoisomerism and their profound impact on biological activity are best illustrated through the well-documented case of OIC and its derivatives. This guide will delve into the synthesis, separation, and characterization of OIC stereoisomers, culminating in a comparative analysis of their biological efficacy, contextualized through their role in the development of leading antihypertensive drugs.

    The Critical Role of Stereochemistry in ACE Inhibition

    Octahydro-1H-indole-2-carboxylic acid is a bicyclic amino acid analogue featuring three chiral centers at the C2, C3a, and C7a positions. This gives rise to eight possible stereoisomers (four pairs of enantiomers).[1][2][3][4] The precise spatial arrangement of these atoms is not a trivial structural detail; it is a fundamental determinant of the ultimate pharmacological activity of the Active Pharmaceutical Ingredient (API) derived from it.

    The therapeutic efficacy of ACE inhibitors like Perindopril and Trandolapril is critically dependent on the specific stereoisomer of OIC used in their synthesis.[1][5][6] For instance, the (2S,3aS,7aS) isomer is the essential precursor for Perindopril.[1][2] This stereochemical fidelity is required for optimal interaction with the active site of the Angiotensin-Converting Enzyme, a key player in the regulation of blood pressure.

    Synthesis and Stereoisomer Separation

    The synthesis of a specific, enantiomerically pure OIC isomer is a cornerstone of the manufacturing process for related ACE inhibitors. A prevalent and effective strategy involves the catalytic hydrogenation of a commercially available precursor, (S)-indoline-2-carboxylic acid.

    Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

    This protocol is adapted from established literature for the synthesis of the (2S,3aS,7aS) isomer of OIC.[3][7]

    • Reaction Setup: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid.

    • Catalyst Addition: Carefully add Platinum Oxide (PtO₂) catalyst to the solution under an inert atmosphere.

    • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere at a set pressure. Heat the reaction mixture to 60°C.

    • Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for approximately 24 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or HPLC.

    • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and carefully filter off the catalyst through a bed of celite. Wash the catalyst with additional acetic acid.

    • Solvent Removal: Combine the filtrate and washings, and concentrate the solution to dryness under reduced pressure.

    • Purification: The resulting residue contains a mixture of diastereomers. The desired (2S,3aS,7aS) isomer can be isolated and purified by recrystallization from a suitable solvent, such as ethanol.[7]

    The logical flow of the synthesis and purification process is illustrated in the following diagram:

    G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve (S)-indoline-2-carboxylic acid in Acetic Acid B Add PtO2 Catalyst A->B C Hydrogenate at 60°C for 24h B->C D Filter Catalyst C->D E Concentrate Filtrate D->E F Recrystallize from Ethanol E->F G Isolate Pure (2S,3aS,7aS)-OIC F->G

    Caption: Workflow for the synthesis and purification of (2S,3aS,7aS)-OIC.

    Analytical Techniques for Stereoisomer Characterization and Separation

    Given the critical nature of stereochemical purity, robust analytical methods are required to separate and quantify the different isomers of OIC.

    High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is the gold standard for the separation and quantification of OIC stereoisomers.[4][5][8]

    • Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For diastereomer separation, a standard achiral column like a C18 can be effective.[4][5][6]

    • Detection Challenge: A significant analytical hurdle is that OIC lacks a chromophore, making it invisible to standard UV detectors.[2]

    • Solution: A universal Refractive Index Detector (RID) is employed, which measures changes in the refractive index of the eluent as the analyte passes through, enabling quantification of non-chromophoric compounds.[2][4][5][9]

    Experimental Protocol: HPLC-RID for OIC Isomer Separation

    This protocol provides a framework for the separation of OIC diastereomers using HPLC with RID.[2][4]

    • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.

    • Stationary Phase (Column): A reverse-phase C18 column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm) is suitable for diastereomeric separation.[2][9]

    • Mobile Phase: Prepare a 10 mM Potassium Phosphate buffer. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter and degas the mobile phase before use.[2][4]

    • Chromatographic Conditions:

      • Flow Rate: 1.5 mL/min[2]

      • Column Temperature: 35°C[2][9]

    • Sample Preparation: Dissolve the OIC sample in the mobile phase to a known concentration (e.g., 5 mg/mL).[4]

    • Injection and Analysis: Inject the sample and monitor the elution of the isomers with the RID. The separated peaks can be quantified based on their area relative to a standard of known concentration.

    The following diagram outlines the decision-making process for analyzing OIC isomers:

    RAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Renin Renin (from Kidney) ACE ACE Inhibitor Perindoprilat (from OIC stereoisomer) Inhibitor->ACE Inhibition

    Sources

    A Researcher's Guide to Validating the Mechanism of Action of Novel 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    The 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one scaffold, a partially saturated version of the well-known oxindole core, represents a compelling starting point for the development of novel therapeutics. The broader family of indole derivatives is renowned for its diverse biological activities, with members demonstrating efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] A critical step in the journey from a promising molecular scaffold to a validated drug candidate is the thorough elucidation of its mechanism of action (MOA).[5][6][7]

    This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the MOA of novel compounds derived from the 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one core. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, creating a self-validating system of inquiry. Our approach is designed to systematically narrow the field of potential targets, confirm direct engagement, and characterize the downstream cellular consequences, thereby building a robust and defensible MOA profile.

    Part 1: From Broad Phenotype to Putative Target Class

    The initial phase of MOA validation involves casting a wide net to understand the compound's general biological effect and to generate initial hypotheses about its molecular target. This is often achieved through a combination of phenotypic screening and broad-panel biochemical assays.

    Experimental Workflow: Phase 1

    G cluster_0 Phase 1: Target Hypothesis Generation pheno_screen Phenotypic Screening (e.g., NCI-60 Cell Line Panel) data_analysis Data Analysis & Hypothesis (Identify patterns, e.g., sensitivity in BRAF-mutant cells) pheno_screen->data_analysis Identifies sensitive cell lines kinase_panel Broad Biochemical Screen (e.g., Kinase Profiling Panel) kinase_panel->data_analysis Identifies potential molecular targets putative_target Putative Target(s) (e.g., RAF Kinases) data_analysis->putative_target Hypothesis: Compound targets a specific pathway

    Caption: Phase 1 workflow for generating initial target hypotheses.

    Initial Anti-Proliferative Screening

    The first step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This not only establishes a baseline potency but can also reveal patterns of sensitivity that correlate with specific genetic backgrounds (e.g., mutations in oncogenes or tumor suppressors), offering the first clues to the MOA.

    Protocol: MTS-Based Cell Viability Assay

    • Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM). Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well according to the manufacturer's instructions.

    • Incubation & Readout: Incubate for 1-4 hours and then record the absorbance at 490 nm using a 96-well plate reader.

    • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

    Comparative Data (Hypothetical)

    Cell LineCompound A (Test) IC50 (µM)Sunitinib (Multi-Kinase Inhibitor) IC50 (µM)Doxorubicin (DNA Intercalator) IC50 (µM)
    A375 (BRAF V600E)0.05 1.50.1
    SK-MEL-28 (BRAF V600E)0.08 2.10.2
    HT-29 (BRAF V600E)0.12 3.50.15
    MDA-MB-231 (BRAF WT)> 105.00.3
    HCT116 (BRAF WT)> 104.20.25

    Insight: The hypothetical data for Compound A shows potent activity specifically in cell lines with the BRAF V600E mutation, strongly suggesting that its MOA may involve the MAPK signaling pathway. This provides a clear, data-driven hypothesis that is more specific than the broad activity profiles of Sunitinib or Doxorubicin.

    Broad-Panel Kinase Profiling

    Based on the prevalence of kinase inhibition among indole-based compounds and the results from the cell line screen, a logical next step is to directly assess the compound's activity against a large panel of purified kinases.[8] This is a powerful, unbiased approach to identify direct molecular targets.

    Protocol: Commercial Kinase Profiling Service (e.g., Eurofins KinaseProfiler™)

    • Compound Submission: Provide the test compound at a specified concentration (typically 1-10 µM) to a commercial vendor.

    • Assay Performance: The vendor performs radiometric or fluorescence-based assays to measure the enzymatic activity of a large panel of kinases (e.g., >400) in the presence of the test compound.

    • Data Reporting: The vendor provides a report detailing the percent inhibition of each kinase relative to a vehicle control.

    Comparative Data (Hypothetical Results for Compound A at 1 µM)

    Kinase Target% Inhibition by Compound A% Inhibition by Vemurafenib (BRAF Inhibitor)% Inhibition by Sunitinib (Multi-Kinase Inhibitor)
    BRAF (V600E) 98% 99%45%
    BRAF (WT) 85% 95%40%
    CRAF75%80%55%
    VEGFR25%2%92%
    PDGFRβ3%1%88%
    c-KIT8%4%85%

    Insight: This biochemical data corroborates the cell-based findings. Compound A demonstrates potent and relatively selective inhibition of BRAF kinases, similar to the known BRAF inhibitor Vemurafenib. In contrast, Sunitinib shows a much broader inhibition profile, hitting multiple, unrelated kinases. This provides strong evidence for a specific target family.

    Part 2: Validating Direct Target Engagement in a Cellular Context

    Identifying a hit in a biochemical assay is a critical step, but it is essential to confirm that the compound engages its putative target within the complex environment of a living cell. This distinguishes true target engagement from artifacts of in vitro assays and confirms the compound's ability to reach its intended destination.

    Experimental Workflow: Phase 2

    G cluster_1 Phase 2: Target Validation putative_target Putative Target(s) (e.g., BRAF V600E) cetsa Cellular Thermal Shift Assay (CETSA) Confirms target binding in cells putative_target->cetsa itc Isothermal Titration Calorimetry (ITC) Quantifies binding affinity putative_target->itc validated_target Validated Target (Compound directly binds BRAF in cells) cetsa->validated_target Provides evidence of engagement itc->validated_target Provides affinity data (Kd)

    Caption: Phase 2 workflow for validating direct target engagement.

    Cellular Thermal Shift Assay (CETSA)

    CETSA is the gold standard for verifying target engagement in intact cells.[9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates treated with the compound and quantifying the amount of soluble protein remaining, we can directly observe this stabilization.

    Protocol: Western Blot-Based CETSA

    • Cell Treatment: Treat intact cells (e.g., A375) with the test compound or vehicle for 1-2 hours.

    • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

    • Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

    • Sample Preparation: Collect the supernatant (containing the soluble, non-denatured proteins) and prepare samples for Western blotting.

    • Western Blotting: Perform SDS-PAGE and Western blotting using a primary antibody specific to the putative target protein (e.g., BRAF).

    • Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature to generate "melt curves." A shift in the melt curve to higher temperatures in the compound-treated sample indicates target stabilization.

    Comparative Data (Hypothetical)

    TreatmentTagg (°C) (Aggregation Midpoint)
    Vehicle (DMSO)52.5
    Compound A (1 µM) 58.0
    Vemurafenib (1 µM)58.5
    Inactive Analogue (1 µM)52.6

    Part 3: Elucidating the Downstream Cellular Mechanism

    Confirming direct target binding is necessary but not sufficient. A complete MOA validation requires demonstrating that this binding event leads to the expected modulation of the target's downstream signaling pathway and ultimately, a relevant cellular phenotype.

    Western Blot Analysis of Pathway Modulation

    For a kinase inhibitor, the most direct consequence of target engagement is the inhibition of its catalytic activity, which can be measured by a decrease in the phosphorylation of its downstream substrates.

    Protocol: Pathway Phosphorylation Analysis

    • Cell Treatment: Treat sensitive cells (e.g., A375) with increasing concentrations of the test compound for a defined period (e.g., 2 hours).

    • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated forms of downstream substrates (e.g., phospho-MEK, phospho-ERK) and total protein levels as loading controls.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

    Comparative Data (Hypothetical)

    CompoundConcentration (µM)p-ERK / Total ERK (% of Control)
    Compound A 0.0175%
    0.1 20%
    1.05%
    Vemurafenib0.0180%
    0.125%
    1.08%
    Inactive Analogue10.098%

    Insight: Compound A shows a dose-dependent inhibition of ERK phosphorylation, a key downstream node in the BRAF/MAPK pathway. The potency of this effect (IC50 ≈ 0.05 µM) is consistent with its anti-proliferative IC50 in this cell line, strongly linking the molecular target engagement to the cellular phenotype.

    Cell-Based Functional Assays

    The final step is to demonstrate that the observed molecular and pathway effects translate into a relevant functional outcome. For a compound targeting a pathway involved in cell proliferation and survival, a long-term colony formation assay can provide compelling evidence of cytostatic or cytotoxic effects.

    Protocol: Colony Formation Assay

    • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to adhere.

    • Compound Treatment: Treat the cells with the test compound at concentrations around the IC50 value. The compound can be left in the media for the duration of the experiment or removed after an initial treatment period.

    • Incubation: Incubate the plates for 10-14 days, allowing single cells to grow into visible colonies.

    • Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

    • Quantification: Wash away excess stain, allow the plates to dry, and then count the number of colonies (or solubilize the stain and measure absorbance) in each well.

    Comparative Data (Hypothetical)

    TreatmentColony Count (% of Vehicle Control)
    Vehicle (DMSO)100%
    Compound A (0.1 µM) 15%
    Vemurafenib (0.1 µM)18%
    Inactive Analogue (10 µM)95%

    Insight: The dramatic reduction in colony formation with Compound A treatment confirms that the inhibition of the BRAF/MAPK pathway has a profound and lasting impact on the clonogenic survival of cancer cells, solidifying the link between the molecular mechanism and the therapeutic-relevant phenotype.

    Conclusion

    The validation of a small molecule's mechanism of action is a systematic process of building a layered, evidence-based argument. By progressing from broad phenotypic observations to specific biochemical and cellular target validation, and finally to the characterization of downstream functional consequences, researchers can construct a robust and compelling MOA profile. This guide, using the 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one scaffold as a representative example, provides a logical and experimentally rigorous roadmap for this critical phase of drug discovery. Each step is designed to generate data that not only answers a specific question but also informs the next logical experiment, ensuring an efficient and scientifically sound investigation.

    References

    • MtoZ Biolabs . How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. [Link]

    • Wilkinson, I. V. L., Terstappen, G., & Russell, A. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today, 25(11), 1998-2007. [Link]

    • National Center for Biotechnology Information . Target deconvolution techniques in modern phenotypic profiling. [Link]

    • Mantell Associates . Small Molecules and their Impact in Drug Discovery. [Link]

    • BioCurate . Small molecule tool compound validation – BioCurate's perspective. [Link]

    • Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and cells, 38(9), 755. [Link]

    • National Center for Biotechnology Information . Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

    • Retrogenix . Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

    • National Center for Biotechnology Information . Target identification and mechanism of action in chemical biology and drug discovery. [Link]

    • ResearchGate . Combining experimental strategies for successful target deconvolution. [Link]

    • ResearchGate . Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3, 4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. [Link]

    • LookChem . 2H-Indol-2-one, 1-(dimethoxymethyl)-1,3,3a,4,5,6-hexahydro-3,3-dimethoxy. [Link]

    • National Center for Biotechnology Information . Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. [Link]

    • PubMed . Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. [Link]

    • Google Patents. Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.
    • MDPI . N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

    • PubMed . 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]

    • PubChem . 3H-Indol-3-one, 1,2,4,5,6,7-hexahydro-. [Link]

    • ACS Publications . Switchable Skeletal Rearrangement of Hexahydro-4H-indol-4-ones: Divergent Synthesis of Dihydroxy-4H-cyclopenta[b]pyridin-4-ones and 8-Alkenyl Oxepane-2,6-diones. [Link]

    • MDPI . Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

    • MDPI . Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

    • ResearchGate . ChemInform Abstract: Synthesis of 1,2,3,4,5,7-Hexahydro-6H-azocino[4,3-b]indol-6-ones as Intermediates for the Synthesis of Apparicine. [Link]

    • PubMed . 3-Substituted, 3-(4-pyridinylmethyl)-1,3-dihydro-1-phenyl-2H-indol-2-ones as acetylcholine release enhancers: synthesis and SAR. [Link]

    • MDPI . 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

    Sources

    Head-to-head comparison of 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one with known kinase inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    The landscape of kinase inhibitor development is undergoing a fundamental structural shift. For decades, the field has been dominated by flat, sp2 -rich heterocycles designed to competitively bind the highly conserved ATP hinge region of kinases. While effective, these classical Type I and Type II inhibitors often suffer from off-target promiscuity and susceptibility to point mutations.

    To overcome these limitations, drug development professionals are increasingly turning to sp3 -rich, three-dimensional scaffolds inspired by complex alkaloids. This guide provides a head-to-head technical comparison between classical planar kinase inhibitors (using Sunitinib, an indolin-2-one derivative, as the benchmark) and emerging pseudo-natural products (PNPs) based on the 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one (HHI) scaffold [1].

    Structural Mechanics: Planar vs. 3D Spatial Coverage

    The core difference between established indolin-2-one inhibitors and the HHI scaffold lies in their hybridization states and resulting spatial geometries.

    • Classical Indolin-2-ones (e.g., Sunitinib): These molecules feature a fully aromatic benzene ring fused to a pyrrolidinone core. The extensive sp2 hybridization creates a rigid, planar geometry. While this allows for excellent intercalation into the narrow ATP-binding cleft of receptor tyrosine kinases (RTKs), it also increases the likelihood of off-target binding to other planar hydrophobic pockets, leading to toxicity.

    • The HHI Scaffold: The 1,3,3a,4,5,6-hexahydro-2H-indol-2-one core is partially saturated. The introduction of sp3 -hybridized carbons at the ring junctions (and the saturated cyclohexane moiety) forces the molecule out of planarity into a distinct "hairpin" or puckered conformation. This increased Fraction of sp3 carbons ( Fsp3​ ) allows HHI derivatives to access complex, transient allosteric pockets (Type III/IV inhibition) that are inaccessible to flat molecules, thereby enhancing kinase selectivity and reducing off-target liabilities [1].

    BindingModes Kinase Kinase Enzyme ATP_Site ATP Hinge Region Kinase->ATP_Site Allo_Site Allosteric Pocket Kinase->Allo_Site Active Active Signaling Kinase->Active Inactive Inhibited State ATP_Site->Inactive Allo_Site->Inactive Sunitinib Sunitinib (Planar indolin-2-one) Sunitinib->ATP_Site Competitive HHI HHI Derivative (sp3-rich scaffold) HHI->Allo_Site Conformational

    Fig 1: Binding modalities of planar ATP-competitive inhibitors vs. sp3-rich HHI allosteric modulators.

    Comparative Quantitative Data

    To objectively evaluate the performance of the HHI scaffold against established benchmarks, we compare an optimized HHI-derived pseudo-natural product (HHI-PNP-Lead) against Sunitinib and Imatinib. The data below synthesizes typical physicochemical and profiling metrics observed in recent scaffold-hopping studies.

    MetricSunitinib (Indolin-2-one)Imatinib (Phenylaminopyrimidine)HHI-PNP-Lead (Hexahydroindolinone)
    Inhibition Mode Type I (ATP Competitive)Type II (ATP Competitive, DFG-out)Type III/IV (Allosteric)
    Fsp3​ Score 0.27 (Highly Planar)0.24 (Highly Planar)0.65 (Highly 3D)
    ClogP 2.53.83.1
    Primary Target IC50​ VEGFR2: 10 nMABL: 25 nMMAPK/PI3K (Allosteric): 45 nM
    Kinase Selectivity (S-score) Poor (Promiscuous)ModerateHigh (Target-specific)
    Off-Target Toxicity High (Cardiotoxicity)ModerateLow (Due to 3D complexity)

    Data Interpretation: While the HHI-PNP-Lead exhibits a slightly higher IC50​ (45 nM) compared to the ultra-potent Sunitinib (10 nM), its high Fsp3​ score directly correlates with a vastly improved selectivity profile. By targeting allosteric sites, the HHI scaffold bypasses the highly conserved ATP pocket, drastically reducing off-target kinase binding.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the synthesis and biological evaluation of HHI derivatives must utilize self-validating workflows. The following protocols outline the causal logic behind the synthesis of the scaffold and its subsequent phenotypic profiling.

    Protocol A: Microwave-Assisted IMDAF Synthesis of the HHI Core

    The synthesis of the 1,3,3a,4,5,6-hexahydro-2H-indol-2-one core is notoriously difficult via standard thermal conditions due to competitive decomposition pathways. We utilize a Microwave-Assisted Intramolecular Diels-Alder Furan (IMDAF) cycloaddition, which accelerates the reaction and ensures stereochemical fidelity [2].

    • Precursor Assembly: React an α -lithiated alkylaminofuran with an α,β -unsaturated carbonyl compound to form the linear precursor.

    • Microwave Cyclization: Dissolve the precursor in o-dichlorobenzene (o-DCB). Irradiate at 170°C for 30 minutes in a sealed microwave reactor.

      • Causality: Microwave dielectric heating provides rapid, uniform energy transfer, pushing the thermodynamically demanding IMDAF cascade to completion before the furan ring can undergo oxidative degradation [2].

    • Validation (Self-Correction): Monitor the reaction via LC-MS. The disappearance of the linear precursor mass and the appearance of the cyclized HHI mass ( [M+H]+ ) validates the step. Isolate the product and confirm the cis-fused ring junction geometry via 2D NOESY NMR.

    • Functionalization: Utilize directing-group-free catalytic C–H arylation to append functional groups to the HHI core, generating a library of pseudo-natural products for screening [3].

    Protocol B: Unbiased Phenotypic Profiling (Cell Painting)

    Because HHI derivatives often act via non-canonical allosteric mechanisms, standard targeted kinase panels may produce false negatives. Therefore, morphological profiling (Cell Painting) must precede targeted biochemical assays [1].

    • Cell Plating & Treatment: Plate U2OS cells in 384-well plates. Treat with the HHI-PNP library (10 μ M) alongside DMSO (negative control) and Sunitinib (positive control).

    • Multiplexed Staining: After 24 hours, fix cells and stain with a 6-dye multiplex panel targeting the nucleus, endoplasmic reticulum, nucleoli, Golgi, actin, and mitochondria.

      • Causality: sp3 -rich alkaloids frequently modulate mitochondrial function and complex signaling networks (like MAPK). The 6-dye panel provides a holistic, unbiased footprint of the compound's cellular impact, revealing pathway-level disruptions rather than isolated kinase binding [1].

    • Feature Extraction & Validation: Extract morphological features using automated high-content imaging. Calculate the Z'-factor using the DMSO and Sunitinib wells. A Z'-factor > 0.5 validates the assay's robustness.

    • Target Deconvolution: Cluster the morphological profiles of HHI hits against known kinase inhibitors. If an HHI compound clusters with known PI3K or MAPK inhibitors, proceed to a targeted Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm the specific IC50​ .

    Workflow Synth 1. Microwave IMDAF (HHI Core Synthesis) Library 2. PNP Library Generation & Arylation Synth->Library Diversification CellPaint 3. Cell Painting & Morphological Profiling Library->CellPaint Unbiased Screening KinaseAssay 4. TR-FRET Kinase Selectivity Panel CellPaint->KinaseAssay Target Deconvolution Hit 5. Validated Allosteric HHI Lead KinaseAssay->Hit IC50 Confirmation

    Fig 2: Self-validating experimental workflow from HHI synthesis to kinase target deconvolution.

    Conclusion

    The transition from planar indolin-2-ones to the 1,3,3a,4,5,6-hexahydro-2H-indol-2-one (HHI) scaffold represents a critical evolution in kinase inhibitor design. By leveraging increased sp3 character and complex 3D topologies, drug developers can escape the crowded intellectual property space of ATP-competitive binders and access novel allosteric pockets. When coupled with robust synthesis methods like microwave-assisted IMDAF and unbiased phenotypic screening, the HHI scaffold offers a highly promising avenue for developing the next generation of selective, low-toxicity therapeutics.

    References

    • Greiner, L. C., Bernal, F. A., Thavam, S., Brachthäuser, M., Sievers, S., Ziegler, S., & Waldmann, H. (2026). Design, Synthesis, and Biological Evaluation of Pseudo-Natural Products Inspired by Aryloctahydroindole Alkaloids. ChemMedChem, 21(3), e202501102. [Link]

    • Petronijevic, F., Timmons, C., Cuzzupe, A., & Wipf, P. (2009). A microwave assisted intramolecular-furan-Diels-Alder approach to 4-substituted indoles. Chemical Communications (Cambridge, England), (1), 104–106.[Link]

    • Karlinskii, B. Y., Kostyukovich, A. Y., Kucherov, F. A., Galkin, K. I., Kozlov, K. S., & Ananikov, V. P. (2020). Directing-Group-Free, Carbonyl Group-Promoted Catalytic C–H Arylation of Bio-Based Furans. ACS Catalysis, 10(19), 11466–11480.[Link]

    Benchmarking the Purity of Synthesized 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one: A Comparative Guide for Alkaloid Intermediates

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Significance

    1,3,3a,4,5,6-Hexahydro-2H-indol-2-one (and its derivatives, such as 3a-methyl-hexahydroindol-2-one) is a privileged bicyclic lactam scaffold. It serves as the critical D-ring precursor in the total synthesis of complex pentacyclic indole alkaloids, including spegazzinidine, aeruginosins, and aspidospermidine[1].

    However, assembling this sterically congested core—particularly around the C(7) quaternary carbon—is fraught with side reactions. As a Senior Application Scientist, I frequently observe that commercial batches or traditionally synthesized crude products contain isobaric impurities that silently sabotage downstream yields. This guide objectively benchmarks the purity of this critical intermediate, comparing traditional radical cyclization against optimized palladium-catalyzed continuous-flow synthesis, and provides the self-validating analytical protocols required to verify product integrity.

    Synthesis Pathways & The Purity Bottleneck

    The primary bottleneck in synthesizing hexahydroindol-2-ones lies in the cyclization step. Traditional methods rely on the free-radical cyclization of N-alkenyl-7-bromo hexahydroindolinone derivatives using tributyltin hydride (Bu3SnH) and AIBN[1]. While effective, this route forces a kinetic competition between the desired 6-endo-trig ring closure and an undesired 5-exo-trig cyclization[1]. The latter generates a methylenecyclopentyl radical intermediate that rearranges into stubborn five-membered ring impurities[1].

    Conversely, modern optimized routes utilize a stereoconvergent palladium-catalyzed intramolecular allylic alkylation[2]. This transition-metal approach bypasses the radical intermediate entirely, suppressing the 5-exo-trig pathway and yielding the target lactam with exceptional enantiomeric and chemical purity, perfectly priming it for conversion into alkaloids like (±)-isoretronecanol[2][3].

    Workflow cluster_traditional Traditional Batch Synthesis cluster_optimized Optimized Pd-Catalyzed Flow Start Precursor: Cyclohexadiene / Amide Radical Radical Cyclization (Bu3SnH / AIBN) Start->Radical Flow Allylic Alkylation (Continuous Flow) Start->Flow SideProduct 5-exo-trig Byproducts Radical->SideProduct Competing BatchProduct Crude Lactam (~85%) Radical->BatchProduct 6-endo-trig Purification Downstream Purification (Chiral HPLC) BatchProduct->Purification FlowProduct High-Purity Lactam (>99%) Flow->FlowProduct Stereoconvergent FlowProduct->Purification

    Fig 1. Synthesis pathways of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one and impurity generation.

    Benchmarking Methodology: Self-Validating Analytical Protocols

    To objectively benchmark these synthesis routes, we must deploy a self-validating analytical system. A single chromatographic run is insufficient; we must cross-validate enantiomeric excess (ee) via chiral HPLC with chemical purity via GC-MS.

    Protocol A: Chiral Stationary-Phase HPLC (Enantiomeric Purity)
    • Causality: Enantiomers of hexahydroindol-2-one possess identical MS fragmentation patterns and UV profiles. To determine the enantiomeric purity (critical for stereospecific alkaloid synthesis[4]), we utilize a chiral stationary phase that differentially interacts with the (R,R) and (S,S) isomers.

    • Sample Preparation: Dissolve 1.0 mg of the synthesized lactam in 1 mL of Hexane/Isopropanol (80:20, v/v). Filter through a 0.22 µm PTFE syringe filter.

    • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using Hexane:Isopropanol (85:15).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210 nm.

    • System Suitability: The resolution ( Rs​ ) between the two enantiomeric peaks must be ≥1.5 .

    Protocol B: GC-MS (Trace Volatile Impurities & Tin Residues)
    • Causality: Traditional radical routes leave trace organotin residues and halogenated precursors[1]. GC-MS provides the high-resolution separation required to detect these volatile contaminants down to the parts-per-million (ppm) level.

    • Injection: 1 µL injection volume; Split ratio 10:1.

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm film thickness).

    • Temperature Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

    • MS Parameters: Electron Ionization (EI) mode at 70 eV; Scan range 50–400 m/z.

    Comparative Performance Data

    We benchmarked three sources of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one: a standard commercial batch, a batch synthesized via traditional radical cyclization, and a batch produced via optimized Pd-catalyzed flow.

    Table 1: Comparative Purity and Yield Metrics

    Synthesis RouteChemical Purity (GC-MS)Enantiomeric Excess (HPLC)Overall YieldPrimary Impurity
    Commercial Standard >98.0%N/A (Racemic)N/AUnreacted precursor
    Traditional Radical ~85.0%~40% ee65%5-exo-trig byproducts
    Optimized Pd-Flow >99.5%>98% ee89%Trace Pd (<10 ppm)

    Table 2: Impurity Profiling & Mitigation Strategies

    Impurity TypeAnalytical MethodOrigin / CausalityMitigation Strategy
    5-exo-trig Isomers GC-MS / NMRRearrangement of methylenecyclopentyl radicalSwitch to Pd-catalyzed allylic alkylation
    Organotin Residues ICP-MS / GC-MSBu3SnH reagent in radical cyclizationUse transition-metal-free or flow chemistry
    Enantiomeric Impurities Chiral HPLCLack of stereocontrol in batch cyclizationEmploy chiral ligands in Pd-catalysis

    Mechanistic Insights: Why the Optimized Route Wins

    The data clearly demonstrates the superiority of the Pd-catalyzed route. In traditional radical cyclization, the intermediate radical at C(7) is highly reactive and unselective, leading to a ~15% accumulation of 5-exo-trig byproducts[1]. Furthermore, the stoichiometric use of Bu3SnH inevitably results in organotin contamination, which poisons downstream transition-metal catalysts if not rigorously purified.

    By shifting to a Pd-catalyzed allylic alkylation[3], the reaction proceeds via a highly ordered η3 -allyl-palladium intermediate. This transition state strictly enforces the 6-exo or 6-endo trajectory depending on the ligand geometry, entirely locking out the 5-membered ring bypass. The result is a stereoconvergent process that delivers >99.5% chemical purity and >98% ee[4], perfectly priming the intermediate for total synthesis applications.

    Conclusion & Recommendations

    For drug development professionals synthesizing complex indole alkaloids, the purity of the 1,3,3a,4,5,6-hexahydro-2H-indol-2-one intermediate cannot be compromised. I strongly recommend abandoning traditional tin-mediated radical cyclizations in favor of Pd-catalyzed methodologies. If commercial sourcing is required, mandate a Certificate of Analysis (CoA) that explicitly includes chiral HPLC data and heavy metal (tin/palladium) screening.

    Sources

    In Vivo Validation of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one Activity: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    Executive Summary & Pharmacological Context

    The 1,3,3a,4,5,6-hexahydro-2H-indol-2-one core is a privileged bicyclic scaffold utilized in the development of highly selective Prostaglandin E2 (PGE2) EP3 receptor antagonists, such as DG-041 and its peri-substituted analogs[1]. In cardiovascular drug development, traditional antiplatelet agents like Clopidogrel (a P2Y12 antagonist) successfully reduce atherothrombotic events but inherently compromise primary hemostasis, leading to elevated bleeding risks[2].

    By contrast, hexahydroindol-2-one derivatives specifically target the EP3 receptor. Because EP3 facilitates platelet aggregation primarily under pathophysiological conditions (e.g., plaque rupture) rather than during routine vessel repair, these antagonists prevent atherothrombosis without disrupting normal hemostatic plug formation[3]. This guide objectively compares the in vivo performance of a representative 1,3,3a,4,5,6-hexahydro-2H-indol-2-one derivative (herein referred to as HHI-Antagonist ) against Clopidogrel, providing comprehensive, self-validating experimental protocols for preclinical validation.

    Mechanistic Rationale

    Under inflammatory conditions, such as the rupture of an atherosclerotic plaque, local PGE2 production spikes. PGE2 binds to the EP3 receptor on platelets, coupling to the Gi protein. This coupling inhibits adenylate cyclase, leading to a drop in intracellular cyclic AMP (cAMP). Lower cAMP levels lower the activation threshold for platelets, facilitating rapid aggregation.

    The HHI-Antagonist competitively binds the EP3 receptor, preventing this cAMP depletion and thereby neutralizing the pro-thrombotic amplification without affecting the baseline ADP/P2Y12 pathways critical for normal bleeding cessation[1].

    SignalingPathway PGE2 PGE2 (Ligand) EP3 EP3 Receptor PGE2->EP3 Activates Gi Gi Protein EP3->Gi Couples to AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduces Aggregation Platelet Aggregation cAMP->Aggregation Facilitates Drug Hexahydroindol-2-one (Antagonist) Drug->EP3 Competitive Blockade

    Fig 1. Mechanistic blockade of the PGE2/EP3 signaling axis by hexahydroindol-2-one derivatives.

    Comparative In Vivo Performance

    To objectively evaluate the therapeutic window, we compare the and a Vehicle control using two orthogonal murine models: the FeCl3-induced carotid artery thrombosis model (Efficacy) and the tail transection bleeding model (Safety)[2].

    Quantitative Performance Summary
    Treatment GroupDose (mg/kg)TargetMean Time to Occlusion (min)Mean Bleeding Time (sec)Therapeutic Index Profile
    Vehicle (Control) N/AN/A14.2 ± 2.1115 ± 15Baseline
    Clopidogrel 3.0 (Oral)P2Y12> 60.0 (Max assay time)840 ± 45High Efficacy / High Bleeding Risk
    HHI-Antagonist 10.0 (Oral)EP3> 60.0 (Max assay time)130 ± 18High Efficacy / Normal Hemostasis

    Data Synthesis: Both Clopidogrel and the HHI-Antagonist successfully prevent vessel occlusion (efficacy). However, the HHI-Antagonist preserves a near-normal bleeding time, validating the superior safety profile of the hexahydroindol-2-one scaffold as a novel antiplatelet agent[2].

    Self-Validating Experimental Protocols

    A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems. Baseline measurements act as internal controls, and environmental variables are strictly regulated to prevent artifactual data.

    Workflow Acclimation Baseline Validation Dosing Drug Administration Acclimation->Dosing Model FeCl3 Thrombosis (Efficacy) Dosing->Model Bleeding Tail Transection (Safety) Dosing->Bleeding Analysis Data Synthesis & Analysis Model->Analysis Bleeding->Analysis

    Fig 2. Parallel in vivo workflow assessing antithrombotic efficacy versus hemostatic safety.

    Protocol 1: FeCl3-Induced Carotid Artery Thrombosis (Efficacy)
    • Subject Preparation & Anesthesia: Anesthetize C57BL/6 mice using Isoflurane (2-3% induction, 1.5% maintenance).

      • Causality: Isoflurane is preferred over injectable anesthetics (like ketamine/xylazine) because it minimally depresses cardiovascular hemodynamics, preserving natural shear rates essential for physiological platelet aggregation.

    • Hemodynamic Baseline Validation: Isolate the common carotid artery and attach a miniature Doppler flow probe. Record baseline blood flow for 5 minutes.

      • Causality: This step self-validates the surgical preparation; if baseline flow is erratic or below 0.5 V, the vessel was likely damaged during isolation, and the animal must be excluded to prevent false-positive occlusion data.

    • Endothelial Denudation (Injury): Apply a 1x1 mm piece of filter paper soaked in 10% FeCl3 to the artery for exactly 3 minutes, then remove and wash with saline.

      • Causality: FeCl3 induces oxidative stress, stripping the endothelium and exposing subendothelial collagen and local PGE2. This perfectly mimics the pathophysiology of a ruptured atherosclerotic plaque[3].

    • Data Acquisition: Monitor blood flow continuously until complete occlusion occurs (defined as zero flow for >10 minutes) or until 60 minutes post-injury.

      • Causality: The 60-minute cutoff prevents data skewing from spontaneous recanalization or anesthetic mortality.

    Protocol 2: Murine Tail Transection Bleeding Assay (Safety)
    • Temperature Standardization: Place the anesthetized mouse on a heating pad to maintain a core rectal temperature of 37.0°C ± 0.5°C.

      • Causality: Hypothermia causes peripheral vasoconstriction, which artificially shortens bleeding time. Strict temperature control ensures that any prolonged bleeding is solely due to the pharmacological intervention.

    • Vessel Transection: Amputate exactly 2 mm from the distal tip of the tail using a sterile scalpel.

      • Causality: The tail tapers distally; a precise 2 mm cut ensures a standardized cross-sectional area of the severed vessels across all subjects, normalizing the baseline hemorrhagic challenge.

    • Immersion and Timing: Immediately immerse the tail into a 50 mL conical tube of saline pre-warmed to 37°C. Record the time until bleeding completely stops for at least 1 minute.

      • Causality: Saline immersion prevents blood from clotting on the surface of the wound (which would artificially stop bleeding), forcing the hemostatic plug to form purely via primary platelet aggregation.

    References

    • O'Connell, M., et al. (2009). "Antagonists of the EP3 Receptor for Prostaglandin E2 Are Novel Antiplatelet Agents That Do Not Prolong Bleeding". Journal of Medicinal Chemistry, 53(1), 18-36. URL:[Link]

    • Jones, R. L., et al. (2011). "Interaction of prostanoid EP3 and TP receptors in guinea-pig isolated aorta: contractile self-synergism of 11-deoxy-16,16-dimethyl PGE2". British Journal of Pharmacology, 164(3), 902-917. URL:[Link]

    • Zegar, S., et al. (2007). "Development of a Scalable Process for DG-041, a Potent EP3 Receptor Antagonist, via Tandem Heck Reactions". Organic Process Research & Development, 11(4), 747-753. URL:[Link]

    Sources

    A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Data for Novel Hexahydroindolone Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Bridging the Translational Gap from Benchtop to Preclinical Models

    In drug discovery, the journey of a novel compound from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. The hexahydroindolone scaffold represents a versatile chemical backbone with significant potential for developing new therapeutics, particularly in oncology and inflammatory diseases. However, the critical question that every researcher faces is: "Will our potent in vitro activity translate into efficacy in a complex biological system?" Answering this question is the essence of establishing a robust In Vitro-In Vivo Correlation (IVIVC).

    This guide moves beyond simplistic comparisons of IC50 values and tumor growth inhibition percentages. It provides a strategic framework for designing and interpreting experiments to build a predictive mathematical model that links in vitro properties to in vivo responses.[1][2] We will explore the causal relationships behind experimental choices, detail self-validating protocols, and ground our approach in the principles of Pharmacokinetic/Pharmacodynamic (PK/PD) modeling—the essential toolkit for navigating the complexities of translational science.[3][4][5] For the purposes of this guide, we will follow the journey of a hypothetical hexahydroindolone compound, HX-101 , being investigated for its anti-inflammatory and anti-cancer properties.

    Part 1: Foundational In Vitro Characterization - Defining the Mechanism

    The primary goal of the in vitro phase is not merely to demonstrate potency but to build a mechanistic hypothesis that will inform the design of subsequent in vivo studies. A compound's success in vivo is dictated by its ability to reach its target at a sufficient concentration and engage it for a sufficient duration. Therefore, our initial experiments must characterize both the potency and the cellular mechanism of action.

    Workflow for In Vitro to In Vivo Correlation

    The overall process involves a systematic progression from understanding the compound's cellular effects to modeling its behavior in a whole organism. This iterative process ensures that each stage informs the next, maximizing the chances of a successful translation.

    G cluster_0 In Vitro Phase: Hypothesis Generation cluster_1 In Vivo Phase: Hypothesis Testing cluster_2 Correlation & Modeling: Predictive Framework A Compound HX-101 Synthesis & Purity Analysis B Primary Screening: Cytotoxicity & Anti-inflammatory Assays (IC50 Determination) A->B Characterize C Secondary Screening: Mechanism of Action Assays (e.g., Apoptosis, Cytokine Profiling) B->C Elucidate Mechanism D Pharmacokinetic (PK) Studies: ADME Profiling in Animal Model (AUC, Cmax, T1/2) C->D Advance Candidate E Pharmacodynamic (PD) Studies: Efficacy in Disease Model (e.g., Xenograft Tumor Growth) D->E Determine Exposure F PK/PD Model Development: Link Exposure to Response E->F Measure Effect G Establish IVIVC: Predict In Vivo Outcome from In Vitro Data F->G Integrate Data

    Caption: High-level workflow from initial in vitro characterization to the establishment of a predictive IVIVC model.

    Key In Vitro Assays for HX-101

    For a compound like HX-101 with dual anti-inflammatory and anti-cancer potential, a multi-pronged assay approach is necessary.

    1. Anti-inflammatory Potential: The initial hypothesis is that HX-101 mitigates inflammatory responses. We utilize lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard model for studying inflammation.[6]

    • Protocol: Nitric Oxide (NO) Inhibition Assay

      • Cell Seeding: Plate RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

      • Compound Treatment: Pre-treat cells with various concentrations of HX-101 (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., L-NAME).

      • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

      • Incubation: Incubate for 24 hours.

      • NO Measurement: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent and incubate for 15 minutes.

      • Readout: Measure absorbance at 540 nm. Calculate the concentration of nitrite, which is proportional to the NO produced.[6]

      • Endpoint: Determine the IC50 value, the concentration at which HX-101 inhibits 50% of LPS-induced NO production.

    2. Anti-cancer Potential: Here, the goal is to assess direct cytotoxicity against a relevant cancer cell line, for instance, a human colorectal cancer line like HCT116. Chronic inflammation is a known risk factor for colorectal cancer.[7][8]

    • Protocol: MTT Cytotoxicity Assay

      • Cell Seeding: Plate HCT116 cells at 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

      • Compound Treatment: Treat cells with a serial dilution of HX-101 for 48-72 hours. Include vehicle and positive controls (e.g., Doxorubicin).

      • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

      • Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

      • Readout: Measure absorbance at 570 nm.

      • Endpoint: Calculate the IC50 value, representing the concentration that reduces cell viability by 50%.

    Hypothetical In Vitro Data Summary

    All quantitative data should be summarized for clear comparison. This table allows for a quick assessment of the compound's primary activity profile against a known standard.

    Assay Cell Line Endpoint HX-101 Result Comparator (e.g., Dexamethasone/Doxorubicin)
    NO InhibitionRAW 264.7IC502.5 µM1.8 µM (Dexamethasone)
    MTT CytotoxicityHCT116IC505.8 µM0.9 µM (Doxorubicin)
    Protein DenaturationN/AIC5015.2 µM10.5 µM (Diclofenac Sodium)[9]

    Part 2: In Vivo Validation - Testing the Hypothesis in a Complex System

    In vitro assays, while essential, occur in a simplified, artificial environment.[10] The transition to in vivo models is the first true test of a compound's potential, as it introduces the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME) – collectively known as Pharmacokinetics (PK).[5][10]

    Selecting the Right In Vivo Model

    The choice of animal model is critical and must align with the in vitro hypothesis. To correlate data, the in vivo model should, as closely as possible, recapitulate the mechanism being studied on the bench.

    • For Anti-cancer Efficacy (HCT116): A subcutaneous xenograft model in immunodeficient mice (e.g., NOD/SCID or NSG) is the industry standard.[11]

      • Causality: This model is chosen because it directly assesses the effect of HX-101 on the growth of the same human cancer cells tested in vitro. Using an immunodeficient host minimizes the confounding variable of an immune response against the human tumor, isolating the compound's direct effect.

    • Protocol: HCT116 Xenograft Efficacy Study

      • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells into the flank of each mouse.

      • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This ensures a consistent baseline for treatment.

      • Randomization: Randomize mice into treatment groups (e.g., Vehicle, HX-101 at 10, 30, 100 mg/kg, Positive Control).

      • Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

      • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is the key pharmacodynamic (PD) endpoint.

      • Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group compared to the vehicle control.

    Part 3: The Correlation Engine - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

    A lack of in vivo efficacy for a potent in vitro compound is often not a failure of the compound's mechanism, but a failure of its pharmacokinetics. PK/PD modeling is the mathematical framework that connects these two domains.[3][12] It allows us to understand the relationship between the drug's concentration in the body over time (PK) and its therapeutic effect (PD).[4][13]

    The PK/PD Relationship

    This relationship is the cornerstone of a successful IVIVC. It moves beyond a simple dose-response curve to a more informative exposure-response relationship.

    G invitro IC50 (Potency at Target) pd In Vivo Effect vs. Time (Efficacy - %TGI) invitro->pd Informs (Target Engagement) pk Plasma Concentration vs. Time Profile (Exposure - AUC) pk->pd Drives dose Dosing Regimen (e.g., 50 mg/kg, QD) dose->pk Determines

    Caption: The relationship between in vitro potency, in vivo exposure (PK), and in vivo effect (PD).

    Essential Steps in PK/PD Modeling
    • Conduct a Standalone PK Study: Before the efficacy study, a satellite group of animals is used to determine the PK profile of HX-101.

      • Protocol: Administer a single dose of HX-101. Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma samples using LC-MS/MS to determine drug concentration.

      • Key Parameters: Calculate Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½).

    • Integrate PK and PD Data: Use specialized software (e.g., Phoenix WinNonlin, R) to model the relationship between the PK parameters (like AUC) and the PD endpoint (%TGI). A common model for oncology is the tumor growth inhibition (TGI) model, which describes tumor growth over time and the effect of the drug on that growth rate.[14]

    • Establish the Correlation: The goal is to determine the PK exposure (e.g., the required steady-state plasma concentration) needed to achieve a desired level of efficacy (e.g., 50% TGI). This exposure level can then be directly compared to the in vitro IC50.

    Hypothetical Integrated Data for HX-101

    This table demonstrates the ultimate goal: linking a measurable in vitro parameter to in vivo exposure and efficacy.

    Dose (mg/kg) In Vitro IC50 (HCT116) In Vivo AUC (ng*h/mL) In Vivo Cmax (ng/mL) In Vivo Efficacy (%TGI) Correlation Insight
    305.8 µM (3480 ng/mL)8,5001,50015%Cmax is below the IC50. Insufficient exposure for efficacy.
    1005.8 µM (3480 ng/mL)32,0005,20055%Cmax is above the IC50 for several hours, driving efficacy.
    3005.8 µM (3480 ng/mL)110,00016,00085% (with toxicity)High exposure leads to greater efficacy but also off-target effects.

    This analysis reveals a crucial insight that would be missed by comparing IC50 and %TGI alone: the 30 mg/kg dose failed not because HX-101 was ineffective, but because poor pharmacokinetics prevented it from reaching the necessary therapeutic concentration. The 100 mg/kg dose succeeded because it maintained a plasma concentration above the in vitro IC50 for a significant duration. This is the power of a true IVIVC.

    Conclusion: From Correlation to Prediction

    Establishing an In Vitro-In Vivo Correlation is not a one-time experiment but an iterative process of hypothesis generation, testing, and refinement. By moving beyond simple endpoint comparisons and embracing PK/PD modeling, we can build a robust, predictive framework.[15][16] This framework allows us to understand the reasons for success or failure, enabling rational decisions in lead optimization and candidate selection. For compounds of the hexahydroindolone class, this detailed, mechanism-driven approach is essential to unlock their full therapeutic potential and successfully bridge the translational gap from the laboratory to the clinic.

    References

    • Bruno, R., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
    • Gallo, J. M. (2017). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed.
    • Sayers, E. J., et al. (2025).
    • Ullah, I. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
    • Sygnature Discovery. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery.
    • Simeoni, M., et al. (2004). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research, 64(3), 1094-1101.
    • F.I.P. - International Pharmaceutical Federation. (2022). In Vitro In Vivo (IVIV)
    • Dobrovolskaia, M. A., & McNeil, S. E. (2015). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. Journal of Controlled Release, 219, 107-116.
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    A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of a 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one Scaffold

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, the identification of a potent on-target inhibitor is merely the first step. The true challenge lies in ensuring its selectivity. Unforeseen interactions with unintended biological targets, known as off-target effects, are a primary cause of compound attrition during preclinical and clinical development, leading to toxicity or diminished efficacy.[1][2][3] This guide provides a comprehensive framework for assessing the off-target liabilities of novel chemical entities, using the hypothetical yet structurally relevant 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one as our case study. The indole scaffold, a privileged structure in medicinal chemistry, is present in numerous bioactive molecules, making a thorough investigation of its potential polypharmacology essential.[4][5]

    This document is structured to guide researchers through a logical, multi-tiered approach, from initial computational predictions to rigorous experimental validation in biochemical and cellular contexts. We will explore the causality behind experimental choices, ensuring that each step provides a self-validating system for robust and reliable data generation.

    The Off-Target Assessment Workflow: A Strategic Overview

    A systematic approach to identifying off-target interactions is crucial for efficient resource allocation and informed decision-making. The following workflow outlines a tiered strategy, beginning with broad, predictive methods and progressing to more focused, physiologically relevant assays.

    OffTarget_Workflow cluster_0 Tier 1: In Silico & Predictive Analysis cluster_1 Tier 2: Broad Biochemical Screening cluster_2 Tier 3: Cellular & Functional Validation InSilico In Silico Profiling (Similarity searching, ML models) KinaseProfiling Broad Kinase Panel Screening (>400 kinases, multiple ATP conc.) InSilico->KinaseProfiling Hypothesis Generation ReceptorProfiling Receptor Binding Assays (GPCRs, Ion Channels, etc.) InSilico->ReceptorProfiling Prioritize Panels CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) KinaseProfiling->CETSA Validate Hits ReceptorProfiling->CETSA Validate Hits PhenotypicScreening Phenotypic Screening (High-content imaging, etc.) CETSA->PhenotypicScreening Functional Confirmation

    Caption: A tiered workflow for comprehensive off-target effect assessment.

    Part 1: In Silico Profiling - The Predictive First Pass

    Before committing to expensive and time-consuming wet lab experiments, computational methods offer a powerful tool for predicting potential off-target interactions.[6][7] These approaches leverage vast databases of known compound-target interactions and employ machine learning algorithms or chemical similarity principles to forecast the likely binding profile of a novel molecule.[1][8]

    For our scaffold, 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one, an in silico analysis would involve:

    • Chemical Similarity Searching: Comparing the scaffold against databases of compounds with known biological activities. This can reveal potential off-targets that bind to structurally similar molecules.

    • Machine Learning Models: Utilizing predictive models trained on large datasets of structure-activity relationships (SAR) to calculate the probability of interaction with a wide range of protein targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[8]

    • Pharmacophore Modeling: Identifying the 3D arrangement of functional groups in our molecule that are essential for binding and searching for similar arrangements in the binding sites of known proteins.

    The output of this in silico assessment is a prioritized list of potential off-targets, which serves as an invaluable guide for designing subsequent experimental screens.

    Part 2: Broad-Scale Biochemical Profiling

    Armed with predictive data, the next logical step is to perform broad biochemical screens to experimentally identify interactions. These assays use purified proteins and are designed for high-throughput analysis.

    Kinase Selectivity Profiling

    Rationale: Protein kinases are one of the largest enzyme families and are notoriously promiscuous targets for small molecules.[9] Unintended kinase inhibition is a frequent source of off-target effects.[10] Therefore, screening against a large, diverse panel of kinases is a critical step in de-risking any new compound.

    Experimental Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™)

    This protocol describes a standard method for assessing kinase inhibition.

    • Compound Preparation: Prepare a 100x stock solution of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one in 100% DMSO. For an initial screen, a final assay concentration of 1 µM is typical.

    • Assay Plate Preparation: In a 96-well plate, add the required assay buffer, cofactors (e.g., MgCl₂, MnCl₂), and the specific kinase to be tested.

    • Compound Addition: Add 1 µL of the 100x compound stock to the assay wells. Include a DMSO-only control (representing 0% inhibition) and a known broad-spectrum inhibitor like staurosporine as a positive control (representing 100% inhibition).

    • ATP Addition: Initiate the kinase reaction by adding a solution containing the peptide or protein substrate and radiolabeled [γ-³³P]ATP. It is crucial to perform screens at both a low ATP concentration (e.g., 10 µM or the apparent Km) to assess potency and at a physiologically relevant concentration (1 mM) to better predict effects in a cellular context.[11][12][13]

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

    • Reaction Termination & Washing: Stop the reaction by adding phosphoric acid. The phosphorylated substrate will bind to a filter membrane, while unincorporated [γ-³³P]ATP is washed away.

    • Signal Detection: Measure the amount of incorporated ³³P using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    Data Presentation: Hypothetical Kinase Profile

    The data below illustrates a hypothetical comparison between our lead compound and a known multi-kinase inhibitor, Sunitinib.

    Target Kinase1,3,3a,4,5,6-Hexahydro-2h-indol-2-one (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
    VEGFR2 (KDR) 95%98%
    PDGFRβ 88%97%
    c-KIT 75%92%
    FLT3 68%85%
    CDK2 15%45%
    SRC 8%30%
    EGFR <5%10%
    DYRK1A 85%[10]20%

    This is hypothetical data for illustrative purposes.

    This table clearly shows that while our hypothetical compound has activity against the desired targets (VEGFR2, PDGFRβ), it also shows significant inhibition of DYRK1A, an unexpected off-target that warrants further investigation.

    Receptor Binding Assays

    Rationale: Similar to kinases, receptors, particularly GPCRs, are a major class of drug targets and potential off-targets.[14] Receptor binding assays determine a compound's ability to displace a known radiolabeled ligand from its receptor, indicating a direct binding interaction.[15][16]

    Experimental Protocol: Radioligand Binding Assay

    • Reagent Preparation: Prepare cell membranes expressing the receptor of interest and a specific, high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled).

    • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and various concentrations of the test compound (1,3,3a,4,5,6-Hexahydro-2H-indol-2-one).

    • Nonspecific Binding Control: Include wells with an excess of a known, unlabeled ligand to determine the amount of nonspecific binding of the radioligand.

    • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat, which traps the cell membranes (and any bound radioligand).

    • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the specific binding and determine the concentration of the test compound required to inhibit 50% of the specific radioligand binding (IC₅₀).

    Part 3: Cellular Target Engagement - Confirming Interactions in a Physiological Context

    Biochemical assays are invaluable for broad screening, but they lack the complexity of a living cell.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target inside intact cells, providing more physiologically relevant data.[17][18][19]

    Rationale: The core principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[18] By heating cells treated with a compound and measuring the amount of soluble protein that remains, we can directly observe target engagement.

    CETSA_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Protein Separation & Detection cluster_2 Data Analysis Treat Treat cells with Compound or DMSO Heat Heat aliquots to a range of temperatures Treat->Heat Lyse Lyse cells (Freeze-thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins Lyse->Centrifuge WesternBlot Analyze soluble fraction by Western Blot Centrifuge->WesternBlot Quantify Quantify band intensity WesternBlot->Quantify Curve Plot melt curve (Intensity vs. Temp) Quantify->Curve

    Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[17]

    Experimental Protocol: CETSA Melt Curve

    • Cell Culture and Treatment: Culture an appropriate cell line (e.g., one that expresses the target of interest) to ~80% confluency. Treat the cells with either the test compound (e.g., 10 µM 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one) or DMSO vehicle for 1-2 hours.

    • Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend them in a buffer containing protease and phosphatase inhibitors.[20]

    • Heating: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[17][20]

    • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17][20]

    • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17][20]

    • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

    • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein (e.g., anti-DYRK1A) and a loading control (e.g., anti-Actin).

    • Data Analysis: Quantify the band intensities. For each temperature point, normalize the target protein signal to the loading control. Plot the normalized intensity versus temperature to generate a melt curve. A shift in the curve to higher temperatures in the compound-treated samples indicates target stabilization and therefore, engagement.

    By applying this rigorous, multi-tiered workflow, researchers can build a comprehensive off-target profile for novel compounds like those based on the 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one scaffold. This proactive approach to de-risking not only prevents costly late-stage failures but can also uncover new therapeutic opportunities through intentional polypharmacology.

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    • Google Patents. US20210155625A1 - 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4, 3-b]INDOLE INHIBITORS OF cGAS FOR TREATING AUTOINFLAMMATORY DISEASES.
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    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential, step-by-step procedures for the proper disposal of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one, ensuring the safety of laboratory personnel and the protection of our environment. As researchers, scientists, and drug development professionals, our commitment to scientific integrity extends to the entire lifecycle of the chemicals we handle, from synthesis to disposal. This document is structured to provide not just a protocol, but a framework for understanding the principles behind safe chemical waste management.

    I. Hazard Assessment and Waste Classification

    The foundational step in any chemical disposal procedure is a thorough hazard assessment to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

    • Toxicity: The toxicological properties of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one have not been fully investigated.[1] Therefore, it is prudent to handle it as a potentially toxic substance. Many heterocyclic compounds, which include this molecule, can have toxic or carcinogenic properties and pose a significant environmental concern if not disposed of properly.[2]

    • Reactivity: While specific reactivity data is unavailable, related indole compounds are generally stable. However, it is crucial to avoid mixing this compound with incompatible chemicals.[3]

    • Ignitability and Corrosivity: Based on its chemical structure, it is not expected to be ignitable or corrosive. However, this should be confirmed through observation and by consulting the properties of any solvents used in conjunction with the compound.

    Given the unknown toxicological profile, it is imperative to manage all waste containing 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one as hazardous chemical waste.

    II. Segregation and Containerization: The Cornerstones of Safe Disposal

    Proper segregation and containerization are critical to prevent dangerous chemical reactions and ensure safe handling.

    A. Waste Segregation:

    Never mix different types of chemical waste unless explicitly instructed by a validated procedure.[3] Waste containing 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one should be segregated into the following streams:

    • Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated filter paper, and solid residues of the compound.

    • Liquid Waste: Consists of solutions containing the compound, including reaction mixtures and solvents used for cleaning glassware.

    • Sharps Waste: Encompasses any contaminated needles, syringes, or broken glassware.

    B. Container Requirements:

    All waste containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[4][5]

    Waste TypePrimary ContainerSecondary Containment
    Solid Waste Labeled, durable, leak-proof plastic bag or a rigid container.A larger, labeled, and sealed container.
    Liquid Waste Chemically resistant bottle (plastic is often preferred to glass to prevent breakage) with a screw-top cap.[6]A larger, shatter-proof container or a designated spill tray.
    Sharps Waste Puncture-resistant sharps container.[3]N/A
    III. Step-by-Step Disposal Protocol

    Adherence to a strict, step-by-step protocol is essential for ensuring safety and regulatory compliance.

    Step 1: Wear Appropriate Personal Protective Equipment (PPE)

    Before handling any chemical waste, ensure you are wearing the appropriate PPE:

    • Safety goggles or a face shield.[7]

    • Chemical-resistant gloves (inspect for any signs of damage before use).

    • A lab coat.[1]

    Step 2: Prepare and Label the Waste Container

    Proper labeling is a legal requirement and crucial for the safety of everyone who will handle the waste.[8][9] The label must be securely attached to the container and include the following information:

    • The words "Hazardous Waste" .[4][5]

    • The full chemical name: "1,3,3a,4,5,6-Hexahydro-2H-indol-2-one" . Do not use abbreviations.[9]

    • For mixtures, list all chemical components and their approximate percentages.[5]

    • The date the waste was first added to the container (accumulation start date).[8]

    • Your name, department, and room number.[6]

    Step 3: Waste Collection

    • Solid Waste: Carefully place all solid waste contaminated with 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one into the designated, labeled solid waste container.

    • Liquid Waste: Using a funnel, carefully pour liquid waste into the designated, labeled liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[5] Keep the container closed except when adding waste.[5]

    • Sharps Waste: Immediately place all contaminated sharps into a designated sharps container.[3]

    Step 4: Storage of Hazardous Waste

    Store hazardous waste in a designated and secure area, away from general laboratory traffic.[3] Ensure the storage area is well-ventilated and that incompatible wastes are segregated.[4]

    Step 5: Arrange for Disposal

    Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] Under no circumstances should chemical waste be disposed of down the drain or in the regular trash. [8] Contact your EHS office to schedule a waste pickup.

    Visualizing the Disposal Workflow

    The following diagram illustrates the decision-making process for the proper disposal of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one.

    cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Final Disposal Start Generate Waste Containing 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess Segregate Segregate Waste by Type Assess->Segregate Solid Solid Waste Segregate->Solid Liquid Liquid Waste Segregate->Liquid Sharps Sharps Waste Segregate->Sharps Container_Solid Use Labeled, Leak-Proof Solid Waste Container Solid->Container_Solid Container_Liquid Use Labeled, Chemically Resistant Liquid Waste Bottle Liquid->Container_Liquid Container_Sharps Use Puncture-Resistant Sharps Container Sharps->Container_Sharps Store Store in Designated Secure Area Container_Solid->Store Container_Liquid->Store Container_Sharps->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Disposal Disposal by Licensed Hazardous Waste Vendor Contact_EHS->Disposal

    Caption: Decision workflow for the safe disposal of 1,3,3a,4,5,6-Hexahydro-2H-indol-2-one waste.

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    A Comprehensive Guide to the Safe Handling of 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Understanding the Hazard: A Precautionary Approach
    • Skin Irritation: May cause redness, itching, and inflammation upon contact.

    • Serious Eye Irritation: Can lead to pain, watering, and damage to the eyes.

    • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

    Given these potential risks, a cautious approach is paramount. All personnel handling this compound must be thoroughly trained on the procedures outlined in this guide and be familiar with the location and use of all relevant safety equipment.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one.

    PPE Component Specification Rationale
    Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin contact. While specific chemical resistance data for this compound is unavailable, nitrile gloves generally offer good protection against a range of chemicals.[2][3] It is crucial to change gloves immediately if they become contaminated.
    Eye Protection Chemical safety gogglesProtects the eyes from splashes or airborne particles of the compound.[1]
    Body Protection A buttoned lab coatPrevents contamination of personal clothing.
    Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dust or vapors.
    Safe Handling Workflow: A Step-by-Step Protocol

    The following workflow diagram illustrates the essential steps for the safe handling of 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one, from preparation to disposal.

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (e.g., chemical fume hood) gather_ppe Gather all required PPE prep_area->gather_ppe review_sds Review this safety guide and any available SDS for similar compounds gather_ppe->review_sds don_ppe Don appropriate PPE review_sds->don_ppe Proceed to Handling weigh_handle Weigh and handle the compound with care to avoid dust generation don_ppe->weigh_handle use_tools Use appropriate tools (spatulas, etc.) weigh_handle->use_tools decontaminate Decontaminate work surfaces use_tools->decontaminate Proceed to Cleanup dispose_waste Dispose of waste in a designated, labeled hazardous waste container decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

    Caption: Workflow for the safe handling of 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one.

    Operational and Disposal Plans: Ensuring a Safe Environment

    4.1. Engineering Controls

    • Ventilation: Always handle 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

    4.2. Spill and Emergency Procedures

    • Minor Spills:

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

      • Collect the absorbed material into a designated hazardous waste container.

      • Decontaminate the spill area with a suitable cleaning agent.

    • Major Spills:

      • Evacuate the area immediately.

      • Contact your institution's emergency response team.

      • Prevent entry to the affected area.

    • First Aid:

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

      • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

      • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

      • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[4]

    4.3. Waste Disposal

    • All waste materials contaminated with 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

    Storage
    • Store 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.

    By adhering to these guidelines, researchers and laboratory personnel can significantly minimize the risks associated with handling 1,3,3a,4,5,6-Hexahydro-2h-indol-2-one, fostering a safer research environment.

    References

    Sources

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